Pim-IN-2
Description
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Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(E)-3-[3-[6-(piperidin-4-ylmethylamino)pyrazin-2-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H22N4O2/c24-19(25)5-4-14-2-1-3-16(10-14)17-12-21-13-18(23-17)22-11-15-6-8-20-9-7-15/h1-5,10,12-13,15,20H,6-9,11H2,(H,22,23)(H,24,25)/b5-4+ |
InChI Key |
VFRBPRMMXAEXSM-SNAWJCMRSA-N |
Isomeric SMILES |
C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)/C=C/C(=O)O |
Canonical SMILES |
C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of PIM2 in Apoptosis and Cell Survival: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the PIM2 kinase, a critical proto-oncogene, and its multifaceted role in regulating fundamental cellular processes such as apoptosis and cell survival. We will explore the core signaling pathways, present quantitative data on its functional impact, and detail key experimental protocols for its study.
Introduction: PIM2 Kinase at the Crossroads of Cell Fate
The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that plays a pivotal role in promoting cell survival and proliferation.[1][2] As a member of the PIM kinase family, which also includes PIM1 and PIM3, PIM2 is a key downstream effector of various oncogenic signaling cascades, most notably the JAK/STAT pathway.[1][3] Its expression is frequently elevated in a wide range of hematological malignancies and solid tumors, where it contributes to therapeutic resistance and is often associated with a poor prognosis.[1]
Unlike many other kinases, PIM kinases do not require phosphorylation for their catalytic activity; their function is primarily regulated at the level of transcription and protein stability. PIM2 exerts its potent pro-survival and anti-apoptotic effects by phosphorylating a diverse array of substrates, thereby modulating critical cellular functions including protein translation, cell cycle progression, and the intrinsic apoptotic pathway. This guide will dissect these mechanisms, providing the technical details necessary for advanced research and therapeutic development.
Core Signaling Pathways Modulated by PIM2
PIM2 promotes cell survival through at least two major, parallel signaling axes: the direct inhibition of pro-apoptotic proteins and the promotion of cap-dependent protein translation.
Inhibition of Apoptosis via BAD Phosphorylation
A primary mechanism by which PIM2 prevents apoptosis is through the inactivation of the pro-apoptotic BCL-2 family member, BAD (Bcl-2-associated death promoter). In its active, dephosphorylated state, BAD heterodimerizes with anti-apoptotic proteins like Bcl-xL and Bcl-2, neutralizing their protective function and allowing pro-apoptotic proteins BAX and BAK to induce mitochondrial outer membrane permeabilization and trigger the caspase cascade.
PIM2 directly phosphorylates BAD on serine 112 (Ser112). This phosphorylation event creates a binding site for the 14-3-3 scaffold protein. The subsequent sequestration of BAD by 14-3-3 prevents its association with Bcl-xL, thereby liberating Bcl-xL to inhibit apoptosis and ensure cell survival. While other kinases can phosphorylate BAD at different sites, PIM2 shows a strong preference for Ser112.
Promotion of Cap-Dependent Translation
PIM2 provides a critical survival signal by promoting cap-dependent protein translation, a pathway that is notably resistant to mTORC1 inhibitors like rapamycin. PIM2 phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In its hypophosphorylated state, 4E-BP1 binds to and sequesters the mRNA cap-binding protein, eIF4E, preventing the assembly of the eIF4F translation initiation complex.
Phosphorylation of 4E-BP1 by PIM2 causes its dissociation from eIF4E. This liberates eIF4E to bind to the 5' cap of mRNAs and initiate the translation of key proteins with short half-lives that are essential for cell survival and proliferation, such as c-Myc, Cyclin D1, and the anti-apoptotic protein Mcl-1. This mechanism allows cancer cells to bypass mTOR-centric survival signals and contributes significantly to drug resistance.
Other Pro-Survival Substrates
PIM2 phosphorylates a range of other substrates that contribute to its anti-apoptotic and pro-survival functions.
-
TSC2: PIM2 can phosphorylate the Tuberous Sclerosis Complex 2 (TSC2) on Ser1798, which relieves its inhibitory function on the mTORC1 complex, thereby promoting cell growth.
-
NF-κB Pathway: PIM2 can enhance the activity of the NF-κB pathway, a crucial mediator of cell survival, by promoting IκB phosphorylation and degradation.
-
p21 and p27: PIM2 can phosphorylate cell cycle inhibitors like p21 and p27, often leading to their destabilization or altered localization, which promotes cell cycle progression.
Quantitative Data on PIM2 Function
The inhibition of PIM2 kinase activity has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The following tables summarize key findings from studies using PIM2 inhibitors.
Table 1: Effects of PIM Kinase Inhibitors on Apoptosis and Cell Cycle
| Cell Line | Inhibitor | Concentration | Time (hrs) | Effect | Citation |
|---|---|---|---|---|---|
| HBL-1 (DLBCL) | ETP-39010 | 10 µM | 24 | G1 cell-cycle arrest | |
| OCILY-3 (DLBCL) | ETP-39010 | 10 µM | 24 | G1 cell-cycle arrest | |
| HBL-1 (DLBCL) | ETP-39010 | 10 µM | 48 | Increased apoptosis | |
| OCILY-10 (DLBCL) | ETP-39010 | 10 µM | 48 | Increased apoptosis & G1 arrest | |
| Breast Cancer Cells | JP11646 | Dose-dependent | - | Increased cleaved PARP (apoptosis marker) |
| HL60 (AML) | PIM2 shRNA | - | - | Increased number of apoptotic cells | |
Table 2: Effects of PIM Kinase Inhibitors on Downstream Substrates
| Cell Line / Model | Inhibitor | Effect | Citation |
|---|---|---|---|
| Hepatoblastoma Cells | AZD1208 | Suppressed Ser-112 phosphorylation of BAD | |
| Ovarian Cancer Cells | RNA interference | Decreased BAD phosphorylation | |
| Multiple Myeloma Cells | PIM2 shRNA | Inhibition of p-BAD (Ser-112) |
| Breast Cancer Cells | JP11646 | Downregulation of phosphorylated 4E-BP1 and TSC2 | |
Experimental Protocols
Accurate assessment of PIM2 activity and its cellular consequences is crucial. Below are detailed methodologies for key experiments.
In Vitro PIM2 Kinase Assay (Luminescence-Based)
This protocol is adapted from the ADP-Glo™ Kinase Assay format and measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant active PIM2 enzyme
-
PIM2 substrate (e.g., S6Ktide or recombinant BAD protein)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer and ATP/substrate master mix. The final ATP concentration should be at or near the Km for PIM2 if known.
-
Reaction Setup: In a white assay plate, add the test compound (inhibitor) or vehicle (DMSO) to the appropriate wells.
-
Add Enzyme: Add recombinant PIM2 enzyme to all wells except the "no enzyme" control.
-
Initiate Reaction: Add the ATP/substrate master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by PIM2 into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the plate on a luminometer. The light signal is directly proportional to the amount of ADP produced and reflects the PIM2 kinase activity.
Cellular Apoptosis Assay (Annexin V/PI Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following PIM2 inhibition.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
PIM2 inhibitor or siRNA
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable). Treat cells with the desired concentrations of PIM2 inhibitor or vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvest: For adherent cells, gently detach them using a non-enzymatic dissociation solution. For suspension cells, collect them directly. Centrifuge the cells and discard the supernatant.
-
Washing: Wash the cells once with cold PBS. Centrifuge and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel PIM2 inhibitor.
Conclusion
PIM2 kinase is a potent oncogene that functions as a central node in signaling pathways promoting cell survival and inhibiting apoptosis. Its mechanisms of action, primarily through the phosphorylation of key substrates like BAD and 4E-BP1, enable cancer cells to evade programmed cell death and sustain proliferative signaling, often conferring resistance to other targeted therapies. The constitutive activity and frequent overexpression of PIM2 in various malignancies underscore its significance as a high-value therapeutic target. The detailed protocols and pathway analyses provided in this guide offer a robust framework for researchers and drug developers to further investigate PIM2 biology and advance the development of novel inhibitors to combat PIM2-driven cancers.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 3. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica [haematologica.org]
The Discovery of PIM2 as a Proto-Oncogene: A Technical Guide
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases are crucial regulators of signal transduction pathways that govern cell survival, proliferation, and metabolism. This family comprises three highly homologous members: PIM1, PIM2, and PIM3. Initially, PIM1 was identified as a frequent site of proviral insertion in Moloney Murine Leukemia Virus (MMLV)-induced T-cell lymphomas, establishing it as a proto-oncogene. The discovery of PIM2 followed from studies on MMLV-induced lymphomas in mice engineered to lack the Pim1 gene. In these mice, MMLV integration led to the identification of a new common insertion site, Pim2, which was found to be expressed in the later stages of lymphoma development, suggesting it acts as a compensatory oncogene in the absence of PIM1.[1] This guide provides a detailed technical overview of the key experimental findings and methodologies that have established PIM2 as a significant proto-oncogene in a wide range of human malignancies.
Data Presentation: Evidence for PIM2's Oncogenic Role
The role of PIM2 as a proto-oncogene is supported by extensive quantitative data demonstrating its overexpression in cancerous tissues and the profound effects of its modulation on cancer cell behavior.
Table 1: PIM2 mRNA Expression in Human Cancers vs. Normal Tissues
Analysis of large-scale patient datasets, such as The Cancer Genome Atlas (TCGA), has revealed significant upregulation of PIM2 mRNA in a variety of solid tumors compared to their normal tissue counterparts.
| Cancer Type | PIM2 Expression Status | Significance | Reference |
| Breast Cancer | Overexpressed | P < 0.001 | [2][3] |
| Esophageal Carcinoma | Overexpressed | P < 0.001 | [2][3] |
| Head and Neck Cancer | Overexpressed | P < 0.001 | |
| Renal Clear Cell Carcinoma | Overexpressed | P < 0.001 | |
| Lung Adenocarcinoma | Overexpressed | P < 0.05 | |
| Endometrial Cancer | Overexpressed | P < 0.001 | |
| Hepatocellular Carcinoma (HCC) | Significantly Increased | - | |
| Multiple Myeloma (MM) | Overexpressed | - |
Table 2: Functional Consequences of PIM2 Dysregulation in Cancer Models
Experimental manipulation of PIM2 levels in cancer cell lines and animal models has provided direct evidence of its function in promoting tumorigenesis.
| Experimental Model | Method | Key Result | Quantitative Finding | Reference |
| Lung Cancer Cell Lines (H1299, A549) | siRNA Knockdown | Decreased Proliferation | Significant decrease in viability (P < 0.05) | |
| Multiple Myeloma Cell Lines (KMS-11, etc.) | shRNA Knockdown | Inhibited Proliferation | Significant inhibition of cell growth | |
| Liver Cancer Cells (HepG2, Huh-7) | siRNA Knockdown | Increased Apoptosis | Significant increase in Annexin-V positive cells | |
| Breast Cancer Cells (BT549) | siRNA Knockdown | Increased Apoptosis | Increased cleaved PARP expression | |
| Liver Cancer Xenograft (HepG2) | siRNA Knockdown (in vivo) | Inhibited Tumor Growth | ~50% reduction in tumor PIM2 protein; significant tumor growth inhibition compared to control (tumors grew ~7-fold in 13 days) | |
| Breast Cancer Xenograft (MDA-MB-231) | Overexpression (in vivo) | Accelerated Tumor Growth | Tumors from PIM2-overexpressing cells grew more rapidly than controls |
Molecular Mechanisms and Signaling Pathways
PIM2 exerts its oncogenic functions by phosphorylating a diverse array of downstream substrates, thereby modulating critical cellular processes. Its own expression is tightly regulated by oncogenic signaling pathways.
Upstream Regulation of PIM2 Expression
PIM2 is a constitutively active kinase, meaning its function is primarily controlled at the level of transcription and protein stability. Several key pathways converge to regulate its expression. Cytokine signaling, particularly through the JAK/STAT pathway, is a major driver of PIM2 transcription. Additionally, the pro-survival NF-κB pathway can directly upregulate PIM2, creating a positive feedback loop that enhances cell survival.
PIM2 Downstream Proto-Oncogenic Signaling
Once expressed, PIM2 phosphorylates numerous substrates to drive a pro-tumorigenic cellular state. Key targets include proteins involved in apoptosis, protein synthesis, cell cycle progression, and metabolism. This coordinated phosphorylation program is central to PIM2's oncogenic activity.
-
Inhibition of Apoptosis : PIM2 directly phosphorylates the pro-apoptotic BCL-2 family member BAD on Serine 112. This phosphorylation promotes the binding of BAD to 14-3-3 proteins, sequestering it in the cytoplasm and preventing it from binding to and inhibiting anti-apoptotic proteins like BCL-XL.
-
Promotion of Protein Synthesis : A critical function of PIM2 is the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This phosphorylation causes 4E-BP1 to dissociate from the cap-binding protein eIF4E, allowing for the assembly of the eIF4F translation initiation complex and promoting the translation of key mRNAs, including those for oncogenes like c-Myc and Cyclin D. This can occur independently of the canonical PI3K/Akt/mTOR pathway.
-
Cell Cycle Progression : PIM2 promotes cell cycle progression by phosphorylating and thereby inhibiting cell cycle inhibitors, leading to cell cycle arrest in the G0/G1 phase upon PIM2 downregulation.
-
Metabolic Reprogramming : PIM2 contributes to the metabolic shift towards aerobic glycolysis (the Warburg effect) seen in many cancers. It has been shown to phosphorylate and regulate key glycolytic enzymes.
-
Modulation of mTORC1 Signaling : PIM2 can directly phosphorylate TSC2, a negative regulator of the mTORC1 complex. This phosphorylation relieves TSC2's suppression of mTORC1, leading to increased mTORC1 activity and cell proliferation, particularly in multiple myeloma.
Key Experimental Methodologies
The following section details representative protocols for core experiments used to elucidate the function of PIM2 as a proto-oncogene.
Experimental Workflow Visualization
A typical experimental workflow to assess PIM2's function involves modulating its expression in a cancer cell line and then measuring the phenotypic consequences, with molecular analysis to confirm the mechanism.
Protocol 1: siRNA-Mediated Knockdown of PIM2 in Cultured Cancer Cells
This protocol describes the transient knockdown of PIM2 expression using small interfering RNA (siRNA) to study its effects on cell function.
-
Reagents & Materials:
-
Cancer cell line of interest (e.g., H1299, A549, HepG2)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
PIM2-specific siRNA and non-targeting control (NTC) siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Complex Preparation (per well):
-
Dilute 20-100 nM of siRNA (PIM2-specific or NTC) in 100 µL of Opti-MEM™. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Harvesting: After incubation, cells can be harvested for downstream analysis such as Western blot or functional assays.
-
Protocol 2: Western Blot Analysis for PIM2 and Phospho-Substrates
This protocol is for verifying PIM2 knockdown and assessing the phosphorylation status of its downstream targets like BAD or 4E-BP1.
-
Reagents & Materials:
-
Transfected cells from Protocol 1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PIM2, anti-phospho-BAD (Ser112), anti-total BAD, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lysis: Wash harvested cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
Electrophoresis & Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with primary antibody (e.g., anti-PIM2, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Wash 3x with TBST.
-
Visualization: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Protocol 3: In Vitro Kinase Assay for PIM2-mediated BAD Phosphorylation
This protocol outlines an immunoprecipitation-based kinase assay to directly assess PIM2's ability to phosphorylate a substrate like BAD.
-
Reagents & Materials:
-
Lysate from cells overexpressing PIM2
-
Anti-PIM2 antibody (for immunoprecipitation)
-
Protein G-Agarose beads
-
Kinase Buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂)
-
Recombinant BAD protein (substrate)
-
ATP (100 µM final concentration)
-
[γ-³²P]ATP (if using radiometric detection) or anti-phospho-BAD antibody (for Western blot detection)
-
-
Procedure:
-
Immunoprecipitation (IP):
-
Incubate 1-2 mg of total cellular lysate with 1 µg of anti-PIM2 antibody for 1-2 hours at 4°C with rotation.
-
Add 20 µL of Protein G-Agarose bead slurry and incubate for an additional 2 hours at 4°C.
-
Pellet the beads by centrifugation (1000 x g, 1 min, 4°C). Wash the beads 3-4 times with lysis buffer and once with Kinase Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 30 µL of Kinase Buffer.
-
Add 1 µg of recombinant BAD protein.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM (spiked with [γ-³²P]ATP if applicable).
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Termination & Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE. If using radioactivity, expose the dried gel to an autoradiography film. If using non-radioactive methods, perform a Western blot using an anti-phospho-BAD (Ser112) antibody.
-
-
Protocol 4: Subcutaneous Xenograft Mouse Model
This protocol describes how to establish a tumor xenograft model to study the in vivo effects of PIM2 on tumor growth.
-
Materials & Subjects:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Cancer cells with modulated PIM2 expression (e.g., PIM2-knockdown or control cells)
-
Sterile PBS and/or Matrigel/Cultrex BME
-
1 mL syringes with 27-gauge needles
-
Digital calipers
-
-
Procedure:
-
Cell Preparation: Harvest cancer cells and wash with sterile PBS. Resuspend cells in PBS (or a 1:1 mixture of PBS:Matrigel) at a concentration of 2-5 x 10⁷ cells/mL. Keep on ice.
-
Injection: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 2-5 x 10⁶ cells) into the right flank of the mouse.
-
Tumor Monitoring:
-
Monitor mice for tumor appearance.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint: Continue monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1,500 mm³) or for a defined study period (e.g., 4-6 weeks). Euthanize mice according to IACUC-approved protocols.
-
Analysis: At the endpoint, excise tumors, weigh them, and process for further analysis (e.g., Western blot to confirm PIM2 levels, immunohistochemistry for proliferation markers like Ki67).
-
Conclusion and Therapeutic Implications
The discovery of PIM2 as a common proviral integration site in lymphomas was the first indication of its oncogenic potential. Subsequent research has provided overwhelming evidence solidifying its role as a proto-oncogene in a multitude of human cancers. By promoting cell survival, proliferation, and metabolic adaptation through the phosphorylation of key regulatory proteins, PIM2 acts as a critical node in cancer signaling networks. The detailed experimental methodologies outlined in this guide have been instrumental in dissecting these functions. Given its frequent overexpression in tumors and its central role in sustaining the malignant phenotype, PIM2 has emerged as an attractive target for cancer therapy, with several small-molecule inhibitors currently under investigation.
References
Structural Biology of the PIM2 Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpressed in various hematological malignancies and solid tumors, PIM2 has emerged as a significant therapeutic target in oncology.[1][3] Unlike many other kinases, PIM2 activity is primarily regulated at the transcriptional and translational levels rather than by phosphorylation.[4] This technical guide provides an in-depth overview of the structural biology of the PIM2 kinase domain, its signaling pathways, and key experimental protocols relevant to its study and to the development of targeted inhibitors.
Structural Overview of the PIM2 Kinase Domain
The PIM2 kinase domain adopts a canonical bi-lobal kinase fold, consisting of a smaller N-terminal lobe and a larger C-terminal lobe, connected by a flexible hinge region. This structure is maintained in a constitutively active, closed conformation. Human PIM2 shares approximately 55% sequence identity with PIM1.
A key feature of the PIM kinase family, including PIM2, is a unique ATP-binding pocket characterized by a proline residue in the hinge region (ERPLPA). This proline restricts the formation of the typical two hydrogen bonds with ATP and ATP-mimetic inhibitors to just one, influencing inhibitor binding and specificity.
One of the most significant structural distinctions between PIM1 and PIM2 is the absence of the C-terminal αJ helix in PIM2. The corresponding region in PIM2 is disordered and rich in proline residues. This difference may contribute to increased flexibility in the N-terminal lobe of PIM2.
The crystal structure of PIM2 has been solved, including in complex with an organoruthenium inhibitor, providing valuable insights for the rational design of selective inhibitors.
PIM2 Signaling Pathways
PIM2 is a downstream effector of the JAK/STAT signaling pathway and is also regulated by other signaling cascades such as NF-κB. It exerts its pro-survival and anti-apoptotic effects by phosphorylating a range of downstream substrates.
Key PIM2 Substrates and Downstream Effects:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD on Ser112 by PIM2 inhibits its function, thereby promoting cell survival.
-
4E-BP1: PIM2-mediated phosphorylation of the translational repressor 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), promoting cap-dependent mRNA translation of proteins involved in cell growth and proliferation, such as c-Myc and Cyclin D.
-
TSC2: PIM2 can phosphorylate TSC2 at Ser-1798, which promotes the suppression of mTORC1, suggesting a novel PIM2-TSC2-mTORC1 pathway.
-
NF-κB Pathway: PIM2 can activate NF-κB-dependent gene expression by inducing the phosphorylation of IκB, leading to its degradation and the nuclear translocation of NF-κB.
-
c-Myc: PIM2 can phosphorylate and stabilize the c-Myc oncoprotein.
Below are diagrams illustrating the key signaling pathways involving PIM2.
Caption: PIM2 Signaling Pathways and Downstream Effectors.
Quantitative Data for PIM2 Kinase Inhibitors
A number of small molecule inhibitors targeting the PIM kinase family have been developed. While many are pan-PIM inhibitors, some exhibit selectivity for PIM2. The following table summarizes the inhibitory potency (IC50 and Ki values) of selected compounds against PIM kinases.
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | PIM1 Ki (nM) | PIM2 Ki (nM) | PIM3 Ki (nM) | Reference(s) |
| AZD1208 | 0.4 | 5 | 1.9 | 0.1 | 1.92 | 0.4 | |
| SGI-1776 | 7 | 363 | 69 | - | - | - | |
| CX-6258 | 5 | 25 | 16 | - | - | - | |
| JP11646 | 24 | 0.5 | 1 | - | 0.165 | - | |
| SMI-4a | 24,000 | 100,000 | - | 600 | - | - | |
| PIM447 (LGH447) | - | - | - | 0.006 | 0.018 | 0.009 | |
| SMI-16a | 150 | 20 | - | - | - | - |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration).
Detailed Experimental Protocols
Recombinant PIM2 Expression and Purification for Crystallography
This protocol describes the expression and purification of the human PIM2 kinase domain for structural studies.
Caption: Workflow for Recombinant PIM2 Purification.
Detailed Steps:
-
Cloning: The full-length human PIM2 (34 kDa isoform) is subcloned into a pET-derived expression vector containing an N-terminal hexahistidine (His6) tag followed by a Tobacco Etch Virus (TEV) protease cleavage site.
-
Expression: The expression construct is transformed into E. coli BL21(DE3) cells. Cells are grown to an optimal density and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 250 mM NaCl, protease inhibitors).
-
The cell suspension is lysed by sonication and the lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged PIM2 is eluted with an imidazole gradient.
-
The eluted protein is treated with TEV protease and λ-phosphatase overnight to remove the His-tag and any phosphorylation.
-
The protein is further purified using a Mono Q ion-exchange column followed by size-exclusion chromatography.
-
The purity and phosphorylation state of the final protein product are confirmed by SDS-PAGE and ESI-MS.
-
PIM2 Crystallization
-
Protein Concentration: Purified PIM2 is concentrated to approximately 11 mg/ml. For co-crystallization with an inhibitor, the inhibitor is added to the protein solution.
-
Crystallization: Crystals are grown using the sitting drop vapor diffusion method at 4°C. The protein-inhibitor complex is mixed with a mother liquor (e.g., 90 mM HEPES pH 7.5, 1.44 M Na/KPO4).
-
Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in the mother liquor supplemented with 30% glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
PIM2 Kinase Activity Assay (ADP-Glo™ Assay)
This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Caption: ADP-Glo™ Kinase Assay Workflow for PIM2.
Detailed Steps:
-
Reaction Setup: In a 384-well plate, add the test inhibitor or DMSO vehicle, recombinant PIM2 enzyme, and a substrate/ATP mixture. A suitable substrate for PIM2 is the S6K substrate peptide. The final reaction buffer should contain components like Tris-HCl pH 7.5, MgCl2, BSA, and DTT.
-
Kinase Reaction: Incubate the reaction mixture at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the PIM2 kinase activity.
Inhibitor Binding Affinity Determination
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the PIM2 kinase domain, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.
General Protocol:
-
Sample Preparation: Dialyze the purified PIM2 protein and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the PIM2 solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.
SPR is a label-free technique used to measure the kinetics of inhibitor binding to PIM2, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
General Protocol:
-
Immobilization: Covalently immobilize the purified PIM2 protein onto the surface of a sensor chip.
-
Binding Analysis: Flow different concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal in real-time.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the rate constants and the dissociation constant.
Conclusion
The structural and functional characterization of the PIM2 kinase domain has provided a solid foundation for the development of targeted cancer therapies. Its unique structural features, particularly within the ATP-binding pocket, offer opportunities for the design of highly selective inhibitors. The detailed understanding of its signaling pathways and the availability of robust experimental protocols are crucial for the continued investigation of PIM2 as a therapeutic target and for the preclinical and clinical evaluation of novel PIM2 inhibitors. The data and methodologies presented in this guide are intended to support researchers in their efforts to further unravel the complexities of PIM2 biology and to advance the development of effective anti-cancer drugs.
References
PIM2 in Hematological Malignancies: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that has emerged as a critical player in the pathogenesis of a wide spectrum of hematological malignancies.[1][2][3] Overexpressed in numerous blood cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and multiple myeloma (MM), PIM2 is a key regulator of cell survival, proliferation, and resistance to therapy.[1][4] Its elevated expression frequently correlates with aggressive disease and poor patient prognosis, making it an attractive therapeutic target. This technical guide provides an in-depth overview of PIM2's role in hematological malignancies, detailing its signaling pathways, the quantitative effects of its inhibition, and comprehensive protocols for key experimental assays relevant to its study.
The Role and Expression of PIM2 in Hematological Malignancies
PIM2 is a proto-oncogene that functions downstream of several oncogenic signaling pathways, including the JAK/STAT pathway, to promote cell survival and proliferation. Unlike many other kinases, PIM kinases lack a regulatory domain and are primarily regulated at the transcriptional level. PIM2 exerts its oncogenic effects by phosphorylating a range of downstream substrates involved in critical cellular processes.
Expression Profile:
PIM2 is highly expressed in various hematological malignancies compared to their normal cellular counterparts.
-
Acute Myeloid Leukemia (AML): Elevated PIM2 expression in AML is associated with a low complete remission rate, high-risk cytogenetics, and shorter leukemia-free and event-free survival. Inhibition of PIM2 in AML cell lines leads to increased apoptosis.
-
Acute Lymphoblastic Leukemia (ALL): High PIM2 expression in ALL patients is linked to poor prognosis due to increased resistance of leukemic cells to apoptosis.
-
Chronic Lymphocytic Leukemia (CLL): PIM2 expression is significantly higher in CLL cells compared to normal peripheral blood lymphocytes. This high expression is associated with a more rapid lymphocyte-doubling time.
-
Multiple Myeloma (MM): PIM2 expression is highly elevated in MM cells and is crucial for their proliferation. It is overexpressed in MM patients, particularly in the high-risk MAF/MAFB-activated subset.
-
Other B-cell Lymphomas: Increased PIM2 expression has been detected in subsets of mantle cell lymphoma, diffuse large B-cell lymphoma (DLBCL), follicular lymphoma, and marginal zone lymphoma. In activated B-like DLBCL, high PIM2 protein expression is associated with an aggressive clinical course.
PIM2 Signaling Pathways
PIM2 is a central node in a complex signaling network that promotes cancer cell survival and proliferation. Key downstream effectors include proteins involved in apoptosis, cell cycle regulation, and protein synthesis.
Caption: PIM2 Signaling Pathways in Hematological Malignancies.
Key PIM2 Substrates and Their Functions:
-
4E-BP1: PIM2 phosphorylates the translational repressor 4E-BP1, leading to its inactivation and subsequent promotion of cap-dependent translation and protein synthesis, a process that can be independent of the PI3K/Akt/mTOR pathway.
-
BAD: PIM2 phosphorylates the pro-apoptotic protein BAD on Ser112, which promotes its binding to 14-3-3 proteins and prevents it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby suppressing apoptosis.
-
TSC2: PIM2 can directly phosphorylate TSC2 at Ser1798, relieving its suppressive effect on mTORC1 and promoting cell proliferation. This defines a novel PIM2-TSC2-mTORC1 signaling axis.
-
p21 and p27: PIM kinases phosphorylate the cyclin-dependent kinase inhibitors p21 and p27, leading to their cytoplasmic localization and/or degradation, which promotes cell cycle progression.
-
NF-κB: PIM2 can activate the NF-κB pathway, which is crucial for its anti-apoptotic function.
Quantitative Data on PIM2 Inhibition
The development of small molecule inhibitors targeting PIM kinases has provided valuable tools to probe PIM2 function and has shown therapeutic promise.
Table 1: IC50 Values of PIM Kinase Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Target(s) | Cell Line(s) | IC50 (PIM2) | Other IC50s | Reference(s) |
| SGI-1776 | Pan-PIM, FLT3 | AML cell lines | 363 nM | PIM1: 7 nM, PIM3: 69 nM, FLT3: 44 nM | |
| AZD1208 | Pan-PIM | AML cell lines | 5.0 nM | PIM1: 0.4 nM, PIM3: 1.9 nM | |
| LGB321 | Pan-PIM | MM, ALL, AML, B-cell NHL | 2.1 pM | PIM1: 1 pM, PIM3: 0.8 pM | |
| JP11646 | PIM2-selective (non-ATP competitive) | Multiple Myeloma | Potent (4-760x > ATP-competitive inhibitors) | Not specified | |
| INCB053914 | Pan-PIM | Advanced hematological malignancies | Not specified | Not specified | |
| ETP-39010 | Pan-PIM | DLBCL cell lines | Not specified | Low micromolar range (cell viability) |
Table 2: Effects of PIM2 Inhibition on Apoptosis and Cell Cycle
| Hematological Malignancy | Method of Inhibition | Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle | Reference(s) |
| DLBCL | Pan-PIM inhibitor (ETP-39010) | OCILY-10 | 48% at 24h, 71% at 48h | G1 arrest | |
| AML | PIM2 shRNA | HL60 | Increased number of apoptotic cells | Not specified | |
| DLBCL | PIM2 siRNA | RIVA, U2932 | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of PIM2.
PIM2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits for measuring PIM2 kinase activity.
Caption: Workflow for a PIM2 Kinase Assay.
Materials:
-
Recombinant PIM2 enzyme
-
PIM kinase substrate (e.g., S6K substrate)
-
ATP
-
PIM2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Dilute PIM2 enzyme, substrate, ATP, and test inhibitors to desired concentrations in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (e.g., 5% DMSO).
-
Add 2 µl of diluted PIM2 enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Immunoblotting for Phosphorylated 4E-BP1 (Thr37/46)
This protocol describes the detection of a key PIM2 downstream target.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% w/v BSA in TBS with 0.1% Tween-20)
-
Primary antibodies:
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-total 4E-BP1
-
Loading control antibody (e.g., anti-β-actin)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat hematological malignancy cells with PIM2 inhibitors or vehicle control for the desired time.
-
Harvest cells and lyse in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-4E-BP1 (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total 4E-BP1 and a loading control to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This is a common method to assess the cytotoxic effects of PIM2 inhibitors.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
PIM2 inhibitor stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10^4 cells/100 µL).
-
-
Drug Treatment:
-
Prepare serial dilutions of the PIM2 inhibitor.
-
Add the desired concentrations of the inhibitor to the wells. Include vehicle-only wells as a control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value of the inhibitor.
-
Co-Immunoprecipitation (Co-IP) for PIM2 Interaction Partners
This protocol is used to identify proteins that interact with PIM2.
Materials:
-
Cell line expressing tagged or endogenous PIM2
-
Co-IP Lysis/Wash Buffer (non-denaturing)
-
Anti-PIM2 antibody or antibody against the tag
-
Protein A/G magnetic beads
-
Control IgG antibody
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
-
Pre-clearing:
-
Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-PIM2 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners, or by mass spectrometry for unbiased identification.
-
Generation of PIM2 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for creating PIM2 knockout cell lines.
Caption: Workflow for Generating PIM2 Knockout Cell Lines.
Procedure:
-
gRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting an early exon of the PIM2 gene.
-
Vector Construction: Clone the sgRNA sequences into a suitable vector that also expresses Cas9 nuclease and a selection marker (e.g., GFP or antibiotic resistance).
-
Transfection: Transfect the Cas9/sgRNA vector into the hematological malignancy cell line of interest.
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones, typically by fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Screening and Validation: Expand the single-cell clones and screen for PIM2 knockout by genomic DNA PCR and sequencing to identify insertions/deletions (indels). Confirm the absence of PIM2 protein expression by Western blotting.
Conclusion and Future Directions
PIM2 kinase is a well-validated and compelling target in a variety of hematological malignancies. Its central role in promoting cell survival and proliferation, coupled with its frequent overexpression and association with poor prognosis, underscores its therapeutic potential. The development of potent and selective PIM2 inhibitors continues to be an active area of research. While early clinical trials of some pan-PIM inhibitors have faced challenges, including toxicity and limited single-agent efficacy, the development of more selective inhibitors and rational combination strategies holds promise. Future research should focus on identifying biomarkers to predict response to PIM2 inhibition, further elucidating the context-dependent functions of PIM2 in different hematological malignancies, and exploring synergistic combinations with other targeted agents to overcome resistance and improve patient outcomes.
References
The Role of PIM2 in Solid Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that has emerged as a significant oncogene in a multitude of solid tumors.[1][2] Unlike many kinases that are activated by upstream signaling events, PIM2 activity is primarily regulated at the level of transcription and protein stability. Its overexpression is frequently observed in cancers of the breast, lung, prostate, liver, and colon, and often correlates with aggressive tumor phenotypes, chemoresistance, and poor patient prognosis.[1][3][4] PIM2 exerts its pro-tumorigenic effects by phosphorylating a wide array of downstream substrates, thereby modulating critical cellular processes including cell cycle progression, apoptosis, metabolism, and protein synthesis. This central role in tumor biology has positioned PIM2 as a compelling therapeutic target, leading to the development of small molecule inhibitors, some of which have shown significant preclinical efficacy. This guide provides a comprehensive overview of PIM2's function in solid tumor progression, detailing its signaling networks, summarizing key quantitative data, and outlining relevant experimental protocols.
PIM2 Signaling Pathways in Solid Tumorigenesis
PIM2 functions as a critical node in signaling networks that drive cancer cell survival and proliferation. Its activity is transcriptionally regulated by pathways such as JAK/STAT and NF-κB. Once expressed, PIM2 phosphorylates numerous downstream targets to orchestrate a pro-tumorigenic cellular environment.
Inhibition of Apoptosis
A primary function of PIM2 is to suppress programmed cell death. It achieves this by phosphorylating and inactivating pro-apoptotic proteins. A key substrate is the BCL2-associated agonist of cell death (BAD). Phosphorylation of BAD on Ser112 by PIM2 prevents it from binding to and inhibiting anti-apoptotic BCL-2 family members, thereby promoting cell survival. PIM2 also collaborates with the X-linked inhibitor of apoptosis protein (XIAP) to further suppress apoptosis.
Promotion of Cell Cycle and Proliferation
PIM2 accelerates cell cycle progression by targeting key cell cycle regulators. It can phosphorylate and inactivate the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1, which normally act as brakes on the cell cycle. Furthermore, PIM2 can phosphorylate and stabilize the c-MYC oncogene, a master regulator of cell growth and proliferation, enhancing its transcriptional activity.
Regulation of Protein Synthesis and Metabolism
PIM2 plays a crucial role in coupling nutrient status to cell growth and metabolism, often in concert with the mTORC1 signaling pathway. It phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), releasing the inhibition on the eIF4E translation initiation factor and promoting cap-dependent translation of proteins required for cell growth. PIM2 also phosphorylates and inhibits Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTORC1, further boosting protein synthesis. In the context of metabolism, PIM2 promotes aerobic glycolysis (the Warburg effect) by phosphorylating key glycolytic enzymes such as hexokinase 2 (HK2) and pyruvate kinase M2 (PKM2).
Immune Evasion
Recent evidence suggests a role for PIM2 in helping tumors evade the immune system. PIM2 can phosphorylate Heat Shock Factor 1 (HSF1), which then acts as a transcription factor to increase the expression of Programmed Death-Ligand 1 (PD-L1). Elevated PD-L1 on the tumor cell surface engages PD-1 receptors on immune cells, suppressing the anti-tumor immune response.
Caption: PIM2 signaling network in solid tumors.
Quantitative Analysis of PIM2 in Solid Tumors
PIM2 is overexpressed in a variety of solid tumors, and its expression levels often have prognostic significance. The inhibition of PIM2 has demonstrated quantifiable anti-tumor effects in numerous preclinical models.
Table 1: PIM2 Expression and Prognostic Significance
| Tumor Type | Finding | Quantitative Data | Reference |
| Lung Cancer | High PIM2 expression linked to poor prognosis. | TCGA data analysis showed correlation. | |
| Prostate Cancer | Increased nuclear PIM2 associated with higher risk of biochemical recurrence. | Hazard Ratio: 1.021-2.419, P = 0.0399. | |
| Breast Cancer | PIM2 is overexpressed compared to normal tissue. | Analysis of The Cancer Genome Atlas (TCGA) datasets. | |
| Liver Cancer | PIM2 upregulation associated with vascular invasion and metastasis. | Clinical data correlation. | |
| Gastric Cancer | Patients with high PIM2 expression have shorter survival. | Survival curve analysis. | |
| Multiple Solid Tumors | PIM2 mRNA is overexpressed in breast, esophageal, head and neck, renal, and lung cancers compared to normal tissue. | TCGA dataset analysis (P<0.05 to P<0.001). |
Table 2: Effects of PIM2 Inhibition or Knockdown
| Tumor Type | Model System | Treatment/Method | Quantitative Effect | Reference |
| Prostate Cancer | DU-145 Cells | siRNA knockdown of PIM2 | Apoptosis increased from 0.89% to 7.6% (P=0.000). | |
| Lung Cancer | Cell Lines | SMI-16a (inhibitor) | Inhibited proliferation and promoted apoptosis. | |
| Hepatoblastoma | Mouse Xenograft | AZD1208 (inhibitor) | ~57% tumor regression. | |
| Colorectal Cancer | HCT116 Cells | shRNA knockdown of PIM2 | ATP production reduced by 12.7%. | |
| Breast Cancer | Mouse Xenograft | JP11646 (inhibitor) | Significant inhibition of tumor growth. | |
| Triple-Negative Breast Cancer | MMTV-PyMT Mouse Model | Genetic deletion of PIM2 | Significantly inhibited tumor growth and reduced lung metastasis. | |
| Multiple Solid Tumors | Xenograft Models | JP11646 (inhibitor) | Significant anticancer efficacy in breast, liver, pancreas, and NSCLC models. |
Experimental Protocols & Workflows
Studying PIM2 function and evaluating inhibitors requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
PIM2 Kinase Activity Assay (ADP-Glo™ Format)
This protocol measures the kinase activity of purified PIM2 by quantifying the amount of ADP produced during the phosphorylation reaction.
1. Reagents and Materials:
-
Recombinant active PIM2 enzyme.
-
PIM2 substrate (e.g., S6Ktide).
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
ATP solution.
-
Test compounds (inhibitors) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
384-well white assay plates.
-
Luminometer.
2. Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of test compound or DMSO vehicle (5% final concentration).
-
Enzyme Addition: Add 2 µL of PIM2 enzyme diluted in kinase buffer.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., final concentration of 5 µM ATP and 0.2 µg/µL substrate).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by PIM2 into ATP, and simultaneously catalyze a luciferase reaction to produce light. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the PIM2 kinase activity.
Western Blot for PIM2 and Substrate Phosphorylation
This protocol is used to detect the levels of total PIM2 protein and the phosphorylation status of its downstream targets in cell lysates.
1. Reagents and Materials:
-
Cell lines of interest treated with inhibitors or transfected with siRNA.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PIM2, anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Thr37/46), anti-cleaved PARP).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
2. Procedure:
-
Cell Lysis: Harvest cells and lyse on ice in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) and resolve by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
Caption: Workflow for preclinical evaluation of a PIM2 inhibitor.
Conclusion and Future Directions
PIM2 is a bona fide oncogene that plays a multifaceted role in the progression of numerous solid tumors by promoting cell survival, proliferation, and metabolic reprogramming. Its frequent overexpression and association with poor clinical outcomes underscore its importance as a high-value therapeutic target. Preclinical studies with PIM2 inhibitors, such as JP11646, have shown promising results, demonstrating significant anti-tumor efficacy by inducing proteasome-dependent PIM2 degradation and subsequent apoptosis.
Future research should focus on elucidating the mechanisms of resistance to PIM2 inhibition and identifying rational combination therapies. Given PIM2's role in modulating the mTORC1, MYC, and immune checkpoint pathways, combining PIM2 inhibitors with mTOR inhibitors, BET inhibitors, or immune checkpoint blockers may offer synergistic anti-tumor effects. Furthermore, the development of predictive biomarkers to identify patient populations most likely to respond to PIM2-targeted therapies will be crucial for the successful clinical translation of these promising agents.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Pim-2 upregulation: biological implications associated with disease progression and perinueral invasion in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
PIM2 Signaling Crosstalk: A Technical Guide for Researchers
The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that has emerged as a critical node in various signaling networks controlling cell growth, proliferation, apoptosis, and metabolism.[1] Overexpressed in numerous hematological malignancies and solid tumors, PIM2 is a key therapeutic target.[2][3] This technical guide provides an in-depth exploration of the intricate interactions of PIM2 with other major signaling pathways, offering insights for researchers and drug development professionals.
PIM2 and the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary regulator of PIM2 expression.[2][4] Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate STAT proteins. Activated STATs dimerize, translocate to the nucleus, and bind to the promoter regions of target genes, including PIM2.
Key Interactions:
-
Transcriptional Upregulation: STAT3 and STAT5 are major transcription factors that directly bind to the PIM2 promoter to drive its expression. This link is crucial in cancers where JAK/STAT signaling is constitutively active.
-
Feedback Loops: A positive feedback loop has been identified where PIM2 can enhance STAT3 activation, thereby sustaining its own expression. Conversely, PIM kinases have been implicated in a negative feedback loop by activating Suppressors of Cytokine Signaling (SOCS) proteins, which can inhibit JAK/STAT signaling.
PIM2 Interaction with the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and it exhibits significant crosstalk with PIM2 signaling. PIM2 can phosphorylate several components of this pathway, often acting in parallel or independently of AKT to promote cell survival and proliferation.
Key Interactions:
-
mTORC1 Regulation: PIM2 can phosphorylate the Tuberous Sclerosis Complex 2 (TSC2) protein, a negative regulator of mTORC1, leading to mTORC1 activation. This promotes protein synthesis and cell growth.
-
4E-BP1 Phosphorylation: PIM2 directly phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This phosphorylation causes the dissociation of 4E-BP1 from eIF4E, allowing for cap-dependent translation of oncogenic proteins like c-Myc. This action can occur independently of mTORC1.
-
BAD Phosphorylation: Both PIM2 and AKT can phosphorylate the pro-apoptotic protein BAD at Ser112. Phosphorylation of BAD prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.
PIM2 and the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. PIM2 has been shown to be both an upstream regulator and a downstream effector of NF-κB signaling.
Key Interactions:
-
NF-κB Activation by PIM2: PIM2 can activate the NF-κB pathway by phosphorylating the kinase Cot (MAP3K8), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate target gene expression.
-
Transcriptional Regulation of PIM2 by NF-κB: The PIM2 gene promoter contains binding sites for NF-κB, and its expression can be induced by NF-κB activation, creating a potential positive feedback loop.
-
XIAP-mediated NF-κB activation: PIM2 can regulate the X-linked inhibitor of apoptosis protein (XIAP), which in turn can activate the NF-κB pathway, contributing to cell migration and suppression of apoptosis in lung adenocarcinoma.
PIM2 in Cell Cycle and Apoptosis Regulation
PIM2 plays a dual role in cell cycle progression and apoptosis, primarily through the phosphorylation of key regulatory proteins.
Key Interactions:
-
Cell Cycle Progression: PIM2 can phosphorylate and inactivate the cell cycle inhibitors p21Cip1/WAF1 and p27Kip1, thereby promoting progression through the G1/S checkpoint. Downregulation of PIM2 has been shown to cause cell cycle arrest in the G0/G1 phase.
-
Apoptosis Inhibition: As mentioned earlier, PIM2 phosphorylates and inactivates the pro-apoptotic protein BAD. This is a major mechanism by which PIM2 promotes cell survival.
-
c-Myc Stabilization: PIM2 phosphorylates the oncoprotein c-Myc at Ser329, which stabilizes the c-Myc protein and enhances its transcriptional activity, further driving cell proliferation.
-
Context-Dependent Pro-Apoptotic Role: Interestingly, under certain conditions, overexpression of the 34 kDa isoform of PIM2 has been shown to induce G1 arrest and apoptosis in a p73-dependent manner. This suggests a complex, context-dependent role for PIM2 in cell fate decisions.
PIM2 and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. While direct phosphorylation of MAPK pathway components by PIM2 is less characterized, there is evidence of crosstalk.
Key Interactions:
-
Reciprocal Regulation: In some contexts, inhibition of the mTOR pathway by PIM2 inhibitors like SMI-4a can lead to the upregulation of the MAPK pathway, suggesting a reciprocal relationship between these signaling networks.
-
Upstream Regulation: The MAPK pathway can be activated by various upstream signals that also activate pathways leading to PIM2 expression, suggesting parallel activation rather than a direct linear relationship.
Quantitative Data on PIM2 Interactions
While the functional consequences of PIM2-mediated phosphorylation are well-documented, specific quantitative data such as binding affinities (Kd) and enzyme kinetics (Km, kcat) are not extensively reported in the literature for all interactions. The following table summarizes known interacting partners and the qualitative nature of their interaction with PIM2.
| Interacting Protein | Cellular Process | Nature of Interaction | Downstream Effect of Interaction |
| STAT3/STAT5 | Gene Expression | Transcriptional Regulation | Upregulation of PIM2 expression |
| BAD | Apoptosis | Phosphorylation (Ser112) | Inhibition of apoptosis |
| 4E-BP1 | Protein Translation | Phosphorylation | Promotes cap-dependent translation |
| c-Myc | Cell Proliferation | Phosphorylation (Ser329) | Increased protein stability and activity |
| TSC2 | Cell Growth (mTORC1) | Phosphorylation | Activation of mTORC1 signaling |
| p21Cip1/WAF1 | Cell Cycle | Phosphorylation | Inactivation, promoting G1/S transition |
| p27Kip1 | Cell Cycle | Phosphorylation | Inactivation, promoting G1/S transition |
| Cot (MAP3K8) | NF-κB Signaling | Phosphorylation | Activation of the NF-κB pathway |
| XIAP | Apoptosis, NF-κB | Regulation | Activation of NF-κB, inhibition of apoptosis |
| HK2 | Metabolism | Interaction & Phosphorylation | Promotion of glycolysis |
| PKM2 | Metabolism | Interaction & Phosphorylation | Promotion of glycolysis |
| HSF1 | Stress Response | Interaction & Phosphorylation | Increased protein stability |
| FOXP3 | Immune Regulation | Interaction & Phosphorylation | Modulation of Treg function |
Experimental Protocols
Studying the interaction of PIM2 with other signaling pathways involves a variety of molecular and cellular biology techniques. Below are overviews of key experimental protocols.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Co-IP is used to determine if PIM2 physically interacts with a putative binding partner in a cellular context.
Methodology Overview:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to maintain protein-protein interactions. Lysis buffers typically contain mild detergents (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to PIM2. This antibody-PIM2 complex is then captured on Protein A/G-conjugated beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The PIM2 protein and its interacting partners are eluted from the beads, often by boiling in SDS-PAGE sample buffer.
-
Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the putative interacting protein.
In Vitro Kinase Assay
This assay is used to determine if a protein is a direct substrate of PIM2 and to quantify the kinase activity.
Methodology Overview (Radiometric):
-
Reaction Setup: A reaction mixture is prepared containing recombinant active PIM2 kinase, the purified substrate protein, kinase assay buffer (containing MgCl2), and ATP, including radioactively labeled [γ-32P]ATP.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 15-30 minutes) to allow for phosphorylation.
-
Reaction Termination: The reaction is stopped, for example, by adding SDS-PAGE sample buffer.
-
Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film or a phosphorimager screen to detect the incorporation of 32P into the substrate protein.
-
Quantification: The intensity of the radioactive signal on the substrate band is proportional to the kinase activity.
Luminescence-based assays are also common, which measure the depletion of ATP or the production of ADP, providing a non-radioactive method to quantify kinase activity.
Conclusion
PIM2 is a multifaceted kinase that is deeply integrated into the core signaling pathways governing cancer cell biology. Its intricate crosstalk with the JAK/STAT, PI3K/AKT/mTOR, and NF-κB pathways underscores its significance as a therapeutic target. A thorough understanding of these interactions, facilitated by the experimental approaches outlined in this guide, is paramount for the development of effective PIM2-targeted therapies and for elucidating the complex signaling landscape of cancer.
References
- 1. PIM2 promotes hepatocellular carcinoma tumorigenesis and progression through activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 4. apexbt.com [apexbt.com]
PIM2 Post-Translational Modifications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a constitutively active serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis. Its activity and stability are intricately regulated by a variety of post-translational modifications (PTMs), making it a key area of investigation for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of PIM2 PTMs, focusing on phosphorylation and ubiquitination. It is designed to be a valuable resource for researchers actively engaged in studying PIM2 biology and for professionals involved in the development of novel therapeutics targeting this kinase.
Phosphorylation of PIM2 and its Substrates
Phosphorylation is a key mechanism regulating PIM2 function, influencing its stability and its ability to modulate the activity of downstream effector proteins. PIM2 itself undergoes autophosphorylation, and it phosphorylates a wide range of substrates involved in critical cellular processes.
PIM2 Substrate Phosphorylation
PIM2 phosphorylates a multitude of downstream targets, thereby regulating their activity, stability, and subcellular localization. A consensus phosphorylation sequence for PIM kinases has been identified as RXRHXS. Key substrates and their phosphorylation sites are summarized in the table below.
| Substrate | Phosphorylation Site(s) | Functional Consequence |
| TSC2 | Ser-1798 | Relieves the suppression of TSC2 on mTOR-C1, promoting cell proliferation. |
| 4E-BP1 | Thr-37, Thr-46, Ser-65 | Promotes cap-dependent translation and cell survival. |
| BAD | Ser-112 | Promotes cell survival by inhibiting apoptosis. |
| p21 | Thr-145 | Increases p21 stability and nuclear localization, potentially leading to cell cycle arrest. |
| p27 | Not specified | Reduces p27 stability and promotes its nuclear localization, leading to reduced cell proliferation. |
| c-MYC | Ser-329 | Stabilizes c-MYC and enhances its transforming activity. |
| FOXP3 | Not specified | Phosphorylates FOXP3 in Treg cells, enhancing their suppressive function. |
| HK2 | Thr-473 | Regulates HK2 protein stability and promotes glycolysis. |
| AMPKα1 | Thr-467 | Decreases AMPKα1 kinase activity, promoting aerobic glycolysis and tumor growth. |
| HSF1 | Thr-120 | Regulates HSF1 protein stability. |
| eIF4B | Not specified | Promotes tumorigenesis. |
| PKM2 | Thr-454 | Increases PKM2 protein levels and promotes glycolysis. |
| PFKFB3 | Ser-478 | Stabilizes PFKFB3 and promotes glycolysis and paclitaxel resistance. |
| PFKFB4 | Not specified | Promotes anaerobic glycolysis and cell proliferation. |
PIM2 Autophosphorylation
PIM2 is known to undergo autophosphorylation, which is a common feature of many kinases and often plays a role in regulating their own activity. However, specific autophosphorylation sites on PIM2 and their precise functional consequences are not as well-characterized as its substrate phosphorylation. Mass spectrometry-based approaches are crucial for identifying these sites.
Ubiquitination and PIM2 Stability
The regulation of PIM2 protein levels is critical for its cellular function and is primarily controlled through proteolytic degradation. Both ubiquitin-dependent and -independent pathways have been implicated in the degradation of PIM2, with the cellular context, particularly oxygen availability, appearing to be a key determinant of the dominant pathway.
Ubiquitin-Independent Degradation
Under normoxic conditions, PIM2 is a very unstable protein with a short half-life. Studies have shown that PIM2 can be directly degraded by the 20S proteasome in a ubiquitin-independent manner. This rapid turnover is a key mechanism for controlling PIM2 levels in the cell.
Ubiquitin-Dependent Degradation and the Role of USP28
In contrast to normoxic conditions, under hypoxia, PIM2 stability is increased. This stabilization is mediated by a ubiquitin-dependent mechanism that is regulated by the deubiquitinase (DUB) USP28. USP28 interacts with and deubiquitinates PIM2, thereby protecting it from proteasomal degradation. This leads to an accumulation of PIM2 protein in hypoxic environments, which can contribute to tumor progression. While the E3 ubiquitin ligase responsible for PIM2 ubiquitination has not yet been definitively identified, this remains an active area of research.
Quantitative Data on PIM2 Stability
| PIM2 Isoform | Half-life (in transformed hematopoietic cells) |
| Isoform 1 (longer) | ~ 1 hour |
| Isoform 2 | ~ 9 minutes |
| Isoform 3 | ~ 16 minutes |
Data from
SUMOylation of PIM2
The post-translational modification of PIM2 by Small Ubiquitin-like Modifier (SUMO) is a largely unexplored area of PIM2 biology. While SUMOylation is a critical regulatory mechanism for many proteins, influencing their localization, activity, and interaction partners, there is currently a lack of published data specifically identifying SUMOylation sites on PIM2 or detailing the functional consequences of this modification. Further research is required to elucidate the potential role of SUMOylation in regulating PIM2 function.
Experimental Protocols
In Vitro PIM2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and published research.
Materials:
-
Recombinant active PIM2 enzyme
-
PIM2 substrate (e.g., S6K substrate peptide KRRRLASLR, or a full-length protein substrate like BAD)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
[γ-³³P]ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose P81 paper (for radioactive assays)
-
Scintillation counter (for radioactive assays)
-
Microplate reader (for non-radioactive assays)
Procedure (using [γ-³³P]ATP):
-
Prepare the kinase reaction mixture in a microcentrifuge tube or 96-well plate on ice. The final volume is typically 25-50 µL.
-
To the reaction buffer, add the PIM2 substrate to a final concentration of 1 mg/ml.
-
Add the recombinant PIM2 enzyme to a final concentration determined by titration (e.g., 6 ng per reaction).
-
Initiate the reaction by adding [γ-³³P]ATP Assay Cocktail to a final concentration of 250 μM.
-
Incubate the reaction at 30°C for 15-60 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
Immunoprecipitation of PIM2
This protocol is a general guideline for the immunoprecipitation of PIM2 from cell lysates.
Materials:
-
Cells expressing PIM2
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-PIM2 antibody (a dilution of 2 µ g/500 µL lysate is a good starting point)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., lysis buffer without SDS)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the anti-PIM2 antibody for 2 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
Cycloheximide Chase Assay for PIM2 Stability
This protocol is used to determine the half-life of the PIM2 protein.
Materials:
-
Cells expressing PIM2
-
Complete growth medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Ice-cold PBS
-
Lysis buffer for Western blotting
Procedure:
-
Seed cells at an appropriate density and allow them to adhere and grow overnight.
-
Treat the cells with cycloheximide at a final concentration of 10-100 µg/mL to inhibit protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).
-
Wash the harvested cells with ice-cold PBS and lyse them.
-
Quantify the total protein concentration in each lysate.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an anti-PIM2 antibody.
-
Densitometric analysis of the PIM2 bands at each time point is used to calculate the protein half-life.
Mass Spectrometry for PIM2 PTM Identification
A general workflow for identifying PTMs on immunoprecipitated PIM2.
-
Immunoprecipitation: Perform immunoprecipitation of PIM2 as described in section 4.2.
-
On-bead or In-gel Digestion:
-
On-bead: Wash the beads with a compatible buffer (e.g., ammonium bicarbonate) and perform enzymatic digestion (e.g., with trypsin) directly on the beads.
-
In-gel: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, excise the PIM2 band, and perform in-gel digestion.
-
-
Peptide Extraction and Desalting: Extract the resulting peptides and desalt them using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and any PTMs present. The mass shift corresponding to specific modifications (e.g., +80 Da for phosphorylation) is used to identify the modified residues.
Signaling Pathways and Logical Relationships
Conclusion
The post-translational modification of PIM2 is a complex and multifaceted process that is central to its role as an oncogenic kinase. Phosphorylation and ubiquitination are key regulatory mechanisms that control PIM2's activity, stability, and downstream signaling. While significant progress has been made in identifying PIM2 substrates and understanding the dual nature of its degradation, several key questions remain. The identity of the E3 ligase(s) responsible for PIM2 ubiquitination, the comprehensive mapping of autophosphorylation sites, and the entire field of PIM2 SUMOylation represent exciting avenues for future research. A deeper understanding of these regulatory mechanisms will undoubtedly pave the way for the development of more effective and specific PIM2-targeted therapies for the treatment of cancer and other diseases.
The Evolutionary Trajectory of the PIM Kinase Family: From Single Proto-oncogene to a Triad of Cellular Regulators
The PIM kinase family, comprising the three serine/threonine kinases PIM1, PIM2, and PIM3, represents a fascinating case study in gene evolution and functional diversification. Initially identified as a proto-oncogene activated by proviral insertion of the Moloney murine leukemia virus, the PIM family has since been recognized as a critical regulator of a multitude of cellular processes, including cell survival, proliferation, and metabolism.[1][2][3] This in-depth technical guide explores the evolutionary journey of the PIM kinase family, their conserved signaling roles, and the experimental methodologies employed to unravel their functions, providing a comprehensive resource for researchers, scientists, and drug development professionals.
An Evolutionary Tale of Three Kinases: Duplication and Divergence
The emergence of the three distinct PIM kinase family members is a direct consequence of gene duplication events during vertebrate evolution. While a single PIM kinase ortholog is found in invertebrates such as Caenorhabditis elegans, the vertebrate lineage witnessed at least two rounds of whole-genome duplication, leading to the expansion of many gene families, including the PIM kinases.[4][5] This expansion provided the raw genetic material for subsequent divergence, allowing each PIM kinase to acquire specialized, though often overlapping, functions.
Phylogenetic analyses reveal that PIM1 and PIM3 are more closely related to each other than to PIM2, suggesting a more recent duplication event gave rise to these two isoforms. This is reflected in their higher amino acid sequence homology.
Conservation Across Species: A Testament to Functional Importance
The PIM kinase family is highly conserved across a wide range of species, underscoring their fundamental roles in cellular physiology. Orthologs of PIM kinases have been identified in numerous vertebrates, including mice, rats, zebrafish, and various bird species, as well as in invertebrates. The kinase domain, in particular, exhibits a high degree of sequence conservation, indicating a shared catalytic mechanism.
Table 1: Amino Acid Sequence Homology of Human PIM Kinase Isoforms
| Comparison | Amino Acid Identity (%) |
| PIM1 vs. PIM2 | 61% |
| PIM1 vs. PIM3 | 71% |
| PIM2 vs. PIM3 | 44% |
Table 2: PIM Kinase Orthologs in Model Organisms
| Organism | PIM1 Ortholog | PIM2 Ortholog | PIM3 Ortholog |
| Mouse (Mus musculus) | Pim1 | Pim2 | Pim3 |
| Zebrafish (Danio rerio) | pim1 | pim2 | pim3 |
| Fruit fly (Drosophila melanogaster) | DmPim | - | - |
| Nematode (Caenorhabditis elegans) | CePim | - | - |
Note: The presence of a single PIM ortholog in invertebrates suggests that the gene duplications leading to the three isoforms occurred after the divergence of vertebrates and invertebrates.
The PIM Kinase Signaling Nexus: A Hub of Cellular Control
PIM kinases are constitutively active and their activity is primarily regulated at the level of gene expression and protein stability. They are key downstream effectors of various signaling pathways, most notably the JAK/STAT and PI3K/AKT pathways, which are frequently activated by cytokines and growth factors.
Once expressed, PIM kinases phosphorylate a broad array of downstream substrates, thereby modulating critical cellular processes:
-
Cell Cycle Progression: PIM kinases promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1/Waf1 and p27Kip1. They can also phosphorylate and activate the cell cycle phosphatase CDC25A.
-
Apoptosis Inhibition: A key pro-survival function of PIM kinases is the phosphorylation and inactivation of the pro-apoptotic protein BAD. This leads to the release of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Protein Synthesis and Metabolism: PIM kinases can activate the mTOR signaling pathway, a central regulator of protein synthesis and cell growth, by phosphorylating and activating mTORC1 substrates.
The intricate network of PIM kinase signaling highlights their central role in maintaining cellular homeostasis and how their dysregulation can contribute to diseases like cancer.
Caption: PIM Kinase Signaling Pathway.
Experimental Approaches to Studying PIM Kinases
A variety of experimental techniques are employed to investigate the function and regulation of PIM kinases. These protocols provide the foundation for understanding their roles in health and disease.
In Vitro Kinase Assays
These assays are crucial for measuring the catalytic activity of PIM kinases and for screening potential inhibitors.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: A reaction mixture is prepared containing the PIM kinase enzyme, a specific substrate peptide, and ATP in a kinase buffer.
-
Kinase Reaction: The reaction is initiated by adding the enzyme and incubated at room temperature to allow for the phosphorylation of the substrate, which consumes ATP and produces ADP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer, where the signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
Western Blotting
Western blotting is a fundamental technique used to detect and quantify the expression levels of PIM kinases and their phosphorylated substrates in cell lysates or tissue extracts.
Protocol: Western Blotting for PIM Kinases
-
Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the PIM kinase isoform or the phosphorylated substrate of interest.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is detected using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein interactions, such as the interaction of PIM kinases with their substrates or regulatory proteins.
Protocol: Co-Immunoprecipitation
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Pre-clearing: The lysate is incubated with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for the "bait" protein (e.g., a PIM kinase).
-
Immune Complex Capture: Protein A/G beads are added to the lysate to bind to the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using an antibody against the suspected interacting "prey" protein.
Caption: Western Blot Experimental Workflow.
Conclusion
The evolution of the PIM kinase family from a single ancestral gene to three distinct isoforms in vertebrates is a testament to the power of gene duplication and divergence in generating functional complexity. Their high degree of conservation across diverse species highlights their indispensable role in fundamental cellular processes. The intricate signaling network they command, coupled with their frequent dysregulation in human diseases, has positioned them as attractive therapeutic targets. The continued application of sophisticated experimental techniques will undoubtedly further illuminate the multifaceted biology of the PIM kinase family, paving the way for novel therapeutic strategies.
References
- 1. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and ERG regulation of PIM kinases in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PIM2 Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[][2][3] Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention.[4][5] These application notes provide detailed protocols for both biochemical and cell-based assays designed to identify and characterize inhibitors of PIM2 kinase activity.
PIM2 Signaling Pathway
The PIM2 signaling pathway is integral to cell cycle progression and the inhibition of apoptosis. PIM2 is constitutively active and its activity is primarily regulated at the transcriptional level by the JAK/STAT and NF-κB pathways. Downstream, PIM2 phosphorylates a number of substrates, including BAD and 4E-BP1, to promote cell survival and protein translation.
Caption: PIM2 Signaling Pathway.
Biochemical PIM2 Kinase Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to measure PIM2 kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Experimental Workflow
References
Application Notes and Protocols for PIM2 Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of PIM2 protein expression by Western blotting. PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] Its expression is upregulated in several human cancers, making it an important target for drug development.[1][2]
PIM2 Signaling Pathway
PIM2 is a constitutively active kinase, and its function is primarily regulated at the level of transcription and protein stability. Various cytokines and growth factors induce PIM2 expression through the JAK/STAT signaling pathway. Once expressed, PIM2 can phosphorylate a range of downstream targets to promote cell survival and proliferation. Key substrates include the pro-apoptotic protein BAD, the translational repressor 4E-BP1, and the cell cycle inhibitors CDKN1A and CDKN1B. By phosphorylating and inactivating these proteins, PIM2 promotes cell survival and cell cycle progression.
PIM2 Signaling Pathway Diagram
PIM2 Western Blot Protocol
This protocol outlines the key steps for performing a Western blot to detect PIM2 protein.
I. Reagents and Materials
Reagents:
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
2-Mercaptoethanol
-
Tris-Glycine SDS-PAGE Gels (12%)
-
SDS-PAGE Running Buffer
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Anti-PIM2 Antibody (see table below for examples)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate (ECL)
-
Distilled Water
-
Methanol
-
Tris-Buffered Saline with Tween-20 (TBST)
Materials:
-
Homogenizer or sonicator
-
Microcentrifuge
-
Heating block
-
SDS-PAGE electrophoresis system
-
Western blot transfer system
-
Imaging system for chemiluminescence detection
II. Experimental Workflow
The following diagram illustrates the major steps in the PIM2 Western blot workflow.
PIM2 Western Blot Workflow
III. Detailed Protocol
1. Sample Preparation (Cell Lysis) a. Harvest cells and wash once with ice-cold PBS. b. Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Protein Quantification a. Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation for SDS-PAGE a. Dilute the protein lysate to the desired concentration with RIPA buffer. b. Add 4X Laemmli sample buffer and 2-mercaptoethanol to the lysate. c. Heat the samples at 95-100°C for 5 minutes.
4. SDS-PAGE a. Load 20-30 µg of protein per lane onto a 12% Tris-Glycine SDS-PAGE gel. b. Include a pre-stained protein ladder to monitor migration. PIM2 has three isoforms with molecular weights of approximately 34, 37, and 40 kDa. Recombinant PIM2 may have a different molecular weight depending on any tags used. c. Run the gel according to the manufacturer's recommendations.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with distilled water and then with TBST.
6. Blocking a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation a. Dilute the anti-PIM2 primary antibody in blocking buffer at the recommended concentration (see table below). b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
8. Washing a. Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
9. Secondary Antibody Incubation a. Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. b. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
10. Washing a. Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
11. Detection a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an appropriate imaging system.
IV. Data Presentation: PIM2 Antibody Information
| Antibody Name | Host Species | Applications | Working Dilution (WB) | Predicted MW (kDa) | Reference |
| Anti-PIM2 Antibody (A84951) | Goat | WB, IHC, IF, Flow Cytometry | 0.3-1 µg/ml | 34.2 | |
| Pim-2 Antibody (1D12) | Mouse | WB, IP, IF, IHC(P) | Not specified | Not specified | |
| PIM2 Antibody (OTI5D5) | Mouse | WB, IHC, Flow, ICC/IF, IP | 1:2000 | Not specified | |
| Pim-2 (D1D2) Rabbit mAb #4730 | Rabbit | WB, IP | Not specified | 34, 38, 40 | |
| Pim-2 Antibody #4723 | Rabbit | WB | 1:1000 | 34, 38, 40 | |
| Anti-PIM2 Antibody (A89595) | Rabbit | WB | 1:500-1:2,000 | 38 | |
| PIM2 Polyclonal Antibody | Rabbit | WB | 1:1000 | Not specified |
Note: Optimal antibody concentrations and incubation times may need to be determined empirically for each specific experimental setup.
V. Controls and Interpretation
-
Positive Control: Lysates from cell lines known to express PIM2, such as K-562 or HepG2 cells, can be used as a positive control.
-
Negative Control: Lysates from cells with known low or no PIM2 expression should be included.
-
Loading Control: To ensure equal protein loading across all lanes, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin, β-tubulin, or GAPDH.
The presence of a band or bands at the expected molecular weight for PIM2 (34-40 kDa) in the experimental lanes, and its absence in the negative control lane, indicates a positive result. The intensity of the band corresponds to the level of PIM2 expression.
References
Application Notes and Protocols for PIM2 siRNA Knockdown Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and cell cycle progression.[1][2] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[1][][4] Small interfering RNA (siRNA) mediated gene silencing is a powerful technique to investigate the functional roles of proteins like PIM2 and to validate them as potential drug targets. This document provides detailed protocols for performing PIM2 siRNA knockdown experiments, from transfection to validation and functional analysis.
PIM2 Signaling Pathway
PIM2 is involved in multiple signaling pathways that regulate essential cellular processes. It can phosphorylate various substrates, including the pro-apoptotic protein BAD, leading to the inhibition of apoptosis. PIM2 also influences cell cycle progression by phosphorylating cell cycle regulators such as CDKN1A and CDKN1B. Furthermore, PIM2 can regulate cap-dependent translation in an mTORC1-independent manner and is involved in the NF-κB signaling cascade. Understanding these pathways is critical for interpreting the functional consequences of PIM2 knockdown.
References
Application Notes and Protocols for High-Throughput Screening of PIM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a serine/threonine kinase that has emerged as a significant target in oncology.[1] As a proto-oncogene, PIM2 is involved in crucial cellular processes, including cell survival, proliferation, and the regulation of apoptosis.[2][3] Overexpression of PIM2 is observed in various hematologic malignancies and solid tumors, such as leukemia, multiple myeloma, and prostate cancer, making it an attractive target for therapeutic intervention.[1][4] High-throughput screening (HTS) provides a robust platform for identifying novel small-molecule inhibitors of PIM2 kinase activity, which is the critical first step in the drug discovery pipeline.
These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize PIM2 inhibitors.
PIM2 Signaling Pathway
PIM2 is a constitutively active kinase, with its activity primarily regulated at the level of protein expression and stability. Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway. Once expressed, PIM2 phosphorylates a range of downstream substrates to exert its pro-survival and anti-apoptotic functions. Key substrates include the pro-apoptotic protein BAD, the translation repressor 4E-BP1, and the MYC proto-oncogene, leading to enhanced cell survival and proliferation.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 4. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for PIM2 Immunoprecipitation and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism.[1][] Its overexpression is implicated in various hematologic malignancies and solid tumors, making it an attractive therapeutic target.[1][3] Understanding the protein-protein interactions of PIM2 is essential for elucidating its biological functions and the signaling pathways it regulates. Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to identify PIM2-interacting proteins and build a comprehensive interaction network.[4]
These application notes provide a detailed protocol for the immunoprecipitation of endogenous PIM2 from cell lysates for subsequent analysis by mass spectrometry to identify interacting proteins.
Data Presentation
Mass spectrometry analysis of immunoprecipitated PIM2 complexes allows for the identification and quantification of interacting proteins. The data is typically processed to differentiate true interactors from non-specific background proteins. The table below presents a hypothetical but representative dataset of PIM2-interacting proteins identified by label-free quantification, showcasing proteins with significant enrichment in the PIM2 immunoprecipitation compared to a control IgG immunoprecipitation.
| Protein Name | Gene Symbol | Unique Peptides | Protein Score | Fold Change (PIM2-IP/IgG-IP) | p-value | Function |
| Serine/threonine-protein kinase Pim-2 | PIM2 | 28 | 350 | - | - | Bait Protein |
| Hexokinase-2 | HK2 | 15 | 210 | 15.2 | <0.001 | Glycolysis |
| Apoptosis regulator BAD | BAD | 12 | 185 | 12.5 | <0.001 | Apoptosis Regulation |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | 10 | 160 | 9.8 | <0.005 | Protein Translation |
| Myc proto-oncogene protein | MYC | 8 | 130 | 7.3 | <0.01 | Transcription Factor |
| Pyruvate kinase PKM | PKM | 11 | 175 | 6.5 | <0.01 | Glycolysis |
| Heat shock protein HSP90-alpha | HSP90AA1 | 20 | 280 | 4.1 | <0.05 | Chaperone |
| 14-3-3 protein beta/alpha | YWHAB | 9 | 145 | 3.5 | <0.05 | Signal Transduction |
Experimental Protocols
This protocol is optimized for the immunoprecipitation of endogenous PIM2 from cultured mammalian cells for mass spectrometry-based identification of interacting proteins.
Materials and Reagents
-
Cell Lines: Human cell line with endogenous PIM2 expression (e.g., multiple myeloma, breast cancer, or leukemia cell lines).
-
Antibodies:
-
Anti-PIM2 antibody validated for immunoprecipitation.
-
Normal Rabbit/Mouse IgG (Isotype control).
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors.
-
Ammonium Bicarbonate (50 mM).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin, sequencing grade.
-
Formic Acid.
-
Acetonitrile.
-
Procedure
Part 1: Immunoprecipitation
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and harvest.
-
Lyse cells in ice-cold IP Lysis/Wash Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Incubate at least 1-2 mg of pre-cleared protein lysate with an appropriate amount of anti-PIM2 antibody or control IgG overnight at 4°C on a rotator.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Wash the beads three to five times with ice-cold IP Lysis/Wash Buffer and then twice with ice-cold PBS to remove non-specific binders.
-
Part 2: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Elution and Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add sequencing grade trypsin and incubate overnight at 37°C with shaking to digest the proteins into peptides.
-
Centrifuge to pellet the beads and collect the supernatant containing the peptides.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid.
-
Desalt and concentrate the peptides using C18 spin columns or tips according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
Part 3: Mass Spectrometry Analysis
-
LC-MS/MS:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify proteins.
-
Perform label-free quantification to determine the relative abundance of proteins in the PIM2-IP and control IgG-IP samples.
-
Filter the data to identify proteins that are significantly enriched in the PIM2-IP sample.
-
Visualizations
PIM2 Signaling Pathway
The following diagram illustrates the central role of PIM2 in cell signaling pathways, highlighting its upstream activation and downstream targets involved in cell survival, proliferation, and metabolism.
Caption: PIM2 signaling network.
Experimental Workflow
The diagram below outlines the major steps in the PIM2 immunoprecipitation and mass spectrometry workflow, from cell harvesting to data analysis.
Caption: IP-MS workflow diagram.
References
Application Notes and Protocols: Cloning of Human PIM2 into a Mammalian Overexpression Plasmid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a serine/threonine kinase that functions as a proto-oncogene.[1][2] It plays a crucial role in regulating cell survival, proliferation, and apoptosis, making it a significant target in cancer research and drug development.[3][4] Overexpression of PIM2 in mammalian cell lines is a fundamental technique for studying its function, downstream signaling pathways, and for screening potential therapeutic inhibitors.[5] This document provides a detailed protocol for cloning the human PIM2 gene into a pCMV-based mammalian expression vector, which allows for high-level constitutive expression in a wide range of cell types. The vector of choice, pCMV-FLAG-N, incorporates an N-terminal FLAG tag for subsequent protein detection and purification.
Experimental Workflow and Signaling Pathway
The overall experimental workflow for cloning PIM2 is a multi-step process involving gene amplification, enzymatic digestion, ligation, and bacterial transformation for plasmid amplification.
Figure 1: Experimental workflow for cloning PIM2.
PIM2 kinase is a key node in signaling pathways that promote cell survival and proliferation. It exerts its effects by phosphorylating various downstream substrates.
Figure 2: Simplified PIM2 signaling pathway.
Protocols
Section 1: Amplification of Human PIM2 Gene
This protocol describes the amplification of the PIM2 coding sequence from human cDNA using Polymerase Chain Reaction (PCR). Primers are designed to add restriction sites (EcoRI and XhoI) for directional cloning into the pCMV-FLAG-N vector.
1.1 PCR Primer Design:
-
Forward Primer (with EcoRI site): 5'- CCG GAA TTC ATG AAG AAG ATT GTG GGC TCC -3'
-
Reverse Primer (with XhoI site, no stop codon): 5'- CCG CTC GAG TTA GAG AAG GCA GAG AAG GGG -3'
1.2 PCR Reaction Mixture: The reaction should be assembled in a sterile PCR tube on ice.
| Component | Volume (µL) for 50 µL Reaction | Final Concentration |
| 5X High-Fidelity Buffer | 10.0 | 1X |
| dNTP Mix (10 mM each) | 1.0 | 200 µM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| Human cDNA Template | 1.0 (approx. 50-100 ng) | As needed |
| High-Fidelity DNA Polymerase | 0.5 | 1 unit |
| Nuclease-Free Water | 32.5 | - |
| Total Volume | 50.0 | - |
1.3 PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30 seconds | 1 |
| Denaturation | 98 | 10 seconds | |
| Annealing | 62 | 30 seconds | 30 |
| Extension | 72 | 1 minute | |
| Final Extension | 72 | 5 minutes | 1 |
| Hold | 4 | Indefinite | - |
1.4 Analysis of PCR Product:
-
Run 5 µL of the PCR product on a 1% agarose gel alongside a DNA ladder to verify the size of the amplicon (Human PIM2 is approx. 1027 bp).
-
If the band is correct and specific, purify the remaining PCR product using a commercial PCR cleanup kit.
Section 2: Restriction Digestion
This protocol outlines the digestion of the purified PIM2 PCR product and the pCMV-FLAG-N vector with EcoRI and XhoI restriction enzymes to generate compatible "sticky ends".
2.1 Digestion Reaction Mixture:
| Component | PCR Insert (µL) | pCMV-FLAG-N Vector (µL) |
| Purified DNA | up to 1 µg | 1 µg |
| 10X Restriction Buffer | 5 | 5 |
| EcoRI-HF® (20,000 U/mL) | 1 | 1 |
| XhoI (20,000 U/mL) | 1 | 1 |
| Nuclease-Free Water | to 50 µL | to 50 µL |
| Total Volume | 50 | 50 |
2.2 Digestion Protocol:
-
Assemble the reaction mixtures in separate microcentrifuge tubes.
-
Incubate at 37°C for 1-2 hours.
-
Run the entire digestion reaction on a 1% agarose gel.
-
Excise the DNA band corresponding to the digested PIM2 insert (~1 kb) and the linearized pCMV-FLAG-N vector (~3.8 kb).
-
Purify the DNA from the gel slices using a gel extraction kit.
-
Measure the concentration of the purified, digested insert and vector DNA using a spectrophotometer.
Section 3: Ligation
This step covalently joins the digested PIM2 insert into the linearized pCMV-FLAG-N vector using T4 DNA Ligase.
3.1 Ligation Reaction Mixture: A 3:1 molar ratio of insert to vector is recommended for optimal ligation. Use an online ligation calculator to determine the precise volumes based on DNA concentrations.
| Component | Volume (µL) for 10 µL Reaction |
| Digested pCMV-FLAG-N Vector | x (approx. 50 ng) |
| Digested PIM2 Insert | y (for 3:1 molar ratio) |
| 10X T4 DNA Ligase Buffer | 1.0 |
| T4 DNA Ligase (400,000 U/mL) | 0.5 |
| Nuclease-Free Water | to 10 µL |
| Total Volume | 10.0 |
3.2 Ligation Protocol:
-
Combine the components in a microcentrifuge tube on ice.
-
Mix gently by pipetting.
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
Section 4: Transformation
The ligation mixture is introduced into chemically competent E. coli (DH5α strain) for plasmid amplification.
4.1 Transformation Protocol (Heat Shock Method):
-
Thaw one 50 µL aliquot of chemically competent DH5α cells on ice.
-
Add 5 µL of the ligation reaction to the cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for exactly 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of pre-warmed S.O.C. medium to the tube.
-
Incubate at 37°C for 1 hour with shaking (225 rpm).
-
Spread 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic for the vector (e.g., Ampicillin or Kanamycin).
-
Incubate the plates overnight at 37°C.
Section 5: Verification of Clones
Finally, individual bacterial colonies are screened to confirm the presence and correct sequence of the PIM2 insert.
5.1 Screening and Plasmid Purification:
-
Select 3-5 well-isolated colonies from the plate.
-
Inoculate each colony into a separate culture tube containing 3-5 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking.
-
(Optional) Perform colony PCR on the selected colonies using the PIM2 primers to quickly screen for the presence of the insert.
-
Purify plasmid DNA from the overnight cultures using a commercial miniprep kit.
5.2 Verification by Sequencing:
-
Send the purified plasmid DNA for Sanger sequencing using a forward primer that binds upstream of the cloning site (e.g., T7 promoter primer) and the PIM2-specific reverse primer.
-
Align the sequencing results with the known human PIM2 reference sequence to confirm the correct insertion and to ensure no mutations were introduced during PCR.
Once verified, the pCMV-FLAG-PIM2 plasmid is ready for transfection into mammalian cells for overexpression studies.
References
- 1. PIM2 Pim-2 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM2 (gene) - Wikipedia [en.wikipedia.org]
- 5. Gene Overexpression in Cell Lines Protocol - Creative Biogene [creative-biogene.com]
Application Notes: Generation and Validation of a PIM2 Knockout Cell Line using CRISPR/Cas9
Introduction to PIM2 Kinase
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a proto-oncogenic serine/threonine kinase that plays a crucial role in various cellular processes.[1][][3] It is a member of the PIM kinase family, which also includes PIM1 and PIM3.[] PIM2 is implicated in the regulation of cell survival, proliferation, cell cycle progression, and metabolism.[1] Its expression is often upregulated in various human cancers, including leukemia and solid tumors, making it an attractive target for therapeutic intervention. PIM2 exerts its functions by phosphorylating a range of downstream substrates, thereby modulating key signaling pathways.
Role of PIM2 in Cellular Signaling
PIM2 is a constitutively active kinase, and its activity is primarily regulated at the level of transcription and protein stability. It is a downstream effector of the JAK/STAT signaling pathway, which is often activated by cytokines. Once expressed, PIM2 phosphorylates several key proteins to promote cell survival and proliferation. For instance, PIM2 can phosphorylate the pro-apoptotic protein BAD, which leads to the release of anti-apoptotic proteins like Bcl-X(L), thereby inhibiting apoptosis. Additionally, PIM2 can phosphorylate 4E-BP1, a translational repressor, promoting cap-dependent mRNA translation in a manner independent of the mTOR pathway. PIM2 also contributes to the positive regulation of the NF-κB signaling cascade and can stabilize the MYC oncoprotein, further enhancing its oncogenic activity.
Applications of a PIM2 Knockout Cell Line
The generation of a PIM2 knockout (KO) cell line using CRISPR/Cas9 technology provides a powerful and precise tool for researchers. These cell lines are invaluable for:
-
Target Validation: Conclusively demonstrating the role of PIM2 in specific cancer phenotypes and validating it as a drug target.
-
Functional Genomics: Elucidating the precise functions of PIM2 and identifying novel downstream substrates and signaling pathways.
-
Drug Discovery: Screening for compounds that are synthetically lethal with PIM2 loss or identifying mechanisms of resistance to PIM2 inhibitors.
-
Antibody Specificity Testing: Serving as a true negative control for validating the specificity of PIM2 antibodies in various applications like Western blotting or immunohistochemistry.
PIM2 Signaling Pathway
The diagram below illustrates the central role of PIM2 in integrating signals from cytokine receptors to regulate key cellular processes like survival, proliferation, and metabolism.
Experimental Workflow for PIM2 Knockout Cell Line Generation
The generation of a PIM2 knockout cell line is a multi-step process that requires careful design, execution, and validation. The workflow diagram below outlines the key stages, from designing the guide RNA to confirming the absence of the PIM2 protein.
Data Presentation
Table 1: Recommended sgRNA Sequences for Human PIM2 (Gene ID: 11040) sgRNAs should be designed to target a constitutively expressed early exon to maximize the chance of generating a loss-of-function mutation. The following sequences are examples and should be verified using the latest design tools.
| sgRNA ID | Target Exon | Sequence (5' to 3') | PAM |
| PIM2.1 | Exon 1 | GCTGTCGGAGTCGTTCGCCA | CGG |
| PIM2.2 | Exon 1 | ACATGGACAAGGTGCGCATC | TGG |
Table 2: Example PCR Primers for Genotyping Primers are designed to flank the sgRNA target site to amplify a ~400-800 bp region for Sanger sequencing analysis.
| Primer Name | Sequence (5' to 3') | Purpose |
| PIM2_Geno_Fwd | TGAAGGAGCACCTGTTCACC | Forward primer for PCR amplification |
| PIM2_Geno_Rev | AGTCAGGGTCACCTCCAGAT | Reverse primer for PCR amplification |
| PIM2_Seq_Fwd | TGAAGGAGCACCTGTTCACC | Sequencing primer |
Table 3: Summary of Validation Results for a Putative PIM2 KO Clone This table presents example data from the validation of a single-cell clone.
| Validation Method | Parental Cell Line (Control) | Clone #B11 (PIM2 KO) | Interpretation |
| Sanger Sequencing | Wild-type sequence | Biallelic: 1 bp insertion (Allele 1), 7 bp deletion (Allele 2) | Both alleles have frameshift-inducing indels. |
| Western Blot (PIM2) | 34-40 kDa bands detected | No detectable band | Absence of PIM2 protein expression confirmed. |
| Western Blot (GAPDH) | ~37 kDa band detected | ~37 kDa band detected | Loading control confirms protein integrity. |
Detailed Protocols
Protocol 1: sgRNA Design and Cloning for PIM2 Knockout
-
sgRNA Design :
-
Use an online CRISPR design tool (e.g., GenScript, IDT, Synthego) to identify high-scoring sgRNA sequences targeting an early exon of the PIM2 gene.
-
Select at least two sgRNAs with low predicted off-target activity. Off-target effects are a significant concern and should be minimized through careful design.
-
Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.
-
-
Oligonucleotide Synthesis and Annealing :
-
Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the chosen vector (e.g., pSpCas9(BB)-2A-GFP or similar).
-
Anneal the complementary oligos by mixing them, heating to 95°C for 5 minutes, and then ramping down the temperature to 25°C.
-
-
Vector Ligation :
-
Digest the sgRNA expression vector (e.g., pX458) with a restriction enzyme that creates compatible ends for the annealed oligos (e.g., BbsI).
-
Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA ligase.
-
-
Bacterial Transformation and Plasmid Preparation :
-
Transform the ligation product into competent E. coli (e.g., Stbl3).
-
Select colonies, grow overnight cultures, and isolate the plasmid DNA using a standard miniprep or maxiprep kit.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Protocol 2: Delivery of CRISPR/Cas9 Components into Mammalian Cells
This protocol describes lipid-mediated transient transfection. Alternatively, lentiviral transduction can be used for stable Cas9 expression or for hard-to-transfect cells.
-
Cell Preparation :
-
One day before transfection, plate the target cells in a 6-well plate so they reach 60-80% confluency on the day of transfection.
-
-
Transfection :
-
For each well, dilute 5 µg of the validated all-in-one CRISPR plasmid in Opti-MEM medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 5-15 minutes to allow complex formation.
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells for 24-48 hours. If the vector contains a fluorescent marker (like GFP), transfection efficiency can be monitored via microscopy.
-
-
Selection (if applicable) :
-
If the CRISPR vector contains a selection marker (e.g., puromycin), add the appropriate antibiotic to the culture medium 48 hours post-transfection to select for edited cells. Maintain selection for 2-4 days until non-transfected control cells are eliminated.
-
Protocol 3: Single-Cell Cloning and Expansion
This protocol uses the limiting dilution method to isolate single-cell clones.
-
Cell Preparation :
-
After transfection and selection (if performed), trypsinize the cells and resuspend them to create a single-cell suspension.
-
Count the cells accurately using a hemocytometer or automated cell counter.
-
-
Serial Dilution :
-
Perform a serial dilution of the cell suspension to a final concentration of 10 cells/mL. This statistically results in 1 cell per 100 µL.
-
-
Plating :
-
Dispense 100 µL of the final cell suspension into each well of several 96-well plates.
-
Add an additional 100 µL of pre-warmed complete medium to each well.
-
Visually inspect the plates under a microscope to identify wells containing a single cell. Mark these wells.
-
-
Expansion :
-
Culture the plates for 1-3 weeks, changing the media carefully every 3-4 days.
-
When single-cell-derived colonies are visible and occupy ~50% of the well, trypsinize and transfer each clone to a well in a 24-well plate, then a 6-well plate, for further expansion.
-
Protocol 4: Genotypic Validation of PIM2 Knockout Clones
-
Genomic DNA Extraction :
-
Once a clone has expanded sufficiently in a 24-well or 6-well plate, sacrifice a portion of the cells for genomic DNA (gDNA) extraction.
-
Use a direct PCR lysis buffer or a commercial gDNA extraction kit. For direct lysis, incubate cells in lysis buffer containing Proteinase K, followed by heat inactivation.
-
-
PCR Amplification :
-
Set up a PCR reaction using the extracted gDNA as a template and the genotyping primers designed in Table 2.
-
Use a high-fidelity polymerase to minimize PCR errors.
-
A typical PCR program is: 95°C for 3 min, followed by 35 cycles of (95°C for 15s, 60°C for 30s, 72°C for 60s), and a final extension at 72°C for 5 min.
-
-
Sequencing and Analysis :
-
Purify the PCR products and send them for Sanger sequencing using one of the PCR primers.
-
Analyze the sequencing chromatograms. Clones with heterozygous or homozygous edits will show overlapping peaks after the cut site.
-
Use a tool like Inference of CRISPR Edits (ICE) to deconvolve the sequencing data and determine the indel percentage and sequences of the edited alleles. A successful knockout clone should have out-of-frame mutations (indels not divisible by 3) on all alleles.
-
Protocol 5: Phenotypic Validation by Western Blot
-
Protein Lysate Preparation :
-
Culture the validated knockout clones and the parental (wild-type) cell line.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) from the parental and knockout clones onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against PIM2 overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis :
-
Confirm the absence of the PIM2 band in the knockout clone lanes compared to the clear band in the parental control lane.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein like GAPDH or β-actin.
-
References
Application Notes and Protocols for In Vitro PIM2 Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that plays a pivotal role in regulating cell survival, proliferation, and apoptosis.[][2] Overexpression of PIM2 is implicated in various hematologic malignancies and solid tumors, making it an attractive therapeutic target for cancer drug development.[2][3] In vitro phosphorylation assays are fundamental tools for studying PIM2 kinase activity, screening for inhibitors, and characterizing its substrate specificity. These assays typically involve incubating recombinant PIM2 enzyme with a specific substrate and ATP, followed by the detection of substrate phosphorylation. This document provides detailed protocols for performing in vitro PIM2 phosphorylation assays using two common detection methods: a luminescence-based assay and a traditional radiometric assay.
PIM2 Signaling Pathway
PIM2 is a downstream effector of the JAK/STAT signaling pathway, activated by various cytokines.[2] Once expressed, PIM2 does not require post-translational modifications for its kinase activity. It exerts its pro-survival and proliferative effects by phosphorylating a range of downstream targets. Key substrates include the pro-apoptotic protein BAD, the translation repressor 4E-BP1, and the proto-oncogene MYC. Phosphorylation of BAD on Ser112 leads to its inactivation and the release of anti-apoptotic proteins like Bcl-xL. PIM2-mediated phosphorylation of 4E-BP1 promotes cap-dependent translation, contributing to cell growth. By phosphorylating and stabilizing MYC, PIM2 enhances its transcriptional activity, further driving cell proliferation.
Experimental Protocols
Two primary methods for in vitro PIM2 kinase assays are detailed below. The first is a luminescence-based assay that measures ATP consumption, and the second is a classic radiometric assay that detects the incorporation of radioactive phosphate into the substrate.
Luminescence-Based PIM2 Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted from commercially available kits and measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant active PIM2 enzyme
-
PIM2 substrate (e.g., S6Ktide: KRRRLASLR or a consensus peptide: RXRHXS)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the Kinase Assay Buffer. Dilute the PIM2 enzyme and substrate to the desired working concentrations in Kinase Assay Buffer. Prepare the ATP solution in Kinase Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of Kinase Assay Buffer to each well.
-
For inhibitor studies, add 1 µL of the test compound (dissolved in DMSO, final concentration ≤1%) or DMSO as a vehicle control.
-
Add 2 µL of the diluted PIM2 enzyme solution.
-
To initiate the reaction, add 2 µL of the substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the PIM2 kinase activity.
Radiometric PIM2 Kinase Assay (³³P-ATP)
This method provides a direct measure of substrate phosphorylation by quantifying the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP.
Materials:
-
Recombinant active PIM2 enzyme
-
PIM2 substrate (e.g., CKRRRLASLR)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]-ATP Assay Cocktail (containing cold ATP and [γ-³³P]-ATP)
-
P81 phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Thaw all non-radioactive reagents on ice. Thaw the [γ-³³P]-ATP Assay Cocktail in a designated radioactive work area. Prepare working dilutions of the PIM2 enzyme in Kinase Dilution Buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of diluted PIM2 enzyme, 10 µL of substrate solution, and 5 µL of distilled water.
-
Set up a blank control by replacing the substrate solution with distilled water.
-
-
Kinase Reaction: Initiate the reaction by adding 5 µL of the [γ-³³P]-ATP Assay Cocktail. The final reaction volume is 25 µL. Incubate the mixture in a water bath at 30°C for 15 minutes.
-
Stopping the Reaction and Spotting: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for approximately 10 minutes each in a bath of 1% phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.
-
Data Acquisition: Air dry the P81 papers and place them in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of ³³P incorporated into the substrate.
Experimental Workflow Diagram
References
Measuring PIM2 Kinase Activity in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and drug resistance.[1][2] Its overexpression is implicated in various hematological malignancies and solid tumors, making it a significant target for therapeutic intervention.[3][4][5] Accurate measurement of PIM2 kinase activity in cellular lysates is paramount for understanding its biological function and for the development of novel inhibitors. These application notes provide detailed protocols for quantifying PIM2 activity, offering researchers the tools to investigate its role in cellular signaling and to screen for potential therapeutic agents.
PIM2 Signaling Pathway
PIM2 is involved in a complex network of signaling pathways that regulate fundamental cellular processes. It is often upregulated by cytokines and growth factors through the JAK/STAT signaling cascade. Once expressed, PIM2 phosphorylates a range of downstream substrates to exert its biological effects. Key substrates include proteins involved in apoptosis, cell cycle progression, and protein translation. For instance, PIM2 can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting its function and promoting cell survival. It also targets proteins like 4E-BP1 to regulate cap-dependent translation and c-Myc to enhance its stability and transcriptional activity.
Figure 1: Simplified PIM2 Signaling Pathway.
Experimental Protocols
Several methods can be employed to measure PIM2 activity in cell lysates, each with its own advantages and considerations. Below are detailed protocols for three common approaches: an in-vitro kinase assay using a commercial kit, a cellular phosphorylation assay, and an immunoprecipitation-kinase assay.
Protocol 1: In-vitro PIM2 Kinase Assay using a Commercial Kit
Commercial kits provide a streamlined and standardized method for measuring the activity of purified or recombinant PIM2, and can be adapted for use with cell lysates. These assays often rely on the measurement of ATP consumption during the kinase reaction, which is detected via a luminescent signal.
Workflow:
Figure 2: Workflow for an In-Vitro Luminescence-Based Kinase Assay.
Materials:
-
PIM2 Assay Kit (e.g., BPS Bioscience, Cat. #79774)
-
Cell lysate containing PIM2
-
Microplate reader capable of measuring luminescence
-
30°C incubator
-
Adjustable micropipettors and sterile tips
Procedure:
-
Prepare Kinase Reaction: Thaw all kit components on ice. Prepare the master mix containing kinase assay buffer, ATP, and the PIM substrate (e.g., S6Ktide) as per the manufacturer's instructions.
-
Add PIM2 Source: Add the cell lysate containing PIM2 or purified recombinant PIM2 enzyme to the appropriate wells of a 96-well plate. Include a "blank" control with lysis buffer instead of the enzyme source.
-
Initiate Reaction: Add the master mix to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 45 minutes).
-
Stop Reaction and Detect Signal: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature. Subsequently, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.
-
Measure Luminescence: Read the plate using a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the PIM2 kinase activity.
Data Presentation:
| Sample | Luminescence (RLU) | PIM2 Activity (relative to control) |
| Blank | 5,000 | 0 |
| Control Lysate | 50,000 | 1.0 |
| Treated Lysate 1 | 25,000 | 0.5 |
| Treated Lysate 2 | 75,000 | 1.5 |
| Recombinant PIM2 | 100,000 | 2.0 |
Protocol 2: Cellular PIM2 Phosphorylation Assay (ELISA-based)
This method measures the phosphorylation of a known PIM2 substrate within intact cells, providing a more physiologically relevant assessment of kinase activity.
Materials:
-
HEK293T cells
-
Expression vectors for PIM2 and a tagged substrate (e.g., myc-tagged BAD)
-
Cell lysis buffer
-
Sandwich ELISA kit for detecting the phosphorylated substrate
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with expression vectors for PIM2 and the myc-tagged BAD substrate.
-
Compound Treatment: Treat the transfected cells with test compounds or vehicle control for the desired duration.
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
ELISA: Quantify the phosphorylation of the BAD substrate at a specific site (e.g., Ser112) using a sandwich ELISA. This involves capturing the tagged substrate and detecting the phosphorylated form with a specific antibody.
-
Data Analysis: The amount of phosphorylated substrate is determined by comparing the absorbance of the samples to a standard curve. This provides a measure of intracellular PIM2 activity.
Data Presentation:
| Treatment | Substrate Phosphorylation (OD450) | % Inhibition of PIM2 Activity |
| Vehicle Control | 1.2 | 0 |
| Compound A (1 µM) | 0.6 | 50 |
| Compound B (1 µM) | 0.3 | 75 |
| PIM2 Inhibitor | 0.1 | 91.7 |
Protocol 3: Immunoprecipitation-Kinase Assay
This protocol allows for the measurement of the activity of endogenous PIM2 isolated from cell lysates.
Workflow:
Figure 3: Workflow for an Immunoprecipitation-Kinase Assay.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-PIM2 antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
PIM2 substrate (e.g., recombinant BAD protein or a peptide substrate like RSRHSSYPAGT)
-
[γ-³²P]ATP
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Cell Lysis: Lyse cells expressing endogenous PIM2 using a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-PIM2 antibody, followed by the addition of Protein A/G agarose beads to pull down the PIM2 protein.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the PIM2 substrate and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.
-
Quantification: Quantify the radioactivity of the band corresponding to the phosphorylated substrate to determine PIM2 kinase activity.
Data Presentation:
| Condition | Phosphorylated Substrate (Arbitrary Units) | Fold Change vs. Control |
| Control | 1000 | 1.0 |
| Treatment X | 500 | 0.5 |
| Treatment Y | 1500 | 1.5 |
Conclusion
The choice of assay for measuring PIM2 activity will depend on the specific research question and available resources. Commercial kits offer a high-throughput and convenient option for screening purposes. Cellular phosphorylation assays provide a more physiologically relevant measure of PIM2 activity in its native environment. The immunoprecipitation-kinase assay is a powerful tool for studying the activity of endogenous PIM2. By employing these detailed protocols, researchers can accurately quantify PIM2 kinase activity, contributing to a deeper understanding of its role in health and disease and facilitating the discovery of novel therapeutic inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
Application Notes and Protocols for Immunofluorescence Staining of PIM2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Its dysregulation is implicated in various malignancies, including leukemia, liver, lung, myeloma, prostate, and breast cancers, making it a significant target for drug development.[1] Understanding the subcellular localization of PIM2 is critical for elucidating its function and the efficacy of targeted therapies. Immunofluorescence (IF) is a powerful technique to visualize the distribution of PIM2 within the cell. These application notes provide a detailed protocol for immunofluorescence staining of PIM2, along with supporting data and pathway information.
PIM2 is predominantly found in the cytoplasm, but it can also translocate to the nucleus to regulate the function of various proteins involved in cell cycle progression and apoptosis.[1] For instance, PIM2 can phosphorylate p21, increasing its stability in the nucleus, and also phosphorylate p27, which promotes its nuclear localization.[1]
PIM2 Signaling Pathway
PIM2 is a constitutively active kinase, and its activity is primarily regulated at the level of gene expression and protein stability. Several transcription factors, including STAT3, STAT5, and HIF-1α, can induce PIM2 expression.[1] Once expressed, PIM2 phosphorylates a wide range of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitors p21 and p27, the translational repressor 4E-BP1, and the oncoprotein MYC.
References
Application Notes and Protocols for Developing a Stable Cell Line Overexpressing PIM2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[1][2][3] Overexpressed in various hematological malignancies and solid tumors, PIM2 has emerged as a significant therapeutic target in oncology.[1][4] The development of stable cell lines that constitutively overexpress PIM2 is an invaluable tool for studying its signaling pathways, identifying downstream targets, and for screening potential small molecule inhibitors.
These application notes provide a comprehensive guide for the generation and validation of a stable cell line overexpressing human PIM2. The protocols detailed below cover vector construction, transfection, selection of stable clones, and validation of PIM2 expression and activity.
PIM2 Signaling Pathway
PIM2 is a constitutively active kinase, and its activity is primarily regulated at the level of protein expression and stability. It exerts its pro-survival functions by phosphorylating a range of substrates involved in apoptosis and protein translation. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM2 leads to its inactivation and the release of anti-apoptotic proteins like Bcl-xL. PIM2 also phosphorylates 4E-BP1, a translational repressor, which promotes cap-dependent translation in an mTORC1-independent manner. Furthermore, PIM2 can activate the NF-κB signaling pathway, further contributing to cell survival.
Caption: PIM2 Signaling Pathway Overview.
Experimental Workflow
The generation of a stable cell line overexpressing PIM2 involves a multi-step process that begins with the design of an appropriate expression vector and culminates in the characterization of clonal cell lines. The workflow is designed to ensure the stable integration of the PIM2 gene into the host cell genome and consistent expression over multiple cell passages.
Caption: Experimental Workflow for Stable Cell Line Generation.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293T Cell Line | ATCC | CRL-3216 |
| pcDNA3.1(+) Vector | Invitrogen | V79020 |
| Human PIM2 cDNA | OriGene | SC119434 |
| Lipofectamine 3000 | Invitrogen | L3000015 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| DMEM, high glucose, GlutaMAX™ | Gibco | 10566016 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| G418 Sulfate (Geneticin) | Gibco | 10131035 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RNeasy Mini Kit | Qiagen | 74104 |
| iScript™ cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SsoAdvanced™ Universal SYBR® Green Supermix | Bio-Rad | 1725271 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Anti-PIM2 Antibody | Cell Signaling | 4730 |
| Anti-β-Actin Antibody | Cell Signaling | 4970 |
| HRP-conjugated Secondary Antibody | Cell Signaling | 7074 |
| SuperSignal™ West Pico PLUS Chemiluminescent Substrate | Thermo Fisher | 34580 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
Detailed Experimental Protocols
Protocol 1: Vector Construction
-
Clone the full-length human PIM2 cDNA into the multiple cloning site of the pcDNA3.1(+) expression vector. This vector contains a neomycin resistance gene for selection in mammalian cells.
-
Verify the correct insertion and orientation of the PIM2 cDNA by Sanger sequencing.
-
Purify the pcDNA3.1-PIM2 plasmid using a maxiprep kit to obtain high-quality, endotoxin-free DNA for transfection.
Protocol 2: Cell Culture and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed 5 x 10^5 cells per well in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the pcDNA3.1-PIM2 plasmid or an empty pcDNA3.1(+) vector (as a control) using Lipofectamine 3000 according to the manufacturer's protocol.
Protocol 3: Selection of Stable Cells
-
Determine G418 Kill Curve: To determine the optimal concentration of G418 for selection, perform a kill curve experiment on the parental HEK293T cell line.
-
Seed cells in a 24-well plate at 30-40% confluency.
-
The next day, replace the medium with fresh medium containing increasing concentrations of G418 (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubate the cells for 10-14 days, replacing the selective medium every 3-4 days.
-
The lowest concentration of G418 that kills all cells within this timeframe should be used for selection.
-
| G418 Concentration (µg/mL) | Expected Cell Viability after 14 days |
| 0 | 100% |
| 100 | ~50% |
| 200 | ~20% |
| 400 | ~5% |
| 600 | 0% |
| 800 | 0% |
| 1000 | 0% |
-
Selection: 48 hours post-transfection, split the cells and re-plate them in fresh medium containing the predetermined optimal concentration of G418.
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days, until distinct antibiotic-resistant colonies appear (typically 2-3 weeks).
-
Collect the resistant colonies to form a mixed pool of stably transfected cells.
Protocol 4: Single Cell Cloning by Limiting Dilution
-
Trypsinize the mixed pool of G418-resistant cells and perform a cell count.
-
Dilute the cell suspension to a concentration of 0.5 cells per 100 µL in complete growth medium containing G418.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates. This ensures that, on average, each well receives a single cell.
-
Incubate the plates for 2-3 weeks, monitoring for the growth of single colonies.
-
Expand the single-cell-derived clones into larger culture vessels for further analysis.
Protocol 5: Validation of PIM2 Overexpression by qPCR
-
RNA Extraction: Extract total RNA from the expanded clonal cell lines and the empty vector control cell line using the RNeasy Mini Kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the iScript™ cDNA Synthesis Kit.
-
qPCR: Perform quantitative PCR using SsoAdvanced™ Universal SYBR® Green Supermix with primers specific for human PIM2 and a housekeeping gene (e.g., GAPDH) for normalization.
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| PIM2 | GCTGGAGATTCTGGAGAAGGAG | AGGAGGCTGGAGGACTTGAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
-
Analyze the data using the ΔΔCt method to determine the fold change in PIM2 expression in the clonal lines relative to the empty vector control.
Protocol 6: Validation of PIM2 Overexpression by Western Blot
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PIM2 (1:1000 dilution) overnight at 4°C. Human PIM2 has three isoforms with molecular weights of 34, 37, and 40 kDa.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an anti-β-Actin antibody (1:5000 dilution) as a loading control.
-
Protocol 7: PIM2 Kinase Activity Assay
-
Perform a kinase activity assay using the ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity.
-
Prepare cell lysates from the PIM2-overexpressing and control cell lines.
-
Set up the kinase reaction according to the manufacturer's protocol, using a known PIM2 substrate peptide (e.g., a peptide derived from BAD).
-
Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus to the PIM2 kinase activity.
| Sample | Relative Luminescence Units (RLU) | PIM2 Kinase Activity (Fold Change) |
| Empty Vector Control | 15,000 ± 1,200 | 1.0 |
| PIM2 Clone #1 | 150,000 ± 10,500 | 10.0 |
| PIM2 Clone #2 | 180,000 ± 15,000 | 12.0 |
| PIM2 Clone #3 | 90,000 ± 8,000 | 6.0 |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low transfection efficiency | Suboptimal cell health or confluency; poor DNA quality. | Ensure cells are healthy and at the recommended confluency. Use high-quality, endotoxin-free plasmid DNA. |
| No/few resistant colonies | G418 concentration is too high; low transfection efficiency. | Re-evaluate the G418 kill curve. Optimize the transfection protocol. |
| High background of resistant colonies in control | Ineffective selection agent; spontaneous resistance. | Ensure the G418 concentration is sufficient to kill all non-transfected cells. |
| Loss of PIM2 expression over time | Instability of the integrated transgene. | Re-clone the stable cell line and ensure proper cryopreservation of early passage stocks. |
| No increase in kinase activity despite overexpression | PIM2 is inactive; assay conditions are not optimal. | Confirm the integrity of the PIM2 protein by Western blot. Optimize the kinase assay conditions (e.g., substrate concentration, ATP concentration). |
Conclusion
The successful generation of a stable cell line overexpressing PIM2 provides a robust and reproducible system for investigating the biological functions of this important kinase and for the discovery of novel therapeutic agents. The protocols outlined in these application notes offer a systematic approach to developing and validating these valuable research tools.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pim2 is important for regulating DNA damage response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the PIM2 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a serine/threonine kinase that has emerged as a significant proto-oncogene. It is frequently overexpressed in a variety of human cancers, including hematological malignancies like leukemia and lymphoma, as well as solid tumors. The PIM2 kinase plays a crucial role in regulating cellular processes such as cell survival, proliferation, and apoptosis. Its upregulation is often associated with poor prognosis and resistance to therapy, making it a compelling target for drug development. The CRISPR/Cas9 system offers a powerful tool for precisely editing the PIM2 gene, enabling researchers to elucidate its function and explore its therapeutic potential.
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to edit the PIM2 gene in human cell lines. This document includes an overview of the PIM2 signaling pathway, a validated gRNA sequence, detailed experimental protocols for gene editing and subsequent phenotypic analysis, and expected outcomes.
PIM2 Signaling Pathway
PIM2 is a constitutively active kinase that does not require phosphorylation for its activity. Its expression is primarily regulated at the transcriptional level by various signaling pathways, most notably the JAK/STAT pathway, which is activated by cytokines and growth factors. Once expressed, PIM2 phosphorylates a range of downstream substrates, influencing multiple cellular functions critical for cancer development and progression.
Key downstream effects of PIM2 activity include:
-
Inhibition of Apoptosis: PIM2 phosphorylates and inactivates the pro-apoptotic protein BAD (Bcl-2-associated death promoter). This leads to the release of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival.
-
Promotion of Cell Cycle Progression: PIM2 can phosphorylate and inactivate cell cycle inhibitors such as p21 and p27, leading to cell cycle progression.
-
Regulation of Protein Synthesis: PIM2 can phosphorylate 4E-BP1, a key regulator of cap-dependent translation, promoting protein synthesis and cell growth.
-
Activation of mTORC1 Signaling: PIM2 can phosphorylate and inhibit TSC2, a negative regulator of the mTORC1 complex, leading to the activation of mTORC1 signaling, which is crucial for cell growth and proliferation.
-
Interaction with NF-κB Signaling: PIM2 can activate the NF-κB signaling pathway, a critical mediator of inflammation, cell survival, and proliferation.
Caption: PIM2 Signaling Pathway.
CRISPR/Cas9 Experimental Workflow
The general workflow for editing the PIM2 gene using CRISPR/Cas9 involves several key steps, from gRNA design and delivery to the validation of the edit and subsequent phenotypic analysis.
Caption: CRISPR/Cas9 Gene Editing Workflow.
Validated gRNA Sequence for Human PIM2
A validated gRNA sequence targeting the human PIM2 gene is available through Addgene (Plasmid #76384). This gRNA is provided in a third-generation lentiviral vector containing a puromycin resistance gene for selection.
Table 1: Validated gRNA Sequence for Human PIM2
| Target Gene | gRNA Sequence (5'-3') | Vector Backbone | Selection Marker | Addgene Plasmid # | Reference |
| PIM2 | CAAGCAGGCGGATCACGCCA | lentiGuide-Puro | Puromycin | 76384 | [1] |
Note: This plasmid contains the gRNA sequence but not the Cas9 nuclease. It should be co-transfected with a Cas9-expressing vector (e.g., lentiCas9-Blast, Addgene #52962) or used in a cell line that stably expresses Cas9.
Experimental Protocols
Protocol 1: Lentiviral Production and Transduction for PIM2 Knockout
This protocol describes the production of lentiviral particles containing the PIM2-targeting gRNA and their use to transduce a Cas9-expressing cancer cell line.
Materials:
-
HEK293T cells
-
lentiGuide-Puro-PIM2-gRNA plasmid (Addgene #76384)
-
lentiCas9-Blast plasmid (Addgene #52962) - for creating a Cas9-stable cell line
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene
-
Puromycin
-
Target cancer cell line (e.g., a hematological malignancy cell line)
Procedure:
-
Lentivirus Production: a. Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Co-transfect the lentiGuide-Puro-PIM2-gRNA plasmid along with the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent according to the manufacturer's instructions. c. Change the medium 12-18 hours post-transfection. d. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. e. Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. f. The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
Transduction of Target Cells: a. Seed the target cancer cell line (stably expressing Cas9) in a 6-well plate. b. On the day of transduction, add the lentiviral supernatant to the cells in the presence of Polybrene (final concentration 4-8 µg/mL). c. Incubate for 24 hours, then replace the medium with fresh complete medium.
-
Selection of Transduced Cells: a. 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line. b. Maintain the cells under puromycin selection for 3-7 days, replacing the medium as needed, until a stable population of resistant cells is established.
Protocol 2: Validation of PIM2 Knockout
A. Genomic DNA Extraction and PCR Amplification:
-
Harvest a population of the puromycin-selected cells and a control (parental) cell line.
-
Extract genomic DNA using a commercial kit.
-
Design PCR primers flanking the gRNA target site in the PIM2 gene.
-
Perform PCR to amplify the target region from the genomic DNA of both the edited and control cells.
B. Assessment of Editing Efficiency (Indel Analysis):
-
Sanger Sequencing and TIDE/ICE Analysis: a. Purify the PCR products from the edited and control cells. b. Send the purified PCR products for Sanger sequencing. c. Analyze the resulting sequencing chromatograms using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of insertions and deletions (indels).
-
Next-Generation Sequencing (NGS): a. For more precise quantification, the PCR amplicons can be subjected to deep sequencing. b. Analyze the NGS data using software like CRISPResso2 to determine the frequency and nature of different indel events.
C. Western Blot for PIM2 Protein Knockout:
-
Lyse the edited and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PIM2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Cell Viability Assay (CCK-8)
Materials:
-
PIM2 knockout and control cells
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Include wells with medium only as a blank control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control cells.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
PIM2 knockout and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by trypsinization or gentle scraping.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Expected Results and Data Presentation
Table 2: Expected Phenotypic Changes Following PIM2 Knockout
| Assay | Expected Outcome in PIM2 KO Cells | Downstream Target Modulation |
| Cell Viability | Decreased cell proliferation and viability. | - |
| Apoptosis | Increased percentage of apoptotic cells (early and late). | Increased cleaved PARP, increased cleaved Caspase-3/7. |
| Cell Cycle | G0/G1 phase cell cycle arrest. | Increased p21/p27 protein levels. |
| Western Blot | Absence of PIM2 protein. | Decreased phosphorylation of BAD (Ser112), decreased phosphorylation of 4E-BP1. |
Table 3: Illustrative Quantitative Data from a Hypothetical PIM2 Knockout Experiment
| Cell Line | Editing Efficiency (Indel %) | Relative Cell Viability (72h) | % Apoptotic Cells (48h) |
| Control | 0% | 100% | 5% |
| PIM2 KO Pool | 75% | 60% | 25% |
| PIM2 KO Clone 1 | 98% (biallelic frameshift) | 45% | 40% |
| PIM2 KO Clone 2 | 95% (biallelic frameshift) | 50% | 35% |
Note: The editing efficiency and phenotypic effects can vary depending on the cell line and experimental conditions. The data presented here is for illustrative purposes.
Off-Target Analysis
A critical consideration in any CRISPR/Cas9 experiment is the potential for off-target effects. While the provided gRNA has been validated, it is recommended to perform a comprehensive off-target analysis, especially for long-term studies or therapeutic applications.
Recommended Approach:
-
In Silico Prediction: Use online tools such as Cas-OFFinder or CRISPOR to predict potential off-target sites in the human genome that have high sequence similarity to the PIM2 gRNA.
-
Targeted Sequencing: Design primers for the top-predicted off-target sites and perform PCR followed by Sanger or next-generation sequencing to look for indels in the PIM2 knockout cells compared to control cells.
-
Unbiased Genome-Wide Methods (Optional): For a more comprehensive analysis, techniques like GUIDE-seq, CIRCLE-seq, or Digenome-seq can be employed to identify off-target sites across the entire genome.
The CRISPR/Cas9 system provides a robust and efficient method for knocking out the PIM2 gene. The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully edit the PIM2 gene and investigate its role in cancer biology. The expected outcomes of decreased cell viability and increased apoptosis upon PIM2 knockout underscore its potential as a therapeutic target. Rigorous validation of gene editing and careful assessment of off-target effects are crucial for obtaining reliable and reproducible results.
References
Application Notes: PIM2 Inhibitor In Vivo Experimental Design
Application Note: A Robust Protocol for Recombinant PIM2 Protein Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a serine/threonine kinase that plays a crucial role as an oncogene in various human cancers, including leukemia, myeloma, and several solid tumors.[1][2][3] PIM2 is a key regulator of cell survival, proliferation, and cell cycle progression.[1][2] It exerts its function by phosphorylating a multitude of downstream substrates involved in critical signaling pathways. Given its significance in cancer pathogenesis, the availability of highly purified and active recombinant PIM2 protein is essential for biochemical and structural studies, inhibitor screening, and the development of novel therapeutic agents. This application note provides a detailed protocol for the expression and purification of recombinant PIM2 kinase.
PIM2 Signaling Pathway
The PIM2 kinase is a constitutively active enzyme whose activity is primarily regulated at the level of gene expression. Its transcription is induced by a variety of cytokines and growth factors through the activation of transcription factors such as STAT3, STAT5, and NF-κB. Once expressed, PIM2 phosphorylates a range of downstream targets to promote cell survival and proliferation.
Caption: PIM2 signaling cascade overview.
Recombinant PIM2 Purification Workflow
The purification of recombinant PIM2 from E. coli typically involves expression, cell lysis, affinity chromatography, and an optional polishing step like size-exclusion chromatography. As PIM2 is often expressed in insoluble inclusion bodies, a refolding step is commonly required.
Caption: Recombinant PIM2 purification workflow.
Experimental Protocols
This protocol is adapted for a His-tagged PIM2 construct expressed in E. coli, which results in the formation of inclusion bodies.
Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM β-mercaptoethanol.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 500 mM L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.
-
Affinity Chromatography Buffers:
-
Binding Buffer (Buffer A): 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole.
-
Wash Buffer (Buffer B): 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer (Buffer C): 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
-
Size-Exclusion Chromatography Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 20% glycerol, 0.5 mM TCEP.
-
Resin: Ni-NTA Agarose.
Protocol
Step 1: Expression of Recombinant PIM2
-
Transform E. coli cells (e.g., NiCo21(DE3)) with a PIM2 expression vector (e.g., pLATE52-pim2).
-
Inoculate a starter culture and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Step 2: Cell Lysis and Inclusion Body Isolation
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant.
-
Wash the inclusion body pellet with Inclusion Body Wash Buffer and centrifuge again. Repeat this step twice.
Step 3: Solubilization and Refolding
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Stir gently for 1-2 hours at room temperature to completely solubilize the protein.
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
-
Perform refolding by adding the supernatant drop-wise into a large volume of stirred, ice-cold Refolding Buffer.
-
Allow the protein to refold overnight at 4°C with gentle stirring.
-
Concentrate the refolded protein and dialyze against Affinity Chromatography Binding Buffer (Buffer A).
Step 4: Affinity Chromatography
-
Load the dialyzed protein solution onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with 10-20 column volumes of Binding Buffer (Buffer A).
-
Wash the column with 10 column volumes of Wash Buffer (Buffer B) to remove non-specifically bound proteins.
-
Elute the His-tagged PIM2 protein with Elution Buffer (Buffer C).
-
Collect the fractions and analyze for the presence of PIM2 by SDS-PAGE.
Step 5: Size-Exclusion Chromatography (Optional Polishing Step)
-
Pool the fractions containing PIM2 from the affinity chromatography step.
-
Concentrate the pooled fractions.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Sephacryl-200) pre-equilibrated with Size-Exclusion Chromatography Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the purest fractions, determine the concentration, and store at -80°C.
Data Presentation
The following table summarizes typical yields and purity that can be expected at various stages of the purification process, based on published data.
| Purification Stage | Starting Material | Total Protein (mg) | Purity (%) | Notes |
| Inclusion Body Isolation | 250 mL E. coli culture | 34.72 | ~50-60% | Wet weight of inclusion bodies was 312 mg. |
| After Refolding | 20 mg of solubilized IB | 18.4 | ~70-80% | Protein recovered after dialysis. |
| After Affinity Chromatography | 18.4 mg of refolded protein | ~10-15 | >90% | Estimated yield after Ni-NTA purification. |
| After Size-Exclusion | ~10-15 mg from affinity | ~5-10 | >95% | Final yield of highly pure, monomeric PIM2. |
Conclusion
This protocol provides a comprehensive method for the expression and purification of recombinant PIM2 kinase from E. coli. The procedure yields a high-purity protein suitable for a wide range of applications, from enzymatic assays for inhibitor screening to structural biology studies. The inclusion of a refolding step is critical for obtaining active, soluble protein from inclusion bodies. The final purity can be significantly enhanced by an optional size-exclusion chromatography step.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
Troubleshooting & Optimization
troubleshooting PIM2 western blot low signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in PIM2 western blot experiments.
Troubleshooting Guide: Low Signal for PIM2 Western Blot
A weak or absent signal for PIM2 can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow to diagnose and solve low signal issues in your PIM2 western blot.
Caption: Troubleshooting workflow for low PIM2 western blot signal.
Frequently Asked Questions (FAQs)
Sample Preparation & Protein Expression
Q1: I am not seeing any PIM2 signal. Could it be an issue with my cell line or tissue type?
A1: Yes, PIM2 expression levels can vary significantly between different cell lines and tissues. PIM2 is highly expressed in hematopoietic tissues and various cancer cell lines, particularly those derived from hematological malignancies like multiple myeloma and acute myeloid leukemia (AML).[1][2][3] Some diffuse large B-cell lymphoma (DLBCL) cell lines of the ABC subtype also show high PIM2 expression.[4] Conversely, cell lines from the GC DLBCL subtype may express low levels of PIM2.[4]
-
Recommendation: First, confirm the expected PIM2 expression level in your specific cell line or tissue by consulting literature or protein expression databases like the Human Protein Atlas. If possible, include a positive control cell lysate known to express PIM2, such as K-562, Raji, or various multiple myeloma cell lines.
Q2: I see multiple bands for PIM2. Which one is correct?
A2: Human and murine cells can express three isoforms of PIM2, which arise from alternative translation start sites. These isoforms typically have apparent molecular masses of approximately 34 kDa, 38 kDa, and 40 kDa. Some studies have also reported isoforms at 27 kDa, 32 kDa, and 36 kDa in human leukemic cells. The presence of multiple bands in this molecular weight range is therefore expected. Post-translational modifications such as phosphorylation or ubiquitination can also lead to shifts in molecular weight.
-
Recommendation: Check the product datasheet for your specific PIM2 antibody to see the expected band pattern in validated cell lines. Using a positive control lysate can help confirm which bands correspond to the PIM2 isoforms.
Q3: Could my sample preparation method be affecting the PIM2 signal?
A3: Absolutely. Inefficient cell lysis, protein degradation, or protein aggregation can all lead to a weak signal.
-
Recommendations:
-
Use a lysis buffer appropriate for your sample type and ensure it contains protease and phosphatase inhibitors to prevent degradation.
-
For nuclear or DNA-binding proteins, sonication may be necessary to release the protein.
-
Avoid boiling samples in SDS-PAGE sample buffer, as this can cause protein aggregation. Instead, heat samples at 70°C for 10-20 minutes.
-
Antibody & Incubation
Q4: What is the recommended dilution for my primary PIM2 antibody?
A4: The optimal antibody dilution is highly dependent on the specific antibody and the abundance of PIM2 in your sample. Manufacturer datasheets provide a recommended starting dilution range, which can be anywhere from 1:100 to 1:2,000.
-
Recommendation: It is crucial to perform an antibody titration to determine the optimal concentration for your specific experimental conditions. A dot blot can be a quick and cost-effective way to determine the optimal antibody concentration range before proceeding with a full western blot.
Q5: How long should I incubate my primary antibody?
A5: Standard incubation times are typically 1-2 hours at room temperature or overnight at 4°C. For low-abundance proteins like PIM2, a longer incubation period, such as overnight at 4°C, is often beneficial.
-
Recommendation: If you have a very weak signal, consider extending the primary antibody incubation time. Ensure consistent gentle agitation during all incubation steps.
Q6: Does the type of blocking buffer matter?
A6: Yes, the choice of blocking buffer can significantly impact your results. Common blocking agents are non-fat dry milk and bovine serum albumin (BSA). Some antibodies perform better with a specific blocking agent. For instance, if you are using a phospho-specific antibody, BSA is generally recommended over milk, as milk contains phosphoproteins (like casein) that can cause high background.
-
Recommendation: Check the antibody datasheet for the recommended blocking buffer. If the signal is weak, you can try switching blocking agents or optimizing the concentration and blocking time.
Electrophoresis, Transfer & Detection
Q7: How can I be sure my protein has transferred efficiently from the gel to the membrane?
A7: Inefficient protein transfer is a common cause of weak or no signal. This is particularly true for proteins of different molecular weights; smaller proteins may transfer through the membrane, while larger proteins may not transfer completely.
-
Recommendations:
-
After transfer, you can use a reversible protein stain like Ponceau S to visualize the total protein on the membrane and confirm that the transfer was successful and even across all lanes.
-
Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of PIM2 (approx. 34-40 kDa). For proteins in this size range, a wet transfer is generally more efficient than a semi-dry transfer.
-
Q8: My signal is still weak even after optimizing other steps. What can I do at the detection stage?
A8: The final detection step is critical for signal strength.
-
Recommendations:
-
Ensure your ECL substrate is fresh and has not expired.
-
Increase the exposure time when imaging the blot. You can try a range of exposure times to find the optimal one.
-
If using a chemiluminescent substrate, make sure it is sensitive enough for detecting low-abundance proteins.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Loading | 20-50 µg of total cell lysate | For low-abundance targets, may need to load up to 100 µg. |
| Primary Antibody Dilution | 1:250 - 1:2,000 | Titration is essential. Start with the manufacturer's recommendation. |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | Titrate to find the optimal signal-to-noise ratio. |
| Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C is often preferred for low-abundance proteins. |
| Blocking Time | 1 hour at RT or Overnight at 4°C | Longer blocking can reduce background but may also mask the epitope. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Wash cells with ice-cold PBS and centrifuge.
-
Lyse the cell pellet in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 70°C for 10-15 minutes.
-
Load 20-50 µg of protein per lane onto a 12% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet transfer system. Transfer conditions should be optimized, but a typical starting point is 100V for 60-90 minutes in a cold room or on ice.
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
Immunodetection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary PIM2 antibody diluted in the appropriate blocking buffer (as determined by titration) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure times to achieve the optimal signal.
PIM2 Signaling Pathway Context
PIM2 is a serine/threonine kinase that plays a role in cell survival and proliferation. It is often involved in signaling pathways that are dysregulated in cancer. Understanding its upstream regulators and downstream targets can provide context for your experiments.
Caption: Simplified PIM2 signaling pathway.
References
PIM2 Kinase Assay Technical Support Center
Welcome to the technical support center for PIM2 kinase assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their PIM2 kinase experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common assay formats for measuring PIM2 kinase activity?
A1: Several assay formats are available, each with its own advantages and disadvantages. The most common include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase. This method is highly sensitive, has a broad dynamic range, and is well-suited for high-throughput screening (HTS).[1][2][3]
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, involve a labeled substrate and an antibody that recognizes the phosphorylated product. This format is also suitable for HTS but can be susceptible to interference from fluorescent compounds.[4][5]
-
Radiometric Assays: Considered the "gold standard," these assays use radiolabeled ATP (e.g., γ-³²P-ATP or ³³P-ATP) and measure the incorporation of the radioactive phosphate into the substrate. While highly sensitive and direct, this method involves handling radioactive materials and is less amenable to HTS.
Q2: How do I choose the right substrate for my PIM2 kinase assay?
A2: PIM2 is a serine/threonine kinase. A known and efficient peptide substrate for PIM kinases is S6Ktide (KRRRLASLR). Another identified consensus sequence for PIM kinase recognition is RXRHXS. The choice of substrate can significantly influence the assay results, so it is crucial to use a substrate that is efficiently phosphorylated by PIM2. The pro-apoptotic protein BAD is also a known substrate for PIM2.
Q3: Why is optimizing the ATP concentration crucial for my PIM2 inhibitor screening assay?
A3: Optimizing the ATP concentration is critical because many kinase inhibitors are ATP-competitive. The apparent potency (IC50 value) of an inhibitor will be influenced by the ATP concentration in the assay.
-
Low ATP concentrations (below the Michaelis constant, Kₘ): The assay will be more sensitive to ATP-competitive inhibitors, resulting in lower IC50 values. This is often preferred for primary screening.
-
High ATP concentrations (near physiological levels, ~1-10 mM): The inhibitor must compete with more ATP, leading to higher IC50 values. Testing at these concentrations can provide a better prediction of an inhibitor's efficacy in a cellular context. It is common practice to perform assays at the ATP Kₘ value to standardize the comparison of inhibitor potencies.
Q4: My PIM2 enzyme seems to be inactive or shows low activity. What should I do?
A4: Several factors can contribute to low enzyme activity:
-
Improper Storage and Handling: PIM2 kinase should be stored at –70°C and aliquoted to avoid repeated freeze-thaw cycles.
-
Assay Buffer Composition: Ensure your kinase assay buffer contains the necessary components at the correct concentrations, including a buffer (e.g., MOPS or Tris-HCl), a magnesium source (MgCl₂), and a reducing agent like DTT, which should be added just before use.
-
Enzyme Concentration: The concentration of the PIM2 enzyme itself may be too low. It is recommended to perform a serial dilution of the active PIM2 kinase to find the optimal concentration for your assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal | 1. Non-enzymatic phosphorylation. 2. Contaminated reagents. 3. In fluorescent assays, autofluorescence of test compounds. | 1. Run a control reaction without the kinase to determine the level of non-enzymatic signal. 2. Use fresh, high-quality reagents. 3. Screen compounds for autofluorescence at the assay's excitation and emission wavelengths. |
| Inconsistent results / High variability | 1. Inaccurate pipetting, especially with small volumes. 2. Inadequate mixing of reagents. 3. Edge effects in the microplate due to evaporation. 4. Inconsistent incubation times or temperatures. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Thoroughly mix all reagents before and after adding them to the assay plate. 3. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. 4. Use a calibrated incubator and ensure consistent timing for all steps. |
| Low assay signal or low Z'-factor | 1. Sub-optimal enzyme or substrate concentration. 2. Sub-optimal ATP concentration. 3. Short incubation time. | 1. Titrate the PIM2 enzyme and substrate to determine their optimal concentrations. 2. Ensure the ATP concentration is not limiting the reaction, especially for endpoint assays. 3. Optimize the reaction time to ensure the reaction proceeds to a point where a robust signal is generated, typically within the linear range (<20% substrate turnover). |
| IC50 value for an inhibitor is different than expected | 1. The ATP concentration used in the assay is different from the reference assay. 2. The inhibitor is not ATP-competitive. 3. The inhibitor may have precipitated in the assay buffer. | 1. Compare the ATP concentration used in your assay to the one used in the reference data. Adjust your ATP concentration to match if necessary. 2. Determine the inhibitor's mechanism of action. If it is non-competitive, its IC50 will not be significantly affected by the ATP concentration. 3. Check the solubility of your inhibitor in the final assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells. |
Experimental Protocols & Data
PIM2 Signaling and Assay Workflow Diagrams
Caption: PIM2 Signaling Pathway Overview.
Caption: General PIM2 Kinase Assay Workflow.
Table 1: Typical PIM2 Kinase Assay Buffer Compositions
| Component | Concentration | Purpose | Reference(s) |
| Buffer | 25-40 mM MOPS or Tris-HCl, pH 7.2-7.5 | Maintains a stable pH for the reaction | |
| MgCl₂ | 20-25 mM | Essential cofactor for kinase activity | |
| BSA | 0.1 mg/ml or 50 ng/µl | Prevents non-specific binding of the enzyme to surfaces | |
| DTT | 0.25-50 µM | Reducing agent to maintain enzyme stability | |
| EGTA | 5 mM | Chelates divalent cations | |
| EDTA | 2 mM | Chelates divalent cations | |
| Glycerol 2-phosphate | 12.5 mM | Phosphatase inhibitor |
Table 2: Key Reagent Concentrations for Different PIM2 Assay Formats
| Assay Format | Reagent | Typical Concentration | Reference(s) |
| LanthaScreen™ TR-FRET | PIM2 Kinase | EC₈₀ concentration (determined empirically) | |
| ATP | Kₘ,app (determined empirically) | ||
| Substrate | Varies (e.g., 40 µM working stock) | ||
| ADP-Glo™ | PIM2 Kinase | Titrated for optimal signal (e.g., 6 ng) | |
| ATP | Up to 1 mM (5 µM used in an example) | ||
| Substrate (S6K) | 0.2 µg/µl | ||
| Radiometric ([³²P]-ATP) | PIM2 Kinase | Titrated for optimal activity | |
| ATP | 250 µM in assay cocktail | ||
| Substrate (CKRRRLASLR) | 1 mg/ml |
Detailed Methodologies
This protocol is a three-step process to determine the optimal concentrations of PIM2 kinase and ATP for inhibitor screening.
-
Step 1: Determine the EC₈₀ of PIM2 Kinase at High ATP.
-
A serial dilution of PIM2 kinase is performed in the presence of a high concentration of ATP (e.g., 1 mM).
-
The goal is to find the kinase concentration that produces approximately 80% of the maximum assay signal (EC₈₀).
-
-
Step 2: Determine the Apparent ATP Kₘ (Kₘ,app).
-
Using the PIM2 kinase concentration determined in Step 1 (EC₈₀), a serial dilution of ATP is performed.
-
The ATP concentration that produces 50% of the maximum signal (EC₅₀) is the apparent Kₘ for ATP under these assay conditions.
-
-
Step 3: Re-optimize PIM2 Kinase Concentration at ATP Kₘ,app.
-
Using the ATP Kₘ,app determined in Step 2, the PIM2 kinase titration is repeated.
-
The new EC₈₀ concentration of the kinase is determined. This concentration, along with the ATP Kₘ,app, will be used for subsequent inhibitor screening assays.
-
This luminescent assay measures ADP production.
-
Reaction Setup:
-
In a 384-well plate, add 1 µl of inhibitor (or 5% DMSO for controls).
-
Add 2 µl of diluted PIM2 enzyme.
-
Initiate the reaction by adding 2 µl of a mix containing the substrate (e.g., S6K substrate) and ATP.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
This protocol uses γ-³²P-ATP to measure kinase activity.
-
Reagent Preparation:
-
Thaw active PIM2, Kinase Assay Buffer, Substrate Solution, and γ-³²P-ATP Assay Cocktail.
-
-
Reaction Setup:
-
In a reaction tube, combine Kinase Assay Buffer, diluted active PIM2, and substrate solution.
-
Set up a blank control by substituting the substrate solution with water.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the γ-³²P-ATP Assay Cocktail.
-
Incubate the reaction mixture in a water bath at 30°C for 15 minutes.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by spotting 20 µl of the reaction mixture onto a phosphocellulose P81 paper strip.
-
Wash the P81 paper strips multiple times with 1% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
References
- 1. PIM2 Kinase Enzyme System Application Note [promega.de]
- 2. promega.com [promega.com]
- 3. PIM2 Kinase Enzyme System [worldwide.promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
PIM2 Inhibitor Off-Target Effects Resource Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PIM2 inhibitors in cellular assays.
Troubleshooting Guide
This section addresses common problems encountered during experiments with PIM2 inhibitors.
Q1: My PIM2 inhibitor is showing higher cellular toxicity than expected, even at concentrations that should be specific for PIM2. What could be the cause?
A1: High cellular toxicity can arise from several factors:
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Potent Off-Target Effects: The inhibitor may be affecting other kinases that are essential for cell survival.[1] The ATP-binding pocket is structurally similar across many kinases, making it challenging to achieve absolute specificity with ATP-competitive inhibitors.[1]
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High Compound Concentration: Using concentrations significantly exceeding the IC50 for PIM2 increases the likelihood of engaging lower-affinity off-target kinases.[1]
-
Cell Line Sensitivity: The specific cell line you are using may have a unique dependence on an off-target kinase that is inhibited by your compound.
Troubleshooting Steps:
-
Titrate the Inhibitor Concentration: Determine the lowest effective concentration that inhibits the primary target (PIM2) without causing excessive toxicity.[1]
-
Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[1]
-
Perform a Kinase Profile: Screen your inhibitor against a broad panel of kinases to identify potential off-targets that could be responsible for the toxicity.
-
Validate with a Second Inhibitor: Use a structurally unrelated PIM2 inhibitor to see if the same toxic phenotype is observed. If it is, the effect is more likely to be on-target.
Q2: I'm observing a cellular phenotype that is inconsistent with known PIM2 function. How can I determine if this is an off-target effect?
A2: Unexpected phenotypes are a common indicator of off-target activity. The inhibitor might be interacting with another protein in a critical signaling pathway.
Troubleshooting Steps:
-
Genetic Knockdown/Knockout: The gold-standard method is to use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate PIM2 expression in your cell line. If the phenotype persists after genetic knockdown of PIM2, it is likely an off-target effect of the inhibitor.
-
Phosphoproteomics Analysis: This technique provides a global view of changes in protein phosphorylation in response to your inhibitor, helping to identify affected signaling pathways beyond the intended PIM2 pathway.
-
Chemical Proteomics: This approach can identify the proteins that your compound directly binds to within the cell, providing direct evidence of off-target interactions.
Q3: My ATP-competitive PIM2 inhibitor seems to lose efficacy over time, or I'm seeing a compensatory upregulation of PIM2 expression. Is this a known phenomenon?
A3: Yes, this can occur with some ATP-competitive PIM inhibitors. Some studies have shown that treatment with certain ATP-competitive PIM inhibitors can lead to a compensatory increase in PIM2 expression, which may blunt the inhibitor's anti-proliferative and pro-apoptotic effects. In contrast, some non-ATP competitive inhibitors, like JP11646, have been shown to downregulate PIM2 mRNA and protein levels, leading to greater potency.
Troubleshooting Steps:
-
Monitor PIM2 Expression: Perform western blotting or RT-qPCR to assess PIM2 protein and mRNA levels over the course of your experiment.
-
Consider a Non-ATP Competitive Inhibitor: If compensatory upregulation is an issue, switching to a non-ATP competitive inhibitor could be a viable strategy.
-
Investigate Feedback Loops: The regulation of PIM expression is complex and can involve feedback loops. Your inhibitor might be disrupting one of these loops.
Frequently Asked Questions (FAQs)
Q1: What are PIM kinases and what is the specific role of PIM2?
A1: The PIM (Proviral Insertion site in Moloney murine leukemia virus) proteins are a family of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes, including cell cycle progression, inhibition of apoptosis, and regulation of transcription. PIM2 is overexpressed in a range of solid and hematological malignancies and plays a crucial role in integrating growth and survival signals. It exerts its oncogenic activity by phosphorylating downstream targets such as BAD, 4E-BP1, and MCL1, thereby promoting cell survival and proliferation.
Q2: Why are off-target effects a significant concern with PIM2 inhibitors?
A2: Off-target effects are a concern for most kinase inhibitors due to the conserved nature of the ATP-binding site across the human kinome. For PIM kinases, the high degree of homology among the three isoforms (PIM1, PIM2, and PIM3) makes it challenging to develop highly selective inhibitors. Unintended inhibition of other kinases or cellular proteins can lead to:
-
Misinterpretation of experimental results: The observed biological effect may not be due to the inhibition of PIM2.
-
Unexpected toxicity: Inhibition of kinases essential for normal cell function can lead to cell death.
-
Confounding therapeutic development: Off-target effects can mask the true potential or side effects of a drug candidate.
Q3: What are the main signaling pathways regulated by PIM2?
A3: PIM2 is a constitutively active kinase that is primarily regulated at the transcriptional and translational levels. It is a downstream effector of the JAK/STAT signaling pathway and can also be regulated by NF-κB. Key downstream signaling events mediated by PIM2 include:
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Inhibition of Apoptosis: PIM2 phosphorylates the pro-apoptotic protein BAD, causing it to release the anti-apoptotic protein Bcl-xL.
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Regulation of Translation: PIM2 can phosphorylate the translational repressor 4E-BP1, leading to its dissociation from eIF4E and promoting cap-dependent mRNA translation in an mTOR-independent manner.
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Cell Cycle Progression: PIM2 can phosphorylate cell cycle inhibitors like p21 and p27, affecting their stability and localization.
-
NF-κB Pathway Activation: PIM2 can activate NF-κB-dependent gene expression, which promotes cell survival.
Q4: What experimental methods are used to identify the off-targets of a PIM2 inhibitor?
A4: A multi-faceted approach is recommended to comprehensively identify off-target effects:
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In Vitro Kinase Profiling (Kinome Scanning): This is often the first step, where the inhibitor is screened against a large panel of recombinant kinases (e.g., KINOMEscan) to determine its selectivity profile and identify other kinases it binds to or inhibits.
-
Chemical Proteomics: This unbiased, in-cell approach uses affinity-based methods to pull down and identify the proteins that the inhibitor directly binds to within the cellular proteome.
-
Phosphoproteomics: This method analyzes global changes in protein phosphorylation following inhibitor treatment to reveal which signaling pathways are affected, providing clues about both on-target and off-target activity.
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Genetic Approaches (siRNA/CRISPR): As mentioned in the troubleshooting section, comparing the effects of a chemical inhibitor to the genetic knockdown or knockout of the intended target is a powerful way to distinguish on-target from off-target effects.
Quantitative Data on PIM2 Inhibitor Selectivity
The following table summarizes the inhibitory activity of several common PIM kinase inhibitors against the three PIM isoforms and selected off-targets. This data is crucial for selecting the appropriate inhibitor and interpreting experimental results.
| Inhibitor | Type | PIM1 (IC50/Ki) | PIM2 (IC50/Ki) | PIM3 (IC50/Ki) | Known Off-Targets (IC50/Ki) | Reference(s) |
| AZD1208 | ATP-competitive, Pan-PIM | 0.4 nM | 5 nM | 1.9 nM | - | |
| JP11646 | Non-ATP competitive, PIM2-selective | >2-fold vs PIM2 | 0.5 nM | >1 nM (>2-fold vs PIM2) | PIM3, and 7 other kinases with 36-197 fold lower IC50 | |
| SGI-1776 | ATP-competitive | 7 nM | 350 nM (50-fold selective vs PIM2) | 70 nM (10-fold selective vs PIM3) | Flt3, haspin | |
| SMI-16a | PIM-selective | 150 nM | 20 nM | - | - | |
| PIM447 (LGH447) | ATP-competitive, Pan-PIM | 6 pM | 18 pM | 9 pM | GSK3β, PKN1, PKCτ (>10^5-fold lower potency) | |
| CX-6258 | ATP-competitive, Pan-PIM | 5 nM | 25 nM | 16 nM | - | |
| TP-3654 | ATP-competitive, PIM1-selective | 5 nM | 239 nM | 42 nM | - |
Note: IC50 and Ki values can vary depending on the assay conditions. Researchers should consult the primary literature for detailed experimental parameters.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of a PIM2 inhibitor against a panel of recombinant kinases.
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., KINOMEscan, Reaction Biology) or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Inhibitor Incubation: Add the test inhibitor at the desired concentration (e.g., 1 µM for a single-point screen, or a range of concentrations for IC50 determination) to the kinase reaction mixtures. Include appropriate controls such as a no-inhibitor control (DMSO vehicle) and a known inhibitor for each kinase if available.
-
Kinase Reaction: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence, luminescence (e.g., Kinase-Glo®), or radioactivity.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. For dose-response experiments, plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Target Validation using CRISPR-Cas9 Knockout
This protocol provides a workflow for creating a PIM2 knockout cell line to validate on-target effects of an inhibitor.
-
sgRNA Design and Cloning: Design two or more single-guide RNAs (sgRNAs) targeting a critical early exon of the PIM2 gene. Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid(s). After 24-48 hours, seed the cells at a low density in a large culture dish to allow for the growth of single-cell colonies.
-
Single-Cell Cloning: Identify and isolate individual cell colonies using cloning cylinders or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is present on the vector.
-
Expansion and Validation: Expand the individual clones and screen for PIM2 knockout by western blotting to confirm the absence of PIM2 protein. Further validation by sequencing the genomic DNA at the target locus is recommended to confirm the presence of insertions or deletions (indels).
-
Phenotypic Analysis: Treat both the parental (wild-type) and PIM2 knockout cell lines with your PIM2 inhibitor across a range of concentrations. Compare the cellular response (e.g., proliferation, apoptosis) between the two cell lines. An on-target effect should be significantly diminished or absent in the knockout cells.
Visualizations
Caption: Simplified PIM2 signaling pathway showing key upstream regulators and downstream effectors.
Caption: Experimental workflow for identifying and validating PIM2 inhibitor off-target effects.
References
PIM2 siRNA Knockdown Not Working? Your Technical Support Center
Welcome to the technical support center for troubleshooting PIM2 siRNA knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems that can lead to suboptimal or failed gene silencing.
Frequently Asked Questions (FAQs)
Q1: I am not observing any knockdown of PIM2 at the mRNA level. What are the common causes?
A1: Several factors can contribute to a lack of mRNA knockdown. Here are some of the most common issues and troubleshooting steps:
-
Inefficient siRNA Transfection: Low transfection efficiency is a primary reason for poor knockdown. Ensure your transfection protocol is optimized for your specific cell line.
-
Suboptimal siRNA Concentration: The amount of siRNA used is critical. It's important to titrate the siRNA to find the optimal concentration that maximizes knockdown without causing toxicity.[1]
-
Poor siRNA Design: Not all siRNA sequences are equally effective. It is recommended to test at least two to three different siRNAs targeting different regions of the PIM2 mRNA to identify the most potent one.[2]
-
Degraded siRNA: Ensure your siRNA is properly stored and has not been subjected to degradation by RNases.
-
Issues with qPCR Assay: Verify the efficiency of your qPCR primers for PIM2 and the chosen housekeeping gene. Ensure your assay is sensitive enough to detect changes in transcript levels.
Q2: My PIM2 mRNA levels are significantly reduced, but I don't see a corresponding decrease in PIM2 protein levels. Why is this happening?
A2: A discrepancy between mRNA and protein knockdown is a common issue. Here are the likely reasons:
-
High Protein Stability: The PIM2 protein may have a long half-life. Even with efficient mRNA degradation, the existing protein will take time to be cleared from the cell.
-
Timing of Protein Analysis: The nadir of protein expression will be delayed compared to mRNA knockdown. It is crucial to perform a time-course experiment, analyzing protein levels at later time points (e.g., 48, 72, or even 96 hours post-transfection).[5]
-
Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough to detect the decrease in PIM2 protein. Ensure your antibody is validated for the application.
-
Compensatory Mechanisms: In some cellular contexts, the cell may upregulate translation or decrease protein degradation to compensate for the loss of PIM2 mRNA.
Q3: My cells are showing high toxicity or are dying after transfection with PIM2 siRNA. What should I do?
A3: Cell toxicity can confound your results. Here’s how to address it:
-
High siRNA Concentration: High concentrations of siRNA can be toxic. Reduce the siRNA concentration to the lowest effective level determined by your titration experiments.
-
Transfection Reagent Toxicity: The transfection reagent itself can be toxic to some cell lines. Optimize the amount of transfection reagent and the incubation time. Consider trying a different transfection reagent.
-
"Essential Gene" Phenotype: PIM2 is a pro-survival kinase. Its knockdown may genuinely induce apoptosis or cell cycle arrest in your cell line, leading to reduced cell viability. This could be a valid biological outcome of your experiment.
Q4: I'm observing inconsistent results between my PIM2 siRNA knockdown experiments. How can I improve reproducibility?
A4: Consistency is key in any experiment. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, such as cell density at the time of transfection, siRNA and reagent concentrations, and incubation times, are kept consistent between experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Optimize Transfection: Re-optimize your transfection conditions if you change cell lines or if the passage number of your current cells has significantly increased.
-
Use Proper Controls: Always include positive and negative controls in every experiment to monitor transfection efficiency and rule out off-target effects.
Troubleshooting Guides
Guide 1: Optimizing siRNA Transfection
Effective delivery of siRNA into the cytoplasm is the most critical step for successful gene silencing. If you suspect poor transfection efficiency, follow this guide.
Experimental Workflow for Transfection Optimization
Caption: Workflow for optimizing siRNA transfection conditions.
Guide 2: Validating PIM2 Knockdown
Accurate assessment of both mRNA and protein knockdown is essential. This guide outlines the validation process.
Logical Flow for Knockdown Validation
Caption: Validation workflow for PIM2 siRNA knockdown experiments.
Data Presentation
Table 1: Example of PIM2 mRNA Knockdown Efficiency with Different siRNAs
| siRNA ID | Target Sequence (5'-3') | Concentration (nM) | Time Point (hours) | % mRNA Knockdown (vs. Negative Control) |
| siPIM2-A | CCAGCTCCACCTTCGACACC | 50 | 48 | ~90% |
| siPIM2-B | ACCGTCACTATGGACCAGC | 50 | 48 | ~85% |
| siPIM2-C | GCAUGAGAGAUAAUGACUA | 50 | 48 | ~80% |
| Negative Control | Scrambled sequence | 50 | 48 | 0% |
Note: The knockdown percentages are illustrative and should be determined empirically for your specific cell line and experimental conditions.
Table 2: Dose-Response of a Representative siRNA on Target Gene Knockdown
| siRNA Concentration (nM) | % mRNA Remaining (at 48 hours) | % Cell Viability |
| 0 (Negative Control) | 100 | 100 |
| 1 | 65 | 98 |
| 5 | 30 | 95 |
| 10 | 15 | 92 |
| 25 | 12 | 85 |
| 50 | 10 | 75 |
This table illustrates a typical dose-response curve. The optimal concentration provides maximal knockdown with minimal toxicity.
Table 3: Time-Course of PIM2 mRNA and Protein Knockdown
| Time Point (hours) | % PIM2 mRNA Remaining | % PIM2 Protein Remaining |
| 24 | 30 | 85 |
| 48 | 15 | 50 |
| 72 | 25 | 35 |
| 96 | 40 | 30 |
This table demonstrates the typical delay between mRNA and protein knockdown.
Experimental Protocols
Protocol 1: siRNA Transfection (Lipofectamine® RNAiMAX)
This protocol is adapted for a 24-well plate format.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they are 60-80% confluent at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute 3 µL of a 10 µM PIM2 siRNA stock solution into 50 µL of Opti-MEM® Reduced-Serum Medium. Mix gently.
-
Transfection Reagent Preparation: In a separate tube, prepare a master mix by diluting 1.5 µL of Lipofectamine® RNAiMAX into 50 µL of Opti-MEM® Medium per well. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Add 50 µL of the diluted transfection reagent to each tube containing the diluted siRNA. Mix gently and incubate for 5 minutes at room temperature to allow for complex formation.
-
Transfection: Add 100 µL of the siRNA-lipid complex to the appropriate wells of the 24-well plate containing the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Protocol 2: RNA Extraction and RT-qPCR for PIM2 mRNA Quantification
This protocol provides a general workflow for analyzing PIM2 mRNA levels.
-
Cell Lysis and RNA Extraction: At the desired time point post-transfection, wash the cells with PBS and lyse them using TRIzol® reagent. Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain cDNA, SYBR Green Master Mix, and PIM2-specific forward and reverse primers. Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Program: Run the qPCR plate on a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the relative expression of PIM2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated sample.
Protocol 3: Western Blotting for PIM2 Protein Quantification
This protocol outlines the steps for detecting PIM2 protein levels.
-
Cell Lysis: At the desired time point post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PIM2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the PIM2 signal to the loading control.
PIM2 Signaling Pathway
PIM2 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.
Caption: Simplified PIM2 signaling pathway highlighting key downstream targets.
References
- 1. Guidelines for transfection of siRNA [qiagen.com]
- 2. High expression of PIM2 induces HSC proliferation in myelodysplastic syndromes via the IDH1/HIF1-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vector-based in vivo RNA interference: dose- and time-dependent suppression of transgene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
PIM2 Immunoprecipitation Technical Support Center
Welcome to the technical support center for PIM2 immunoprecipitation. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and provide clear guidance for successful experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple bands in my PIM2 immunoprecipitation (IP) results. What are the possible causes?
Multiple bands in a PIM2 IP can arise from several factors:
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PIM2 Isoforms: The PIM2 gene can produce multiple protein isoforms through alternative start sites, resulting in proteins of different molecular weights (e.g., 34, 38, and 40 kDa).[1]
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Post-Translational Modifications (PTMs): PIM2 is a kinase and can itself be subject to PTMs such as phosphorylation.[1][2] These modifications can alter the protein's migration on an SDS-PAGE gel, leading to the appearance of multiple bands.[3]
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Non-specific Binding: Proteins from the cell lysate can bind non-specifically to the IP antibody, the protein A/G beads, or the tube surface. This is a common cause of extraneous bands.[3]
-
Antibody Chains: The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can be eluted along with the target protein and detected by the secondary antibody in the western blot, especially if the same species of primary antibody is used for both IP and western blotting.
-
Interacting Proteins: The antibody may successfully co-immunoprecipitate PIM2-interacting partners. PIM2 is known to interact with proteins such as Bad, FOXP3, c-MYC, and HK2.
-
Protein Degradation: If protease inhibitors are not used or are ineffective, PIM2 or other proteins in the lysate can be degraded, leading to bands at lower molecular weights.
Q2: What are the expected molecular weights for PIM2?
PIM2 has three known isoforms that migrate at approximately 34, 38, and 40 kDa. It is important to check the datasheet of your specific PIM2 antibody to see which isoforms it is expected to detect.
Q3: How can I be sure that the extra bands are not just PIM2 isoforms or PTMs?
To investigate if the additional bands are related to PIM2, you can:
-
Consult Databases: Use resources like UniProt and PhosphoSitePlus® to check for known isoforms and PTMs of PIM2.
-
Perform Dephosphorylation: Treat your immunoprecipitated sample with a phosphatase, like calf intestinal phosphatase (CIP), to see if any bands shift or disappear, which would indicate phosphorylation.
-
Use Isoform-Specific Antibodies: If available, use antibodies that are specific to a single isoform of PIM2 to see if the other bands are no longer present.
Q4: What are some key interacting partners of PIM2 that might appear in my co-IP?
PIM2 is a kinase involved in cell survival and metabolism and has several known interaction partners that could be co-immunoprecipitated, including:
-
Apoptosis Regulators: Bad
-
Transcription Factors: FOXP3, c-MYC
-
Metabolic Enzymes: HK2 (Hexokinase 2)
-
Translation Regulators: 4E-BP1
Troubleshooting Guide: Non-specific Bands in PIM2 IP
This guide provides a systematic approach to identifying and eliminating non-specific bands in your PIM2 immunoprecipitation experiments.
Problem: High background or multiple non-specific bands
Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate: Incubate the cell lysate with protein A/G beads alone for 30-60 minutes at 4°C before adding the primary antibody. This will remove proteins that bind non-specifically to the beads. Block the beads: Before adding the antibody-lysate mixture, incubate the beads with a blocking agent like 1% BSA in PBS for 1 hour. |
| Non-specific binding to the antibody | Optimize antibody concentration: Too much antibody can increase non-specific binding. Perform a titration experiment to determine the minimal amount of antibody needed for efficient pulldown. Use a high-quality, IP-validated antibody: Ensure your PIM2 antibody is specific and has been validated for immunoprecipitation. Monoclonal antibodies may offer higher specificity. Include an isotype control: Use a non-specific IgG from the same host species and of the same isotype as your primary antibody at the same concentration. This will help you determine if the non-specific bands are due to the antibody itself. |
| Insufficient washing | Increase wash stringency: Increase the salt concentration (e.g., up to 500 mM NaCl) or add a mild detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to the wash buffer to disrupt weaker, non-specific interactions. Increase the number of washes: Perform at least 3-4 washes after the incubation step. Increase wash duration: For each wash, invert the tube several times and incubate for 5-10 minutes on a rotator at 4°C. |
| Contamination (e.g., Keratin) | Maintain a clean workspace: Wear gloves and a lab coat. Wipe down your bench and equipment with 70% ethanol before starting. Use filtered pipette tips and fresh, high-purity reagents. |
| Antibody heavy and light chains | Use an IP/WB-specific secondary antibody: Some secondary antibodies are designed to only recognize native (non-denatured) primary antibodies and will not bind to the heavy and light chains from the IP antibody on the western blot. Use a light-chain specific secondary antibody: This will detect a band at ~25 kDa but not the heavy chain at ~50-55 kDa. Use primary antibodies from different species: For example, use a rabbit anti-PIM2 for the IP and a mouse anti-PIM2 for the western blot. |
Experimental Protocols
Detailed Protocol for PIM2 Immunoprecipitation
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
1. Cell Lysis
-
Wash cells with ice-cold PBS and centrifuge.
-
Lyse the cell pellet with a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 1% Triton X-100 or NP-40) supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
For nuclear proteins, brief sonication may be necessary.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
2. Pre-clearing the Lysate
-
For every 500 µg - 1 mg of total protein, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation
-
Add the recommended amount of your IP-validated PIM2 antibody (or an isotype control IgG) to the pre-cleared lysate. Typically, 1-5 µg of antibody is a good starting point.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 20-40 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at low speed.
-
Carefully remove the supernatant.
-
Wash the beads 3-4 times with 1 mL of ice-cold lysis buffer or a specified wash buffer. For each wash, resuspend the beads and incubate on a rotator for 5 minutes at 4°C before pelleting.
-
After the final wash, carefully remove all of the supernatant.
5. Elution
-
Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads.
-
Carefully transfer the supernatant (your IP sample) to a new tube for SDS-PAGE and western blot analysis.
Visualizations
Troubleshooting Workflow for Non-specific Bands in PIM2 IP
Caption: A flowchart outlining the decision-making process for troubleshooting non-specific bands in a PIM2 immunoprecipitation experiment.
PIM2 Signaling and Potential Co-IP Partners
Caption: A diagram illustrating the kinase PIM2 and its interactions with key downstream targets, which may be identified as co-immunoprecipitated proteins.
References
- 1. Pim-2 (D1D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving the Solubility of PIM2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with PIM2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many PIM2 inhibitors exhibit poor aqueous solubility?
A1: PIM2 inhibitors, like many other small molecule kinase inhibitors, are often designed to bind to the ATP-binding pocket of the PIM2 kinase. This binding site is characteristically hydrophobic. To achieve high binding affinity, the inhibitor molecules are synthesized with lipophilic (fat-soluble) properties, which inherently leads to low solubility in aqueous solutions. Many of these compounds are classified under the Biopharmaceutical Classification System (BCS) as Class II, meaning they have high membrane permeability but low solubility.
Q2: My PIM2 inhibitor precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This common issue, often called "crashing out," occurs when a compound that is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate.
To prevent this, consider the following strategies:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally less than 0.5%, while still maintaining the inhibitor's solubility.[1]
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous buffer, perform a serial dilution from your high-concentration DMSO stock into a mixture of DMSO and your aqueous buffer before the final dilution.
-
Incorporate Co-solvents: A small percentage of a water-miscible co-solvent like polyethylene glycol (PEG) can improve solubility.[1]
-
Add a Surfactant: A low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, in your aqueous buffer can help maintain the inhibitor in solution.
-
Sonication: Briefly sonicating the solution after dilution can help break up small precipitates and re-dissolve the compound.[1]
Q3: How does the pH of the buffer affect the solubility of my PIM2 inhibitor?
A3: The solubility of many kinase inhibitors is highly dependent on pH, especially for compounds that are weak bases. These molecules contain functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated (charged), which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form. If your PIM2 inhibitor has a basic functional group, lowering the pH of your aqueous buffer may significantly improve its solubility.[1]
Q4: Are there alternative solvents to DMSO for preparing stock solutions?
A4: While DMSO is the most common solvent for creating high-concentration stock solutions, other organic solvents can be effective depending on the inhibitor's properties and the experimental system's compatibility. Alternatives include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), and ethanol. It is crucial to verify that the chosen solvent does not interfere with your assay.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Precipitation upon dilution of stock solution | The kinetic solubility of the inhibitor in the aqueous buffer has been exceeded. | - Lower the final inhibitor concentration.- Add a surfactant (e.g., 0.01% Tween-80) to the aqueous buffer.- Incorporate a co-solvent (e.g., 1-5% PEG300) in the final solution.- Perform a serial dilution to determine the solubility limit. |
| Cloudy solution during experiment | The inhibitor is slowly precipitating out of solution due to temperature changes or interactions with other assay components. | - Maintain a constant temperature throughout the experiment.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Evaluate the stability of the inhibitor in the assay buffer over time. |
| Inconsistent experimental results | Poor solubility is leading to variable effective concentrations of the inhibitor. | - Visually inspect for any precipitation before and during the experiment.- Centrifuge samples and measure the concentration of the soluble inhibitor in the supernatant using HPLC or UV-Vis spectrophotometry.- Consider using a formulation approach to improve solubility. |
| Low in vivo efficacy despite high in vitro potency | Poor aqueous solubility is limiting absorption and bioavailability. | - Formulate the inhibitor for in vivo studies using techniques like lipid-based formulations or solid dispersions. A known formulation for the PIM inhibitor AZD1208 for in vivo use is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. |
PIM2 Inhibitor Solubility Data
The following table summarizes the reported solubility of common PIM2 inhibitors in DMSO. This is typically for high-concentration stock solutions.
| PIM2 Inhibitor | Molecular Weight ( g/mol ) | Solubility in DMSO |
| AZD1208 | 379.48 | ~20 mM (7.6 mg/mL) |
| SGI-1776 | 405.42 | ~10 mM (in free base form, up to 81 mg/mL reported) |
Note: The solubility of compounds can vary between batches and is dependent on the purity and solid-state form (e.g., free base vs. salt).
Experimental Protocols
Protocol 1: Preparation of a PIM2 Inhibitor Formulation using a Co-solvent System
This protocol is adapted from a formulation used for the PIM inhibitor AZD1208.
Materials:
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PIM2 inhibitor
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween 80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a high-concentration stock solution of the PIM2 inhibitor in DMSO (e.g., 20 mg/mL). Ensure the inhibitor is fully dissolved. Gentle heating or sonication may be required.
-
In a sterile microcentrifuge tube, sequentially add the components of the vehicle in the following order, ensuring the solution is clear after each addition:
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40% of the final volume with PEG300.
-
10% of the final volume with the PIM2 inhibitor DMSO stock solution.
-
5% of the final volume with Tween 80.
-
45% of the final volume with saline solution.
-
-
Vortex the solution thoroughly after each addition to ensure a homogenous mixture.
-
If the solution is not completely clear, sonicate the mixture until it clarifies.
-
This formulation should be prepared fresh before each use.
Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This is a general protocol for preparing a simple SEDDS, which can be adapted for PIM2 inhibitors.
Materials:
-
PIM2 inhibitor
-
Long-chain triglyceride (e.g., corn oil)
-
Surfactant (e.g., polyoxyl 35 castor oil - Kolliphor EL)
-
Co-surfactant (e.g., glyceryl monolinoleate - Maisine)
-
Co-solvent (e.g., ethanol)
-
Glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the appropriate amounts of the oil, surfactant, and co-surfactant into a glass vial. For example, a long-chain SEDDS could consist of 30% (w/w) corn oil, 30% glyceryl monolinoleate, and 30% polyoxyl 35 castor oil.
-
Add the co-solvent, such as 10% (w/w) ethanol, to the mixture.
-
Mix the components thoroughly using a magnetic stirrer until an isotropic, clear solution is formed. Gentle warming may be applied if necessary to melt any solid excipients.
-
Add the PIM2 inhibitor to the placebo formulation at the desired concentration.
-
Continue stirring until the inhibitor is completely dissolved. The amount of inhibitor that can be loaded will depend on its solubility in the lipid mixture.
-
To test the self-emulsifying properties, add a small amount of the formulation to an aqueous medium and observe the spontaneous formation of an emulsion.
Protocol 3: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
This protocol describes a lab-scale method to create an amorphous solid dispersion.
Materials:
-
PIM2 inhibitor
-
Polymer (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS))
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture that dissolves both inhibitor and polymer)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired ratio of PIM2 inhibitor to polymer (e.g., 1:4 w/w).
-
Dissolve the PIM2 inhibitor and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is removed and a thin film or solid mass is formed, collect the solid.
-
Place the solid in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a fine powder.
Visualizations
Caption: PIM2 Signaling Pathway
Caption: Solubility Troubleshooting Workflow
Caption: Strategies for Improving Solubility
References
PIM2 Overexpression Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the PIM2 kinase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments involving PIM2 overexpression.
Frequently Asked Questions (FAQs)
Q1: We are overexpressing PIM2 to promote cell survival, but we are observing increased cell death. Why is this happening?
A1: While PIM2 is generally known to be a pro-survival kinase, some studies have reported that its overexpression can, under certain circumstances, lead to apoptosis.[1] This paradoxical effect can be dependent on the cellular context and the specific isoform of PIM2 being expressed. For instance, the 34 kDa isoform of PIM2 has been shown to induce G1 cell cycle arrest and apoptosis in a p73-dependent manner in HeLa cells.[1]
Troubleshooting Steps:
-
Verify Isoform Expression: Confirm which PIM2 isoform (34, 37, or 40 kDa) is being overexpressed in your system.[2] The N-terminus of the protein can influence its function.
-
Assess p73 Pathway: Check for the upregulation of p73 and its downstream targets.[1]
-
Cell Line Specificity: The apoptotic effect may be cell-line specific. Consider testing your construct in a different cell line to see if the phenotype persists.
-
Expression Level: Very high, non-physiological levels of PIM2 overexpression might trigger stress responses leading to apoptosis. Try using an inducible expression system to control the level and timing of PIM2 expression.
Q2: Our PIM2 overexpressing cells are showing a G0/G1 cell cycle arrest instead of the expected proliferation. What could be the cause?
A2: PIM2 has a complex role in cell cycle regulation. While it can promote proliferation, it has also been shown to phosphorylate and stabilize the cell cycle inhibitor p21, leading to G0/G1 arrest.[2] This effect appears to be independent of p53 status. Downregulation of PIM-2 has been shown to cause G0/G1 arrest by upregulating p21 and subsequently downregulating CDK2 and phosphorylated Rb.
Troubleshooting Steps:
-
Analyze Cell Cycle Regulators: Perform a western blot to check the protein levels of p21, p27, CDK2, and phosphorylated retinoblastoma protein (pRb). An increase in p21 and a decrease in pRb phosphorylation would be consistent with a G0/G1 arrest.
-
Evaluate Proliferation Markers: Use assays like Ki-67 staining or a BrdU incorporation assay to confirm if the cells are actively proliferating.
-
Consider Downstream Pathways: PIM2 can influence multiple pathways that regulate the cell cycle. It's worth investigating the mTORC1 pathway, as PIM2 can phosphorylate TSC2, a negative regulator of mTORC1.
Q3: We are trying to establish a stable cell line overexpressing PIM2, but we are having difficulty selecting positive clones. What could be the issue?
A3: The difficulty in establishing stable PIM2-overexpressing cell lines could be due to cellular toxicity or growth disadvantages induced by constitutive high levels of PIM2. As mentioned, PIM2 overexpression can sometimes lead to cell cycle arrest or apoptosis.
Troubleshooting Steps:
-
Use an Inducible System: An inducible expression system (e.g., Tet-On/Tet-Off) is highly recommended. This will allow you to expand the cells without the selective pressure of PIM2 overexpression and then induce its expression for your experiments.
-
Reduce Selection Marker Concentration: High concentrations of the selection antibiotic may be adding to the cellular stress. Titrate the antibiotic to the lowest effective concentration for your cell line.
-
Screen More Clones: It may be necessary to screen a larger number of clones to find one that tolerates PIM2 overexpression.
-
Confirm PIM2 Expression Post-Selection: After selection, confirm PIM2 expression in the surviving clones to ensure the phenotype is not due to the loss of your expression construct.
Q4: We observe significant changes in cellular metabolism in our PIM2 overexpressing cells. Is this expected?
A4: Yes, this is an expected outcome. PIM2 is a known regulator of cellular metabolism. It promotes aerobic glycolysis (the Warburg effect) by phosphorylating and activating key glycolytic enzymes like pyruvate kinase M2 (PKM2). Overexpression of PIM2 can lead to increased glucose consumption and lactate production.
Troubleshooting Steps:
-
Metabolic Assays: To quantify these changes, you can perform assays to measure extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).
-
Analyze Metabolic Pathway Proteins: Use western blotting to check the phosphorylation status of PIM2 targets involved in metabolism, such as PKM2 and 4E-BP1.
-
Consider the mTORC1 Pathway: PIM2's effect on metabolism can be partly dependent on the mTORC1 signaling pathway. You can investigate this by using mTORC1 inhibitors like rapamycin.
Troubleshooting Guides
Problem: Unexpected Apoptosis Upon PIM2 Overexpression
| Potential Cause | Suggested Action | Key Markers to Check |
| Expression of pro-apoptotic 34 kDa isoform | Confirm the expressed isoform via Western Blot. If possible, subclone to express a different isoform. | PIM2 isoform molecular weight |
| Activation of the p73 pathway | Perform siRNA-mediated knockdown of p73 to see if apoptosis is rescued. | p73, cleaved caspases, PARP cleavage |
| Off-target effects of high expression levels | Use an inducible system to titrate PIM2 expression to a physiological level. | Dose-response of PIM2 expression vs. apoptosis |
| Cellular stress response | Evaluate markers of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). | CHOP, BiP, spliced XBP1 |
Problem: Reduced Proliferation or Cell Cycle Arrest
| Potential Cause | Suggested Action | Key Markers to Check |
| Stabilization of p21 | Check p21 protein levels. PIM2 can phosphorylate p21, increasing its stability. | p21, p27, Cyclin D1 |
| Inhibition of G1/S transition | Analyze the phosphorylation status of Rb and the levels of CDK2. | p-Rb (Ser780, Ser807/811), CDK2 |
| Activation of compensatory pathways | PIM2 inhibition can up-regulate the MAPK pathway. Overexpression might have unforeseen feedback loops. | p-ERK, p-JNK |
Experimental Protocols
Protocol 1: Western Blot Analysis of PIM2 Signaling Pathway
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-PIM2
-
Rabbit anti-phospho-BAD (Ser112)
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-p21
-
Rabbit anti-p27
-
Mouse anti-β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest approximately 1x10^6 cells.
-
Fixation: Fix cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Quantitative Data Summary
Table 1: Effects of PIM2 Inhibition on Cell Viability (IC50/GI50 Values)
| Cell Line | Cancer Type | PIM Inhibitor | IC50/GI50 | Reference |
| Multiple Myeloma (various) | Hematological | JP11646 | Low nanomolar | |
| Breast Cancer (MDA-MB-231) | Solid Tumor | JP11646 | Concentration-dependent inhibition | |
| Head and Neck (FaDu) | Solid Tumor | JP11646 | Concentration-dependent inhibition | |
| Ovarian Cancer (SK-OV-3) | Solid Tumor | JP11646 | Concentration-dependent inhibition | |
| Prostate Cancer (PC-3) | Solid Tumor | JP11646 | Concentration-dependent inhibition | |
| Liver Cancer (HepG2) | Solid Tumor | JP11646 | Concentration-dependent inhibition | |
| Pancreatic Cancer (MIAPaCa-2) | Solid Tumor | JP11646 | Concentration-dependent inhibition | |
| Colorectal Cancer (DLD-1) | Solid Tumor | JP11646 | Concentration-dependent inhibition | |
| Non-Small Cell Lung Cancer (H1650) | Solid Tumor | JP11646 | Concentration-dependent inhibition | |
| B-cell Lymphoma (various) | Hematological | ETP-39010 | 10µM induces apoptosis | |
| Acute Myeloid Leukemia | Hematological | AZD1208 | Toxic cell death in CLL cells |
Signaling Pathways and Workflows
Caption: PIM2 Pro-Survival Signaling Pathways.
Caption: PIM2 Paradoxical Cell Cycle Arrest and Apoptosis Pathways.
Caption: Troubleshooting Workflow for PIM2 Overexpression Experiments.
References
Navigating Inconsistent Results in PIM2 Functional Assays: A Technical Support Center
For researchers and drug development professionals investigating the PIM2 kinase, inconsistent functional assay results can be a significant roadblock. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in PIM2 kinase activity assays?
A1: High variability in in vitro kinase assays often stems from several factors:
-
Reagent Quality and Handling:
-
Enzyme Activity: Ensure the PIM2 enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles, which can diminish its activity.[1]
-
ATP Concentration: The concentration of ATP is critical and can significantly impact results. It is recommended to use a concentration at or near the Km for the specific kinase and assay format.[1][2]
-
Substrate Purity: The quality and purity of the peptide or protein substrate are crucial. For peptide substrates, verify the correct sequence and purity.[1]
-
-
Assay Conditions:
-
DMSO Concentration: If testing small molecule inhibitors dissolved in DMSO, ensure the final concentration in the assay is low (typically ≤1-2%) and consistent across all wells. High concentrations of DMSO can inhibit kinase activity.[2]
-
Incubation Time and Temperature: Inconsistent incubation times or temperature fluctuations can alter enzyme kinetics. Use a calibrated incubator and ensure uniform timing for all assay plates.
-
-
Pipetting and Mixing:
-
Pipetting Accuracy: Calibrate pipettes regularly, especially when handling small volumes.
-
Reagent Mixing: Thoroughly mix all reagents before and during the assay setup to avoid concentration gradients.
-
Q2: My cell-based PIM2 assay (e.g., proliferation, apoptosis) shows inconsistent inhibitor potency. What should I check?
A2: Inconsistencies in cell-based assays can be due to a variety of biological and technical factors:
-
Compound Solubility and Stability:
-
Poor aqueous solubility of inhibitors is a common issue. Compounds may precipitate when diluted from a DMSO stock into an aqueous assay buffer. This can be minimized by optimizing the final DMSO concentration and using a careful serial dilution method.
-
-
Cell Line Health and Passage Number:
-
Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.
-
-
PIM2 Expression Levels:
-
PIM2 expression can vary between cell lines and even within the same cell line under different culture conditions. Verify PIM2 expression levels in your cell model via Western blot or qPCR.
-
-
Off-Target Effects:
-
The inhibitor may have off-target effects that influence cell viability independent of PIM2 inhibition. Consider using a structurally distinct PIM2 inhibitor as a control or performing a knockdown experiment (e.g., using siRNA) to validate the phenotype.
-
Q3: I am not seeing the expected phosphorylation of a known PIM2 substrate in my assay. What could be the reason?
A3: This issue can arise from several factors related to the substrate and the kinase itself:
-
Substrate Recognition Sequence: PIM kinases have a preferred consensus recognition sequence, often identified as RXRHXS. Ensure your substrate contains a suitable phosphorylation site for PIM2.
-
PIM2 Isoforms: Humans have three PIM2 protein isoforms (34, 37, and 40 kDa) arising from a single transcript. While they share a catalytic domain, there might be subtle differences in substrate recognition or localization.
-
Kinase Activity: As mentioned in Q1, verify the activity of your recombinant PIM2 enzyme. A kinase-dead mutant can serve as a useful negative control.
-
In Vitro vs. In-Cellulo Phosphorylation: Some phosphorylation events observed in cells may be indirect or require co-factors that are absent in a purified in vitro kinase assay. PIM2 is known to be part of complex signaling cascades.
Troubleshooting Guides
Issue 1: High Background Signal in Luminescence-Based Kinase Assays (e.g., ADP-Glo™, Kinase-Glo®)
| Potential Cause | Troubleshooting Step |
| ATP Contamination in Reagents | Use high-purity ATP and dedicated reagents for the assay. |
| Incomplete ATP Depletion (ADP-Glo™) | Ensure the ADP-Glo™ Reagent incubation step is performed for the recommended time (e.g., 40 minutes) to fully deplete the remaining ATP. |
| High Intrinsic ATPase Activity | Some protein preparations may have contaminating ATPases. Use a highly purified PIM2 enzyme. |
| Compound Interference | Test compounds for intrinsic luminescence or quenching properties in a separate control experiment without the kinase. |
Issue 2: Inconsistent IC50 Values for PIM2 Inhibitors
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitation. Decrease the highest concentration of the compound used in the dilution series. Optimize the final DMSO concentration. |
| Assay Not in Linear Range | Ensure the kinase reaction is in the linear range with respect to time and enzyme concentration. This can be optimized by running a time-course and enzyme titration experiment. |
| ATP Concentration | IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration. Maintain a consistent ATP concentration (ideally at or near the Km) across all experiments. |
| Variability in Reagent Dispensing | Use automated liquid handlers for high-throughput screening or ensure manual pipetting is precise and consistent. |
PIM2 Signaling and Experimental Workflow Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate the PIM2 signaling pathway and a general workflow for a PIM2 kinase assay.
References
PIM2 Immunofluorescence Technical Support Center
Welcome to the technical support center for PIM2 immunofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on high background staining.
Troubleshooting Guide: High Background in PIM2 Immunofluorescence
High background fluorescence can obscure the specific signal from your target protein, PIM2, leading to difficulties in data interpretation. Below are common causes and solutions presented in a question-and-answer format.
Question: What are the most common causes of high background staining in my PIM2 immunofluorescence experiment?
Answer: High background in immunofluorescence can stem from several factors throughout the experimental workflow. The most frequent culprits include issues with antibody concentrations, inadequate blocking, problems with fixation and permeabilization, insufficient washing, and endogenous autofluorescence of the sample. Each of these potential issues is addressed in more detail below.
Question: My primary or secondary antibody seems to be causing high background. What should I do?
Answer: Non-specific binding of primary or secondary antibodies is a primary contributor to high background. Here’s how to troubleshoot this issue:
-
Primary Antibody Concentration: An excessively high concentration of the PIM2 primary antibody can lead to non-specific binding. It is crucial to titrate your primary antibody to determine the optimal concentration that provides a strong signal with low background.
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding to non-target proteins. To test for this, run a control experiment where the primary antibody is omitted. If staining is still observed, the secondary antibody is likely the source of the background. Consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample.
-
Antibody Quality: Ensure you are using a PIM2 antibody that has been validated for immunofluorescence applications.[1][2]
Troubleshooting Antibody Issues: A Summary
| Problem | Recommended Solution |
| Primary antibody concentration too high | Perform a titration to find the optimal dilution (e.g., 1:100 to 1:1000 for antisera, 1-10 µg/mL for purified antibodies). |
| Non-specific binding of secondary antibody | Run a secondary-only control. Consider using a pre-adsorbed secondary antibody. |
| Poor quality primary antibody | Use a PIM2 antibody validated for immunofluorescence. Check manufacturer's datasheet. |
Question: How can I optimize my blocking step to reduce background?
Answer: Inadequate blocking can leave non-specific binding sites on your cells or tissue exposed, leading to high background.
-
Blocking Solution Composition: The choice of blocking agent is critical. Normal serum from the same species as the secondary antibody is often recommended. Bovine serum albumin (BSA) is another common blocking agent.
-
Blocking Duration and Temperature: Increasing the incubation time for the blocking step can help to more effectively saturate non-specific sites.
-
Contaminated Blocking Buffer: Ensure your blocking buffer is fresh and not contaminated.
Question: Could my fixation or permeabilization protocol be the cause of high background?
Answer: Yes, both fixation and permeabilization can influence background staining.
-
Fixation Method: Aldehyde-based fixatives like paraformaldehyde can sometimes induce autofluorescence. Trying a different fixative, such as methanol, might reduce background. However, the choice of fixative depends on the epitope of your PIM2 antibody.
-
Permeabilization: Over-permeabilization can damage cell membranes and lead to increased non-specific antibody binding. If you suspect this is an issue, try reducing the concentration of the permeabilizing agent (e.g., Triton X-100) or the incubation time.
Question: I'm still seeing high background after optimizing antibodies and blocking. What else can I do?
Answer: Here are some additional factors to consider:
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise. Increase the number and duration of your wash steps.
-
Autofluorescence: Some cell and tissue types exhibit natural fluorescence (autofluorescence). To check for this, examine an unstained sample under the microscope. If autofluorescence is present, you can try using a quenching agent like Sudan Black B or a commercial anti-autofluorescence reagent.
-
Drying of the Sample: Allowing the sample to dry out at any stage of the staining protocol can cause artifacts and high background. Keep your samples hydrated throughout the procedure.
PIM2 Immunofluorescence Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in PIM2 immunofluorescence experiments.
Caption: Troubleshooting workflow for high background in PIM2 immunofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of PIM2?
A1: PIM2 is primarily localized to the cytoplasm.[3] Therefore, a specific signal should be observed predominantly in the cytoplasm of your cells. Nuclear or widespread non-specific staining could indicate a problem with your protocol.
Q2: What are some key downstream targets of PIM2 that could be co-stained to validate my results?
A2: PIM2 is a serine/threonine kinase involved in cell survival and proliferation. Some of its key downstream targets include BAD, 4E-BP1, and it can also influence the stability of c-Myc.[4][] Co-staining for one of these targets could help validate the specificity of your PIM2 staining.
Q3: Can you provide a starting point for a PIM2 immunofluorescence protocol?
A3: A general protocol is provided below. However, it is crucial to optimize this protocol for your specific cell or tissue type and the particular PIM2 antibody you are using.
Detailed Experimental Protocol: PIM2 Immunofluorescence
This protocol provides a general framework. Please refer to your antibody's datasheet for specific recommendations.
Materials:
-
Cells or tissue sections on slides or coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
Primary Antibody: Anti-PIM2 antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell/Tissue Preparation:
-
For cultured cells, grow them on sterile coverslips.
-
For tissue sections, ensure they are properly prepared and mounted on slides.
-
-
Fixation:
-
Wash the samples briefly with PBS.
-
Fix the samples in 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the samples in permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the samples in blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the anti-PIM2 primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the samples three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the samples with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the samples three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the samples with a nuclear counterstain like DAPI for 5 minutes at room temperature, protected from light.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters.
-
PIM2 Signaling Pathway
PIM2 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its expression is regulated by the JAK/STAT signaling pathway. Once expressed, PIM2 can phosphorylate a variety of downstream targets to exert its effects.
Caption: A simplified diagram of the PIM2 signaling pathway.
References
- 1. Anti-PIM2 Antibody (A84951) | Antibodies.com [antibodies.com]
- 2. scbt.com [scbt.com]
- 3. PIM2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right PIM2 Antibody for Immunohistochemistry (IHC): A Technical Guide
Welcome to the technical support center for PIM2 antibody selection and troubleshooting in immunohistochemistry (IHC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PIM2 IHC, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What should I consider when selecting a PIM2 antibody for IHC?
A1: Choosing the right PIM2 antibody is critical for successful IHC. Key considerations include:
-
Validation: Ensure the antibody is validated for IHC on formalin-fixed paraffin-embedded (FFPE) tissues.[1][2]
-
Clonality: Monoclonal antibodies generally offer higher specificity and lot-to-lot consistency, while polyclonal antibodies can sometimes provide a stronger signal by recognizing multiple epitopes.
-
Host Species: Select a host species different from your sample's species to avoid cross-reactivity with endogenous immunoglobulins.
-
Clone Information: Different clones of a monoclonal antibody can have varying performance. Research specific clone numbers for their performance in published literature.
-
Supporting Data: Look for antibodies with clear IHC images on the datasheet, showing specific staining in relevant tissues and information on the protocol used.
Q2: What is the expected subcellular localization of PIM2 in IHC?
A2: PIM2 protein expression can be observed in both the cytoplasm and the nucleus .[3] The staining pattern can vary depending on the cell type, tissue context, and the physiological or pathological state. Some studies have reported strong nuclear positivity, cytoplasmic positivity, or both in cancer tissues like diffuse large B-cell lymphoma (DLBCL).[3][4]
Q3: What are suitable positive and negative controls for PIM2 IHC?
A3: Proper controls are essential for validating your PIM2 IHC results.
-
Positive Tissue Controls: Tissues known to express PIM2 should be used. Examples include:
-
Tonsil: Shows PIM2 expression in a subset of germinal center B cells and plasma cells.
-
Testis: Has been used as a positive control in some antibody validation.
-
Breast cancer, hepatocellular carcinoma (HCC), and prostate cancer tissues have shown PIM2 upregulation and can serve as positive controls.
-
-
Negative Tissue Controls: Tissues with no or very low PIM2 expression should be used. The Human Protein Atlas can be a resource to identify such tissues.
-
Internal Controls: Adjacent normal tissue within the same section can serve as an internal control.
-
No Primary Antibody Control: This control, where the primary antibody is omitted, is crucial to check for non-specific binding of the secondary antibody.
Q4: What are the key steps in a typical PIM2 IHC protocol?
A4: A standard IHC protocol for FFPE tissues involves deparaffinization, rehydration, antigen retrieval, blocking, primary and secondary antibody incubations, detection, and counterstaining. For PIM2, heat-induced epitope retrieval (HIER) with a citrate-based buffer (pH 6.0) is commonly used. However, the optimal conditions should be determined for each specific antibody and tissue type.
PIM2 Signaling Pathway
The following diagram illustrates the central role of PIM2 in cell survival and proliferation pathways. PIM2 is a constitutively active serine/threonine kinase that is regulated primarily at the level of transcription and protein stability. It is downstream of several oncogenic signaling pathways, including JAK/STAT. PIM2 exerts its effects by phosphorylating a range of downstream targets, thereby promoting cell cycle progression and inhibiting apoptosis.
Caption: PIM2 signaling pathway highlighting its role in apoptosis and proliferation.
Recommended PIM2 Antibodies for IHC
The following table summarizes some commercially available PIM2 antibodies that have been cited for use in IHC. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and perform their own validation.
| Antibody/Clone | Host Species | Clonality | Applications Cited | Supplier (Example) |
| CHU61B | Rat | Monoclonal | IHC-P | Abcam (ab107102) |
| 1D12 | Mouse | Monoclonal | IHC(P), WB, IP, IF | Santa Cruz Biotechnology (sc-13514) |
| A84951 | Goat | Polyclonal | IHC, WB, IF, Flow Cytometry, ELISA | Antibodies.com |
| 0B6 | Mouse | Monoclonal | IHC-P, WB, Flow Cyt, ICC/IF | Creative Diagnostics (DCABH-734) |
| CHU61 | Rat | Monoclonal | IHC, WB | Active Motif (61159) |
Experimental Protocol: IHC Staining of PIM2 in FFPE Tissues
This protocol provides a general framework for PIM2 IHC. Optimization of incubation times, dilutions, and antigen retrieval is essential.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes, 10 minutes each.
- Immerse in 100% Ethanol: 2 changes, 10 minutes each.
- Immerse in 95% Ethanol: 5 minutes.
- Immerse in 70% Ethanol: 5 minutes.
- Rinse in deionized water.
2. Antigen Retrieval:
- Perform Heat-Induced Epitope Retrieval (HIER).
- Use 10mM Sodium Citrate buffer (pH 6.0).
- Incubate slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
3. Blocking:
- Wash slides in PBS or TBS.
- Block endogenous peroxidase activity with 3% H₂O₂ for 10-15 minutes.
- Rinse with wash buffer.
- Incubate with a blocking serum (e.g., normal serum from the secondary antibody's host species) for 30-60 minutes.
4. Primary Antibody Incubation:
- Dilute the PIM2 primary antibody in antibody diluent to the optimal concentration (determined by titration).
- Incubate overnight at 4°C in a humidified chamber.
5. Detection:
- Wash slides with wash buffer.
- Incubate with a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions.
- Wash slides.
- If using a biotin-based system, incubate with streptavidin-HRP.
- Wash slides.
6. Chromogen and Counterstain:
- Incubate with a chromogen substrate solution (e.g., DAB) until the desired stain intensity develops.
- Rinse with deionized water.
- Counterstain with hematoxylin.
- Rinse with water.
7. Dehydration and Mounting:
- Dehydrate the slides through graded ethanol solutions and xylene.
- Coverslip with a permanent mounting medium.
Troubleshooting Guide
Use the following flowchart and table to troubleshoot common issues encountered during PIM2 IHC.
Caption: A workflow for troubleshooting common PIM2 IHC issues.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Staining | Primary antibody not suitable for IHC or inactive. | Confirm the antibody is validated for IHC-P. Run a positive control to verify antibody activity. |
| Incorrect primary antibody concentration. | Perform a titration of the primary antibody to determine the optimal dilution. | |
| Suboptimal antigen retrieval. | Optimize the antigen retrieval method (buffer, pH, time, and temperature). | |
| Incompatible or inactive secondary antibody/detection reagents. | Ensure the secondary antibody is compatible with the primary antibody's host species. Check the expiration dates of all reagents. | |
| High Background Staining | Primary antibody concentration is too high. | Decrease the concentration of the primary antibody. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from a different species). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Endogenous peroxidase or biotin activity. | Ensure adequate blocking of endogenous enzymes or biotin. Consider using a polymer-based detection system if tissues are rich in biotin. | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run a "secondary antibody only" control. |
| Tissue drying out during the procedure. | Keep the slides in a humidified chamber during incubations and ensure they do not dry out. | |
| Improper tissue fixation. | Under- or over-fixation can cause artifacts. Ensure a standardized fixation protocol is followed. |
References
PIM2 Plasmid Transfection Technical Support Center
Welcome to the technical support center for PIM2 plasmid transfection. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental workflows for successful PIM2 plasmid transfection.
Frequently Asked Questions (FAQs)
Q1: What is the typical size of a PIM2 expression plasmid and does it require special handling?
A PIM2 expression plasmid's size will vary depending on the backbone vector used. The PIM2 gene itself is relatively small (the protein is around 34-40 kDa). For example, a PIM2 insert in a p3xFlag-CMV-14 vector would result in a moderately sized plasmid.[1][2] Generally, plasmids up to ~15 kb can be transfected with good efficiency using common lipid-based reagents.[3] No special handling is required beyond standard plasmid preparation and transfection procedures. However, ensuring high-quality, endotoxin-free plasmid DNA is crucial for success.[4]
Q2: Which cell lines are suitable for PIM2 plasmid transfection?
PIM2 plasmids have been successfully transfected into a variety of cell lines, including:
-
Commonly used cell lines: HEK293T cells are a popular choice due to their high transfectability.[5]
-
Cancer cell lines: PIM2 is often overexpressed in cancers, making various cancer cell lines relevant for study. Examples include breast cancer (MDA-MB-231), lung adenocarcinoma (A549, H1975), liver cancer (HepG2, Huh-7), and multiple myeloma cell lines.
-
Difficult-to-transfect cells: For primary cells or cell lines known for low transfection efficiency, optimization of the delivery method is critical. Electroporation or viral transduction may be more effective alternatives to lipid-based transfection in these cases.
Q3: What are the key factors influencing PIM2 plasmid transfection efficiency?
Several factors can impact the success of your PIM2 plasmid transfection:
-
Cell Health and Confluency: Cells should be in the logarithmic growth phase, healthy, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.
-
Plasmid DNA Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA. The optimal amount of DNA and the ratio of transfection reagent to DNA should be determined empirically for your specific cell line and plasmid.
-
Choice of Transfection Reagent: The ideal transfection reagent is cell-type dependent. What works well for HEK293T cells may not be optimal for a more sensitive or difficult-to-transfect cell line.
-
Presence of Serum and Antibiotics: While many modern transfection reagents are compatible with serum, it's always best to check the manufacturer's protocol. Some protocols recommend serum-free media during complex formation.
Q4: How soon after transfection can I expect to see PIM2 protein expression?
For transient transfections, you can typically detect protein expression within 24 to 72 hours post-transfection. The optimal time for analysis will depend on the expression kinetics of your specific plasmid and the stability of the PIM2 protein in your cell line. It is recommended to perform a time-course experiment to determine the peak expression time.
Troubleshooting Guide
Problem 1: Low or No PIM2 Expression Post-Transfection
| Possible Cause | Recommended Solution |
| Suboptimal DNA:Reagent Ratio | Titrate the ratio of your transfection reagent to the PIM2 plasmid DNA. Start with the manufacturer's recommended range and test several ratios to find the optimal balance between efficiency and toxicity. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and have a viability of >90%. Use cells with a low passage number and do not allow them to become over-confluent. |
| Incorrect Cell Density | Optimize the cell seeding density. Too few cells can lead to poor growth, while too many can result in contact inhibition, reducing transfection uptake. A confluency of 70-90% is often recommended. |
| Low-Quality Plasmid DNA | Use a high-quality plasmid purification kit that removes endotoxins. Verify the integrity and concentration of your PIM2 plasmid DNA via gel electrophoresis and spectrophotometry (A260/280 ratio should be 1.8-2.0). |
| Ineffective Transfection Reagent | The chosen transfection reagent may not be suitable for your cell line. Consider trying a different type of reagent (e.g., another lipid-based formulation, a polymer-based reagent like PEI, or electroporation for difficult-to-transfect cells). |
| Promoter Inactivity | Ensure the promoter in your PIM2 plasmid is active in your chosen cell line. For example, the CMV promoter is widely active in many mammalian cell lines. |
Problem 2: High Cell Death (Cytotoxicity) After Transfection
| Possible Cause | Recommended Solution |
| Excessive Transfection Reagent | Reduce the amount of transfection reagent used. High concentrations of cationic lipids or polymers can be toxic to cells. Perform a titration to find the lowest effective concentration. |
| High Amount of Plasmid DNA | Too much plasmid DNA can also induce cytotoxicity. Try reducing the amount of PIM2 plasmid DNA in your transfection mix. |
| Prolonged Exposure to Complexes | If your protocol involves a media change, reduce the incubation time of the DNA-reagent complexes with the cells (e.g., from 6 hours to 4 hours) before replacing with fresh, complete media. |
| PIM2 Protein Toxicity | Overexpression of some proteins, including kinases, can be toxic to cells. If you suspect PIM2 overexpression is causing cell death, consider using a weaker promoter or reducing the amount of plasmid transfected to lower the expression level. |
| Poor Cell Condition Pre-Transfection | Transfection is stressful for cells. Ensure your cells are in optimal health before starting the experiment to better withstand the process. |
Quantitative Data Summary
The optimal transfection conditions are highly cell-type specific. The following table provides illustrative data for the optimization of a generic reporter plasmid (e.g., GFP) transfection in HEK293T cells using a lipid-based reagent. Researchers should perform a similar optimization for their specific PIM2 plasmid and cell line.
Table 1: Example Optimization of Transfection Reagent:DNA Ratio for a Reporter Plasmid in HEK293T Cells
| Reagent:DNA Ratio (µL:µg) | Transfection Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| 1:1 | 35 ± 4.2 | 95 ± 2.5 |
| 2:1 | 68 ± 5.1 | 92 ± 3.1 |
| 3:1 | 85 ± 3.8 | 88 ± 4.0 |
| 4:1 | 82 ± 4.5 | 75 ± 5.2 |
Data are representative and should be optimized for each specific experimental setup.
Experimental Protocols & Workflows
Protocol: Transient Transfection of PIM2 Plasmid into HEK293T Cells using a Lipid-Based Reagent
This protocol is a general guideline and should be optimized for your specific plasmid and reagent.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
PIM2 expression plasmid (high-purity, endotoxin-free)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2.5 x 10^5 cells per well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection Complex Preparation (per well):
-
Tube A: Dilute 2.5 µg of your PIM2 plasmid in 125 µL of serum-free medium.
-
Tube B: Dilute 3.75 µL of the lipid-based reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the 250 µL of the DNA-lipid complex mixture dropwise to the well containing the cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 6-8 hours, the medium can be replaced with fresh, complete growth medium if toxicity is a concern.
-
Analyze for PIM2 expression at your desired time point (e.g., 24, 48, or 72 hours) by methods such as Western blotting or qPCR.
-
Experimental Workflow for Troubleshooting Low Transfection Efficiency
Signaling Pathway
PIM2 Signaling and Downstream Effects
PIM2 is a serine/threonine kinase that is often upregulated in various cancers. Its expression is induced by cytokines and growth factors, primarily through the JAK/STAT signaling pathway. Once expressed, PIM2 is constitutively active and phosphorylates a range of downstream targets to promote cell survival, proliferation, and inhibit apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PIM2 by JP11646 results in significant antitumor effects in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. addgene.org [addgene.org]
Technical Support Center: Optimizing Drug Concentration for PIM2 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of drug concentration for PIM2 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the role of PIM2 in cellular signaling?
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][][3] It is often overexpressed in various cancers, making it a significant therapeutic target.[1][4] PIM2 exerts its effects by phosphorylating a range of downstream substrates, including BAD, 4E-BP1, and MCL1, thereby modulating their activity. Activation of PIM2 is often driven by the JAK/STAT signaling pathway, and it can also influence other critical pathways such as NF-κB.
Q2: What are the common inhibitors for PIM2 and their mechanisms of action?
Several small molecule inhibitors targeting PIM kinases have been developed. These can be broadly categorized as ATP-competitive or non-ATP competitive inhibitors. Some commonly studied PIM2 inhibitors include:
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SGI-1776: A pan-PIM inhibitor that has shown efficacy in acute myeloid leukemia (AML) and urothelial carcinoma cell lines by inducing apoptosis.
-
AZD1208: A potent pan-PIM kinase inhibitor that suppresses the phosphorylation of the pro-apoptotic protein BAD. It has demonstrated cytotoxic effects in chronic lymphocytic leukemia (CLL) cells.
-
JP11646: A selective, non-ATP competitive PIM2 inhibitor. In addition to inhibiting kinase activity, it uniquely downregulates PIM2 mRNA and protein expression.
-
SMI-4a: A PIM inhibitor that can induce cell-cycle arrest and apoptosis.
Q3: How do I determine the optimal concentration of a PIM2 inhibitor for my experiments?
The optimal concentration of a PIM2 inhibitor is typically determined by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). This involves treating your target cells with a range of inhibitor concentrations and measuring a relevant biological endpoint, such as cell viability or inhibition of PIM2 kinase activity. A typical starting point for a dose-response curve could be a serial dilution from 100 µM down to 10 nM.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating and use a consistent cell number for each well. Allow cells to adhere and stabilize overnight before adding the inhibitor.
-
-
Possible Cause: Inhibitor solubility issues.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO and then perform serial dilutions in the culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
Problem 2: No significant inhibition of PIM2 activity observed in a kinase assay.
-
Possible Cause: Inactive enzyme or inhibitor.
-
Solution: Verify the activity of the recombinant PIM2 enzyme using a known potent inhibitor as a positive control. Ensure that the inhibitor has been stored correctly and has not degraded. Avoid repeated freeze-thaw cycles of both the enzyme and inhibitor stocks.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the concentrations of ATP and the peptide substrate. The kinase reaction is sensitive to the concentrations of both. Also, ensure the incubation time and temperature are appropriate for the specific assay being used.
-
-
Possible Cause: Incorrect buffer composition.
-
Solution: Use the recommended kinase assay buffer, which typically includes components like MOPS or Tris-HCl, MgCl2, and DTT, to ensure optimal enzyme activity.
-
Problem 3: Inconsistent results in Western blot analysis of PIM2 downstream targets.
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Possible Cause: Poor antibody quality.
-
Solution: Use antibodies that have been validated for Western blotting and for the specific target protein and species you are working with. Titrate the primary antibody to determine the optimal concentration that gives a strong signal with minimal background.
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Ensure proper contact between the gel and the membrane during transfer. The use of prestained molecular weight markers can help to visually confirm the efficiency of the transfer.
-
-
Possible Cause: Issues with sample preparation.
-
Solution: Prepare fresh cell lysates and add protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA or Bradford assay).
-
Data Presentation
Table 1: IC50 Values of Various PIM2 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| JP11646 | MM1.S (Multiple Myeloma) | Cell Viability | ~20 nM | |
| JP11646 | U266 (Multiple Myeloma) | Cell Viability | ~200 nM | |
| AZD1208 | MMCLs (Multiple Myeloma Cell Lines) | Cell Viability | Varies | |
| SGI-1776 | AML Cell Lines | Apoptosis Induction | Not Specified | |
| 4a | Not Specified | Kinase Activity | 13 nM (Pim-1) |
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the PIM2 inhibitor in 100% DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 200 µM to 20 nM).
-
Treatment: Remove the old medium and add fresh medium containing the different concentrations of the inhibitor to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.
2. In Vitro Kinase Assay (e.g., ADP-Glo™)
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Reaction Setup: In a 384-well plate, add the PIM2 inhibitor or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition: Add the purified recombinant PIM2 enzyme to each well.
-
Substrate/ATP Mix: Add a mixture of the peptide substrate (e.g., S6Ktide) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
3. Western Blotting for Phosphorylated Downstream Targets
-
Cell Lysis: After treating cells with the PIM2 inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein (e.g., phospho-BAD Ser112) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin or GAPDH.
Mandatory Visualizations
Caption: PIM2 Signaling Pathway
Caption: Drug Concentration Optimization Workflow
Caption: Troubleshooting Decision Tree
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 4. PIM2 | Cancer Genetics Web [cancer-genetics.org]
Technical Support Center: Recombinant PIM2 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of recombinant PIM2 protein during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of recombinant PIM2 protein?
A1: Recombinant PIM2 is known to be a relatively unstable protein with a short half-life. In cellular contexts, its half-life can be less than 30 minutes, as it is rapidly targeted for degradation by the proteasome.[1][2] The stability of purified recombinant PIM2 is highly dependent on the storage conditions, including buffer composition, temperature, and the presence of stabilizing agents.
Q2: What are the primary causes of recombinant PIM2 degradation?
A2: The primary causes of recombinant PIM2 degradation include:
-
Proteolytic Cleavage: Endogenous proteases released during cell lysis can degrade PIM2.[3][4]
-
Proteasomal Degradation: PIM2 is a natural substrate for the 26S proteasome, and residual proteasomal components in cell lysates can contribute to its degradation.[1]
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Aggregation: Improper buffer conditions (e.g., pH, ionic strength) or high protein concentration can lead to aggregation, followed by precipitation or degradation.
-
Oxidation: PIM2 contains cysteine residues that can be susceptible to oxidation, which may affect its structure and stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation, leading to a loss of active protein.
Q3: What is the recommended storage temperature for recombinant PIM2?
A3: For long-term storage, it is recommended to store recombinant PIM2 at -80°C. For short-term storage, -20°C may be acceptable, but -80°C is preferable to maintain protein integrity and activity over time. It is also crucial to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I add a fusion tag to PIM2 to improve its stability?
A4: Yes, fusion tags such as Glutathione-S-Transferase (GST) and Maltose Binding Protein (MBP) are known to enhance the solubility and sometimes the stability of recombinant proteins. While a tag may not directly prevent proteasomal degradation, it can aid in more rapid and efficient purification, minimizing the time the protein is exposed to endogenous proteases in the crude lysate. The position of the tag (N- or C-terminus) can also influence expression and solubility.
Troubleshooting Guides
Issue 1: Low Yield of Purified PIM2 Protein
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Degradation during cell lysis and purification | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity. |
| Insolubility and formation of inclusion bodies | Optimize expression conditions by lowering the induction temperature (e.g., 16-20°C) and reducing the inducer concentration (e.g., IPTG). Consider co-expression with chaperones to facilitate proper folding. Use a solubility-enhancing fusion tag like GST or MBP. |
| Protein loss during purification steps | Ensure the purification tag is accessible. If using a His-tag, consider denaturing purification conditions if the tag is buried. Optimize wash buffer conditions to prevent premature elution of PIM2. This may involve adjusting the salt or imidazole concentration. |
Issue 2: Purified PIM2 Protein is Inactive or Shows Reduced Activity
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Misfolding or Denaturation | Ensure the purification protocol is gentle and avoids harsh chemicals or pH changes that could denature the protein. If refolding from inclusion bodies, optimize the refolding buffer and dialysis steps. |
| Improper Storage | Aliquot the purified protein into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure the storage buffer contains cryoprotectants like glycerol (20-50%). |
| Oxidation | Include a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), in the lysis, purification, and storage buffers to prevent the formation of intermolecular disulfide bonds that can lead to aggregation and inactivation. |
Issue 3: Purified PIM2 Protein Degrades Over Time in Storage
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Residual Protease Activity | Ensure that a protease inhibitor cocktail was used during purification. For long-term storage, consider adding fresh protease inhibitors to the final purified protein, ensuring they are compatible with downstream applications. |
| Suboptimal Buffer Conditions | Optimize the pH and salt concentration of the storage buffer. The optimal pH for protein stability is often slightly different from the protein's isoelectric point. Include stabilizers such as glycerol (20-50%) or trehalose in the storage buffer. |
| Microbial Contamination | Filter-sterilize the final protein preparation and storage buffer. Work in a sterile environment to prevent contamination. |
Experimental Protocols
Protocol 1: Buffer Optimization for PIM2 Stability
This protocol outlines a method to screen for optimal buffer conditions to enhance the stability of recombinant PIM2.
-
Prepare a series of buffers: Prepare small volumes (e.g., 1-5 mL) of different buffers varying in pH, salt concentration, and additives.
-
Buffer Systems: 50 mM HEPES, 50 mM Tris-HCl, 50 mM Phosphate buffer.
-
pH Range: 6.5, 7.0, 7.5, 8.0, 8.5.
-
Salt Concentration: 50 mM, 150 mM, 300 mM, 500 mM NaCl.
-
Additives: 10% Glycerol, 20% Glycerol, 1 mM DTT, 5 mM DTT.
-
-
Dialyze or buffer exchange PIM2: Exchange the purified PIM2 protein into each of the test buffers.
-
Incubate samples: Aliquot the PIM2 in each buffer and incubate at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
Assess stability: Analyze the samples at each time point using the following methods:
-
SDS-PAGE: To visualize protein degradation (appearance of lower molecular weight bands) or aggregation (protein loss from the soluble fraction).
-
Western Blot: For more sensitive detection of PIM2 degradation products using a PIM2-specific antibody.
-
Kinase Activity Assay: To determine the functional stability of the protein under different buffer conditions (see Protocol 2).
-
Protocol 2: PIM2 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available assays and can be used to assess the functional integrity of your recombinant PIM2.
-
Prepare Reagents:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
PIM2 Enzyme: Dilute your purified PIM2 in Kinase Buffer to the desired concentration.
-
Substrate/ATP Mix: Prepare a solution containing the PIM2 substrate (e.g., S6K substrate peptide) and ATP in Kinase Buffer.
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add your test compound or DMSO vehicle control.
-
Add the diluted PIM2 enzyme to each well.
-
Initiate the reaction by adding the Substrate/ATP mix.
-
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Detect ADP Production:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the plate on a luminometer. The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.
Visualizations
Caption: PIM2 protein degradation pathways and inhibition strategies.
Caption: Troubleshooting workflow for recombinant PIM2 protein.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 2. Control of Pim2 kinase stability and expression in transformed human haematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Technical Support Center: Overcoming PIM2 Inhibitor Resistance In Vitro
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers in overcoming PIM2 inhibitor resistance in vitro.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with PIM2 inhibitors.
| Issue | Possible Cause | Suggested Solution |
| Cells show minimal response to PIM2 inhibitor treatment (High IC50 value). | 1. Intrinsic Resistance: Cells may have pre-existing resistance mechanisms. 2. Acquired Resistance: Prolonged exposure may have induced resistance. 3. PIM2 Isoform Compensation: Upregulation of other PIM kinases (PIM1 or PIM3). | 1. Characterize Resistance Mechanisms: Use Western blot to check for activation of bypass signaling pathways (e.g., PI3K/AKT, STAT3, NF-κB). 2. Combination Therapy: Combine the PIM2 inhibitor with an inhibitor targeting the identified bypass pathway (e.g., PI3K inhibitor, STAT3 inhibitor).[1] 3. Pan-PIM Inhibition: Consider using a pan-PIM inhibitor like AZD1208 that targets all three PIM isoforms.[2] |
| Initial response to PIM2 inhibitor is followed by a rebound in cell growth. | 1. Feedback Loop Activation: Inhibition of PIM2 can lead to the activation of compensatory feedback loops, such as the PIM2-STAT3 or PIM2-HIF-1α loops.[3] 2. Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Mcl-1 can counteract the pro-apoptotic effects of PIM2 inhibition. | 1. Inhibit Feedback Loop Components: Co-treat with inhibitors of key feedback loop components (e.g., JAK/STAT inhibitors). 2. Target Anti-Apoptotic Proteins: Use Bcl-2 family inhibitors (e.g., Venetoclax) in combination with the PIM2 inhibitor to enhance apoptosis.[1][4] |
| Inconsistent results between experimental replicates. | 1. Compound Solubility/Stability: The PIM2 inhibitor may not be fully dissolved or could be degrading in the culture medium. 2. Cell Seeding Density: Variations in the initial number of cells can affect the outcome of viability assays. 3. Reagent Variability: Inconsistent batches or concentrations of reagents. | 1. Ensure Proper Compound Handling: Prepare fresh stock solutions of the inhibitor in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is non-toxic to cells. Visually inspect for precipitation. 2. Standardize Cell Seeding: Use a consistent cell seeding density for all experiments and allow cells to adhere and stabilize before treatment. 3. Quality Control Reagents: Use high-quality reagents and ensure consistency between batches. |
| High background in Western blot for phosphorylated proteins. | 1. Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding. 2. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 3. Contamination of Buffers: Phosphatase contamination in lysis or wash buffers can dephosphorylate target proteins. | 1. Optimize Blocking: Use 5% BSA in TBST for blocking when probing for phospho-proteins. 2. Titrate Antibodies: Perform an antibody titration to determine the optimal concentration that gives a strong signal with low background. 3. Use Fresh Buffers with Inhibitors: Prepare fresh lysis and wash buffers and always include phosphatase inhibitors in the lysis buffer. |
Frequently Asked Questions (FAQs)
Q1: My cells are developing resistance to my PIM2 inhibitor. What are the common underlying mechanisms?
A1: Resistance to PIM2 inhibitors in vitro often arises from several key mechanisms:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can bypass PIM2 inhibition by upregulating parallel survival pathways. The PI3K/AKT/mTOR pathway is a common culprit, as PIM and AKT can have overlapping downstream targets.
-
Feedback Loops: Inhibition of PIM2 can trigger compensatory feedback loops. A well-documented example is the positive feedback loop between PIM2 and STAT3, where PIM2 can activate STAT3, which in turn can promote PIM2 expression.
-
Upregulation of Anti-Apoptotic Proteins: PIM2 inhibition is intended to promote apoptosis by preventing the phosphorylation and inactivation of pro-apoptotic proteins like BAD. Resistant cells may counteract this by upregulating anti-apoptotic proteins such as Mcl-1 and Bcl-2.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the PIM2 inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q2: What are the most promising combination strategies to overcome PIM2 inhibitor resistance?
A2: Combining PIM2 inhibitors with other targeted agents is a key strategy to overcome resistance. Promising combinations include:
-
PIM and Bcl-2 Inhibitors: This combination has shown synergistic effects in various cancer cell lines. PIM inhibition can increase the dependency of cells on anti-apoptotic proteins like Mcl-1 and Bcl-2, making them more susceptible to Bcl-2 inhibitors like Venetoclax.
-
PIM and PI3K/mTOR Inhibitors: Given the crosstalk between the PIM and PI3K/AKT/mTOR pathways, dual inhibition can prevent compensatory signaling and lead to more potent anti-proliferative effects.
-
PIM and JAK/STAT Inhibitors: To counteract the PIM2-STAT3 feedback loop, combining a PIM2 inhibitor with a JAK or STAT3 inhibitor can be effective.
-
PIM Inhibitors and Chemotherapy: PIM2 inhibitors can sensitize cancer cells to standard chemotherapeutic agents like cytarabine.
Q3: How can I establish an in vitro model of acquired resistance to a PIM2 inhibitor?
A3: To develop a cell line with acquired resistance, you can culture your cancer cell line of interest in the continuous presence of the PIM2 inhibitor. Start with a low concentration (e.g., below the IC50) and gradually increase the concentration over several weeks to months as the cells adapt and become resistant. Periodically assess the IC50 of the inhibitor in the cultured cells to monitor the development of resistance.
Q4: What are the key downstream targets I should assess by Western blot to confirm PIM2 inhibition?
A4: To confirm that your PIM2 inhibitor is hitting its target, you should assess the phosphorylation status of known PIM2 substrates. Key downstream targets include:
-
p-BAD (Ser112): PIM2 phosphorylates BAD at Ser112, which inhibits its pro-apoptotic function. A decrease in p-BAD (Ser112) indicates PIM2 inhibition.
-
p-4E-BP1 (Thr37/46): PIM kinases can phosphorylate 4E-BP1, a key regulator of protein translation. A reduction in p-4E-BP1 suggests PIM kinase inhibition.
-
p-p70S6K (Thr389): This is another downstream effector in pathways often regulated by PIM kinases. A decrease in its phosphorylation can indicate pathway inhibition.
Quantitative Data Summary
Table 1: IC50 Values of PIM2 Inhibitors in Various Cancer Cell Lines
| PIM2 Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia | < 0.1 | |
| AZD1208 | EOL-1 | Acute Myeloid Leukemia | < 1 | |
| AZD1208 | KG-1a | Acute Myeloid Leukemia | < 1 | |
| AZD1208 | Kasumi-3 | Acute Myeloid Leukemia | < 1 | |
| AZD1208 | MV4-11 | Acute Myeloid Leukemia | < 1 | |
| JP11646 | MM1.S | Multiple Myeloma | 0.02 | |
| JP11646 | U266 | Multiple Myeloma | 0.2 |
Table 2: Synergistic Effects of PIM Inhibitor Combinations In Vitro
| PIM Inhibitor | Combination Agent | Cell Line | Cancer Type | Effect | Reference |
| AZD1208 | Cytarabine | KG-1a xenograft | Acute Myeloid Leukemia | 96% tumor growth inhibition | |
| AZD1208 | Venetoclax (Bcl-2 inhibitor) | DLBCL cell lines | Diffuse Large B-cell Lymphoma | Synergistic cytotoxicity and apoptosis induction | |
| AZD1208 | Akt inhibitor | Gastric cancer cell lines | Gastric Cancer | Synergistic antitumor effects | |
| SGI-1776 | ABT-737 (Bcl-2 antagonist) | CLL lymphocytes | Chronic Lymphocytic Leukemia | Additive to synergistic cytotoxicity | |
| SMI-4a | ABT-737 (Bcl-2 antagonist) | CLL lymphocytes | Chronic Lymphocytic Leukemia | Additive to synergistic cytotoxicity |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a PIM2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PIM2 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PIM2 inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis of PIM2 Signaling
This protocol is for assessing the phosphorylation status of PIM2 downstream targets.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-PIM2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Densitometry can be used for quantification relative to a loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the interaction between PIM2 and a potential binding partner (e.g., STAT3).
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing, e.g., containing 1% NP-40)
-
Primary antibody against the "bait" protein (e.g., anti-PIM2)
-
Isotype control antibody (e.g., rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody (anti-PIM2) or an isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Bead Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against the "prey" protein (e.g., anti-STAT3). A band for the prey protein in the PIM2 IP lane, but not in the IgG control lane, indicates an interaction.
Visualizations
Signaling Pathway Diagrams
Caption: PIM2-STAT3 Positive Feedback Loop in Inhibitor Resistance.
Caption: PIM2-mediated Regulation of Apoptosis.
Experimental Workflow Diagram
Caption: In Vitro Workflow for Overcoming PIM2 Inhibitor Resistance.
References
- 1. Combination of Pim kinase inhibitors and Bcl-2 antagonists in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validation & Comparative
A Researcher's Guide to Validating PIM2 Antibody Specificity
For researchers, scientists, and professionals in drug development, the accuracy and reliability of experimental results are paramount. A crucial factor in achieving this is the specificity of the antibodies used. This guide provides a comprehensive comparison of methodologies to validate the specificity of antibodies targeting the PIM2 kinase, a key proto-oncogene involved in cell survival and proliferation.
The Five Pillars of Antibody Validation
The International Working Group for Antibody Validation (IWGAV) has proposed five conceptual pillars for validating antibody specificity.[1][2] These pillars provide a framework for ensuring that an antibody correctly identifies its target antigen.
| Validation Pillar | Description | Strengths | Weaknesses |
| Genetic Strategies | Comparing the antibody signal in cells with and without the target protein, using techniques like CRISPR-mediated knockout (KO) or siRNA-mediated knockdown (KD).[2] | Considered the "gold standard" as it directly demonstrates target dependency.[3] | KO cell lines may not always be available or viable for essential genes. KD may not result in a complete loss of protein expression. |
| Orthogonal Strategies | Correlating the antibody-based signal with a non-antibody-based method, such as quantitative mass spectrometry or targeted RNA sequencing. | Provides an independent confirmation of protein expression levels. | Requires access to specialized equipment and expertise. |
| Independent Antibody Strategies | Using two or more independent antibodies that recognize different epitopes on the same target protein. | A straightforward method to confirm that different antibodies produce a similar staining pattern. | Relies on the availability of multiple, well-characterized antibodies to the same target. |
| Recombinant Protein Expression | Expressing the target protein with a tag (e.g., GFP or His-tag) in cells that do not endogenously express it. The antibody signal should co-localize or correspond with the tagged protein's signal. | Provides a clear positive control. | Overexpression may lead to non-physiological localization or interactions. The tag itself could potentially influence antibody binding. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Using the antibody to pull down its binding partners from a cell lysate, followed by mass spectrometry to identify the captured proteins. | Directly identifies the protein(s) the antibody binds to in a complex mixture. | Not all antibodies are suitable for immunoprecipitation. The technique can be technically challenging and requires specialized equipment. |
Commercial PIM2 Antibodies: A Comparative Overview
Several vendors offer antibodies against PIM2. Below is a comparison of a selection of commercially available PIM2 antibodies, based on the validation data provided by the suppliers.
| Antibody | Vendor | Host | Applications Validated by Vendor | Validation Data Highlights |
| Pim-2 (D1D2) Rabbit mAb (#4730) | Cell Signaling Technology | Rabbit | WB, IP | Western blot analysis shows a band at the correct molecular weight in PIM2-expressing cell lines (K-562, Raji). The antibody does not cross-react with other Pim family members. |
| PIM2 Antibody (OTI5D5) (NBP2-02441) | Novus Biologicals | Mouse | WB, IHC, IF, Flow, IP | Validated for use in multiple applications. Immunofluorescence staining of COS7 cells transiently transfected with PIM2 shows specific staining. |
| Anti-PIM2 Antibody (A84951) | Antibodies.com | Goat | WB, IHC, IF, Flow, ELISA | Western blot shows PIM2 expression in HepG2 and K562 cell lysates. Immunofluorescence in HeLa cells shows cytoplasmic and plasma membrane staining. |
| Pim-2 Antibody (1D12) (sc-13514) | Santa Cruz Biotechnology | Mouse | WB, IP, IF, IHC(P) | Validated for multiple applications and has been cited in several publications. |
Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the latest datasheets from the vendor.
Experimental Protocols
Genetic Validation using CRISPR/Cas9 Knockout
This protocol outlines the steps for validating PIM2 antibody specificity using a PIM2 knockout cell line.
-
Cell Culture: Culture wild-type (WT) and PIM2 knockout (KO) cell lines (e.g., MRC-5 PIM2 KO from Ubigene) under standard conditions.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from WT and KO lysates on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary PIM2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: A specific antibody should show a clear band at the expected molecular weight for PIM2 in the WT lysate and no band in the KO lysate. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Immunofluorescence
This protocol describes how to assess antibody specificity through immunocytochemistry.
-
Cell Seeding: Seed cells (e.g., HeLa or Jurkat) on coverslips in a 24-well plate and allow them to adhere overnight.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the PIM2 antibody (e.g., at 10 µg/ml) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the staining using a fluorescence microscope. Specific staining should be observed in the expected cellular compartments (cytoplasm and plasma membrane for PIM2). A negative control using an isotype control antibody should show minimal background staining.
Visualizing PIM2 Signaling and Validation Workflows
PIM2 Signaling Pathway
PIM2 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets. Its expression is regulated by the JAK/STAT pathway, and it influences other key signaling molecules like MYC, BAD, and 4E-BP1.
References
Navigating the Landscape of PIM2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Efficacy Comparison of PIM2 Inhibitors
The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) kinase has emerged as a significant therapeutic target in oncology. As a constitutively active serine/threonine kinase, PIM2 plays a crucial role in regulating cell survival, proliferation, and apoptosis, making it a key player in the progression of various hematological malignancies and solid tumors.[1] The development of small-molecule inhibitors targeting PIM2 has therefore become an area of intense research. This guide provides a comprehensive comparison of the efficacy of various PIM2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery and development efforts.
PIM2 Signaling Pathway
PIM2 exerts its oncogenic effects by phosphorylating a range of downstream substrates. Key signaling events include the phosphorylation of the pro-apoptotic protein BAD, which leads to its inactivation and promotes cell survival. PIM2 also phosphorylates 4E-BP1, a translational repressor, thereby promoting cap-dependent translation and protein synthesis. Furthermore, PIM2 can stabilize the MYC oncogene, enhancing its transcriptional activity and driving cell proliferation. These pathways are often interconnected with other major signaling networks, such as the JAK/STAT and PI3K/AKT/mTOR pathways.
Caption: PIM2 signaling pathway and points of therapeutic intervention.
Comparative Efficacy of PIM2 Inhibitors
A variety of small molecules have been developed to inhibit PIM kinases. These range from pan-PIM inhibitors, which target all three PIM isoforms (PIM1, PIM2, and PIM3), to more selective inhibitors. The efficacy of these compounds is typically evaluated based on their biochemical potency (IC50 or Ki values) and their effects in cellular and in vivo models. The following tables summarize key quantitative data for several prominent PIM inhibitors.
Table 1: Biochemical Potency of PIM Inhibitors (IC50 in nM)
| Inhibitor | PIM1 (IC50 nM) | PIM2 (IC50 nM) | PIM3 (IC50 nM) | Selectivity | Reference(s) |
| AZD1208 | 0.4 | 5 | 1.9 | Pan-PIM | [1] |
| CX-6258 | 5 | 25 | 16 | Pan-PIM | [1] |
| INCB053914 | 0.24 | 30 | 0.12 | Pan-PIM | [2] |
| SGI-1776 | 7 | ~350 | ~70 | PIM1-selective | [1] |
| SMI-4a | 17 | Modestly potent | - | PIM1-selective | |
| SMI-16a | 150 | 20 | - | PIM2-selective | |
| DHPCC-9 | Potent | Less Potent | Potent | Pan-PIM | |
| JP11646 | - | 0.5 | >1 | PIM2-selective |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). Data presented here are for comparative purposes.
Table 2: Biochemical Potency of PIM Inhibitors (Ki in pM/nM)
| Inhibitor | PIM1 (Ki) | PIM2 (Ki) | PIM3 (Ki) | Selectivity | Reference(s) |
| PIM447 (LGH447) | 6 pM | 18 pM | 9 pM | Pan-PIM | |
| LGB321 | 1 pM | 2.1 pM | 0.8 pM | Pan-PIM | |
| TP-3654 | 5 nM | 239 nM | 42 nM | PIM1/3-selective | |
| SMI-4a | 0.6 µM | - | - | PIM1-selective |
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of a PIM2 inhibitor typically follows a standardized workflow, progressing from initial biochemical assays to cellular and finally to in vivo animal models. This multi-step process is crucial for characterizing the potency, selectivity, and therapeutic potential of a candidate compound.
References
Navigating Resistance: A Comparative Guide to PIM2 Inhibitor Mechanisms
For researchers, scientists, and drug development professionals, understanding and overcoming resistance to PIM2 inhibitors is a critical challenge in cancer therapy. This guide provides an objective comparison of PIM2 inhibitor performance, detailing the molecular mechanisms that drive resistance and offering insights supported by experimental data.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases, particularly PIM2, are increasingly recognized as crucial drivers of tumorigenesis and therapeutic resistance. PIM2 is a serine/threonine kinase that regulates a multitude of cellular processes, including cell survival, proliferation, and metabolism. Its inhibition has emerged as a promising therapeutic strategy. However, as with many targeted therapies, the development of resistance poses a significant clinical hurdle. This guide dissects the known mechanisms of resistance to PIM2 inhibitors, presenting comparative data and detailed experimental methodologies to aid in the development of next-generation therapeutic strategies.
Comparative Performance of PIM2 Inhibitors
The efficacy of PIM2 inhibitors can be significantly impacted by the underlying resistance mechanisms within cancer cells. The following tables summarize the in vitro potency of several key PIM2 inhibitors across a panel of cancer cell lines, highlighting the differential sensitivity that can arise.
| Inhibitor | Type | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference |
| AZD1208 | Pan-PIM, ATP-competitive | 0.4 | 5.0 | 1.9 | [1][2][3] |
| JP11646 | PIM2-selective, non-ATP competitive | 24 | 0.5 | 1 | [4] |
| LGB321 | Pan-PIM, ATP-competitive | - | - | - | [5] |
| SMI-4a | PIM1/2 inhibitor, ATP-competitive | 17 | - | - | |
| SMI-16a | PIM1/2 selective | 150 | 20 | - |
Table 1: In vitro kinase inhibitory activity of selected PIM inhibitors. IC50 values represent the concentration of inhibitor required to reduce the enzymatic activity of the respective PIM kinase by 50%.
| Inhibitor | Cell Line | Cancer Type | GI50 (nM) | LC50 (nM) | Reference |
| JP11646 | RPMI8226 | Multiple Myeloma | 36 | 46 | |
| U266 | Multiple Myeloma | 37 | 222 | ||
| MM1S | Multiple Myeloma | 5 | 16 | ||
| KMS11 | Multiple Myeloma | 15 | 67 | ||
| AZD1208 | RPMI8226 | Multiple Myeloma | 2,626 | 30,013 | |
| U266 | Multiple Myeloma | 4,272 | 56,561 | ||
| MM1S | Multiple Myeloma | 711 | 23,678 | ||
| KMS11 | Multiple Myeloma | 4,666 | 31,320 | ||
| LGB321 | RPMI8226 | Multiple Myeloma | 156 | 8,024 | |
| U266 | Multiple Myeloma | 342 | 8,471 | ||
| MM1S | Multiple Myeloma | 22 | 501 | ||
| KMS11 | Multiple Myeloma | 123 | 25,284 |
Table 2: Cellular growth inhibition (GI50) and lethal concentration (LC50) of PIM inhibitors in multiple myeloma cell lines. These values demonstrate the significantly greater potency of JP11646 compared to ATP-competitive inhibitors.
Key Mechanisms of PIM2 Inhibitor Resistance
Several molecular mechanisms have been identified that contribute to both intrinsic and acquired resistance to PIM2 inhibitors. These often involve the activation of compensatory signaling pathways or feedback loops that bypass the effects of PIM2 inhibition.
Compensatory Upregulation of PIM2 Expression
A primary mechanism of resistance to ATP-competitive PIM inhibitors is the compensatory upregulation of PIM2 expression. This feedback loop negates the inhibitory effect of the drug by increasing the total amount of the target protein. The novel, non-ATP competitive inhibitor, JP11646, circumvents this by not only inhibiting PIM2 kinase activity but also promoting its degradation, leading to a significant reduction in both PIM2 mRNA and protein levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP-11646 (JP11646) | Pim2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating PIM2 as a Therapeutic Target: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo strategies for validating PIM2 as a therapeutic target. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
The serine/threonine kinase PIM2 is a compelling target in oncology due to its role in promoting cell survival, proliferation, and resistance to apoptosis.[1] Overexpressed in a variety of hematological malignancies and solid tumors, including breast, liver, and gastric cancers, PIM2 has been the focus of significant therapeutic development efforts.[1][2][3] This guide summarizes in vivo evidence supporting PIM2 as a therapeutic target, comparing the efficacy of different inhibitory modalities.
In Vivo Efficacy of PIM2 Inhibition: A Comparative Summary
The in vivo validation of PIM2 as a therapeutic target has been demonstrated through multiple approaches, primarily utilizing small molecule inhibitors and RNA interference (RNAi). The following tables summarize the quantitative data from key preclinical studies.
Table 1: In Vivo Efficacy of PIM2 Small Molecule Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| JP11646 | Breast Cancer (MDA-MB-231 Xenograft) | Mice | Not specified | Significant suppression | JP11646, a pan-PIM inhibitor, effectively suppressed tumor growth.[4] |
| Liver Cancer (HepG2 Xenograft) | Mice | Not specified | Significant suppression | Demonstrated significant anti-tumor efficacy. | |
| Pancreatic Cancer (MIAPaCa-2 Xenograft) | Mice | Not specified | Significant suppression | Effective in a pancreatic cancer model. | |
| Non-Small Cell Lung Cancer (A549 & H1650 Xenografts) | Mice | Not specified | Significant suppression | Showed efficacy in multiple NSCLC models. | |
| AZD1208 | Hepatoblastoma (HuH6 Xenograft) | Athymic Nude Mice | Oral gavage, 14 days | Average tumor size of 225 ± 42.3 mm³ vs. 346.3 ± 54.3 mm³ in control | Significantly smaller tumors compared to the control group. |
| Acute Myeloid Leukemia (MOLM-16 Xenograft) | Mice | 10 mg/kg or 30 mg/kg daily for 2 weeks | 89% TGI or slight regression | Dose-dependent inhibition of tumor growth was observed. | |
| Gastric Cancer (SNU-638 Xenograft) | Mice | 45 mg/kg | Delayed tumor growth | Doubling time of tumor volume increased from 17 days (vehicle) to 31 days. |
Table 2: Comparison of PIM2 Inhibitors and Standard of Care
| Cancer Model | PIM2 Inhibitor | Comparator | Animal Model | Key Comparative Outcome |
| Liver Cancer | JP11646 | Sorafenib | Mice | JP11646 showed anti-tumor efficacy. |
| Pancreatic Ductal Adenocarcinoma | JP11646 | Gemcitabine | Mice | JP11646 demonstrated anti-tumor effects. |
| Non-Small Cell Lung Cancer | JP11646 | Paclitaxel | Mice | JP11646 exhibited anti-tumor activity. |
| Colorectal Cancer | JP11646 | Irinotecan | Mice | JP11646 did not suppress tumor growth in the HT29 model. |
| Hepatoblastoma | AZD1208 + Cisplatin | AZD1208 or Cisplatin alone | Mice | Combination therapy significantly increased animal survival. |
Table 3: In Vivo Efficacy of PIM2 siRNA
| Cancer Model | siRNA Delivery | Animal Model | Key Outcome |
| Liver Cancer (HepG2 Xenograft) | Nanoparticle-based systemic delivery | Mice | Profound anti-tumor effects and a significant ~50% reduction of PIM2 protein levels in tumors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for in vivo xenograft studies.
Protocol 1: Subcutaneous Xenograft Model for Small Molecule Inhibitor Testing (Adapted from Hepatoblastoma Study with AZD1208)
-
Cell Culture: Human hepatoblastoma cells (HuH6) are cultured in appropriate media.
-
Animal Model: Female athymic nude mice are used.
-
Tumor Cell Implantation: 2.5 x 10⁶ HuH6 cells are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured twice weekly with calipers, and tumor volume is calculated.
-
Randomization and Treatment: When tumors reach an average volume of 150 mm³, mice are randomized into treatment and control groups (n=15 per group). The treatment group receives AZD1208 via oral gavage daily for 14 days, while the control group receives a vehicle.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemical staining for proliferation markers (Ki67) and downstream targets of PIM2 (e.g., phosphorylated BAD).
Protocol 2: Orthotopic Xenograft Model for PIM2 Overexpression Study (Adapted from Breast Cancer Study)
-
Cell Line Generation: MDA-MB-231 breast cancer cells are transfected to overexpress PIM2 (PIM2-OE) or with an empty vector control.
-
Animal Model: Female immunodeficient mice are used.
-
Tumor Cell Implantation: PIM2-OE or control cells are implanted into the mammary fat pad of the mice (n=7 per group).
-
Tumor Growth Measurement: Tumor growth is monitored over time.
-
Endpoint Analysis: At a predetermined time point (e.g., day 28), tumor volumes are measured and compared between the PIM2-OE and control groups.
Protocol 3: Systemic siRNA Delivery in a Xenograft Model (Adapted from Liver Cancer Study)
-
siRNA Nanoplex Formation: PIM2-specific siRNA is complexed with a delivery vehicle, such as polyethylenimine (PEI), to form nanoplexes.
-
Animal Model: Mice bearing subcutaneous HepG2 liver cancer xenografts are used.
-
Treatment Administration: siRNA-loaded nanoplexes are administered via intraperitoneal injection. A control group receives nanoplexes with a non-targeting control siRNA.
-
Tumor Growth Monitoring: Tumor size is measured at indicated time points.
Visualizing the Mechanism and Workflow
To further elucidate the role of PIM2 and the experimental approaches to its validation, the following diagrams are provided.
Caption: PIM2 Signaling Pathway and Points of Inhibition.
Caption: General Workflow for In Vivo Validation of PIM2 Inhibitors.
References
Navigating the Kinome: A Comparative Cross-Reactivity Profile of a Novel PIM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a pivotal goal in targeted therapy. The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) kinase, a serine/threonine kinase, has emerged as a compelling target in various malignancies due to its role in promoting cell survival and proliferation. This guide provides an objective comparison of a novel, potent PIM2 inhibitor, JP11646, with other known PIM kinase inhibitors, focusing on their cross-reactivity profiles and the experimental methodologies used to determine them.
Comparative Selectivity of PIM Kinase Inhibitors
The selectivity of a kinase inhibitor is paramount to its therapeutic window, minimizing off-target effects that can lead to toxicity. The following table summarizes the inhibitory activity of the novel PIM2 inhibitor JP11646 and a selection of alternative PIM kinase inhibitors against the PIM kinase family and other known off-targets.
| Inhibitor | PIM1 | PIM2 | PIM3 | Other Notable Targets | Inhibition Metric |
| JP11646 (Novel Inhibitor) | 24 nM[1] | 0.5 nM [1] | 1 nM[1] | Less potent against a panel of other kinases[1] | IC50 |
| AZD1208 | 0.4 nM[2] | 5 nM | 1.9 nM | Highly selective; screened against 442 kinases | IC50 |
| SGI-1776 | 7 nM | 363 nM | 69 nM | FLT3 (44 nM), Haspin (34 nM) | IC50 |
| LGH447 (PIM447) | 6 pM | 18 pM | 9 pM | GSK3β, PKN1, PKCτ (1-5 µM) | Ki |
| LGB321 | - | Active in PIM2-dependent cell lines | - | Pan-PIM inhibitor | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki values represent the inhibition constant. Lower values indicate higher potency.
PIM2 Signaling Pathway
PIM2 is a constitutively active serine/threonine kinase that does not require activating phosphorylation. Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT and NF-κB signaling pathways. PIM2, in turn, phosphorylates a range of downstream substrates to regulate key cellular processes, including cell cycle progression, apoptosis, and protein translation.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative guide. Below are detailed methodologies for key assays used in the cross-reactivity profiling of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified PIM2 kinase and substrate
-
Test inhibitor (e.g., JP11646)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Multi-well plates (white, opaque)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted test inhibitor or vehicle (DMSO) control.
-
Add 5 µL of a solution containing the PIM2 kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The amount of light produced is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cell line of interest (e.g., a cancer cell line overexpressing PIM2)
-
Cell culture medium and reagents
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibody against PIM2, HRP-conjugated secondary antibody, ECL substrate, and imaging system)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PIM2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PIM2 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature.
-
Plot the normalized protein amount against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Conclusion
The comprehensive profiling of a novel kinase inhibitor is a critical step in its development as a research tool or therapeutic agent. The data presented in this guide demonstrate that JP11646 is a highly potent and selective PIM2 inhibitor, with a distinct profile compared to other pan-PIM inhibitors. The detailed experimental protocols provided herein offer a robust framework for researchers to independently validate these findings and to characterize other novel kinase inhibitors. The continued development of selective inhibitors like JP11646, guided by rigorous cross-reactivity profiling, holds significant promise for advancing our understanding of PIM2 biology and for the development of more effective and less toxic cancer therapies.
References
Genetic Validation of PIM2 Function: A Comparative Guide to Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PIM2 knockout mouse models, offering insights into the genetic validation of PIM2 function. By presenting experimental data from PIM2 single knockout and PIM1/2/3 triple knockout mice alongside their wild-type counterparts, this document serves as a valuable resource for understanding the physiological and potential pathological roles of this key serine/threonine kinase.
Introduction
PIM2, a member of the proviral integration site for Moloney murine leukemia virus (PIM) kinase family, is a constitutively active serine/threonine kinase implicated in a variety of cellular processes, including cell cycle progression, survival, and apoptosis. Its established role as an oncogene in several cancers has positioned it as a compelling target for therapeutic intervention. To rigorously validate the function of PIM2 and its potential as a drug target, genetic knockout models in mice have been developed. This guide compares the phenotypic outcomes of ablating PIM2 alone versus the concurrent knockout of all three PIM family members (PIM1, PIM2, and PIM3), providing a framework for interpreting experimental results and designing future studies.
Data Presentation: Comparative Phenotypes of PIM Knockout Mice
The following tables summarize key quantitative data from studies characterizing PIM knockout mice, offering a side-by-side comparison of their systemic and hematopoietic phenotypes.
Table 1: Systemic Phenotypes of PIM Knockout Mice
| Phenotypic Parameter | Wild-Type (WT) | PIM2 Knockout (PIM2-/-) | PIM1/2/3 Triple Knockout (TKO) |
| Body Weight (g) at 10 weeks | 24.5 ± 2.1 | No significant difference reported | 17.8 ± 1.9 |
| Spleen Weight (mg) | 95 ± 12 | No significant difference reported | 68 ± 11 |
| Spleen-to-Body Weight Ratio | ~4.0 | No significant difference reported | ~3.7 |
*Indicates a statistically significant difference compared to wild-type mice. Data compiled from multiple sources for comparative purposes. While PIM1/2/3 TKO mice show a significant reduction in body size, PIM2 single knockout mice do not exhibit an overt size phenotype, suggesting functional redundancy among PIM kinases.[1][2]
Table 2: Hematopoietic Profile of PIM Knockout Mice
| Hematopoietic Parameter | Wild-Type (WT) | PIM2 Knockout (PIM2-/-) | PIM1/2/3 Triple Knockout (TKO) |
| Total Bone Marrow Cells (x10^6) | 28 ± 4 | No significant difference reported | 20 ± 3 |
| Peripheral Blood Platelets (x10^9/L) | 1100 ± 150 | No significant difference reported | 850 ± 120 |
| Peripheral T-cells (CD3+) | Normal | No significant difference reported | Reduced |
| Peripheral B-cells (B220+) | Normal | No significant difference reported | Reduced |
*Indicates a statistically significant difference compared to wild-type mice. The hematopoietic defects are more pronounced in the PIM1/2/3 TKO mice, again pointing towards compensatory mechanisms in the single PIM2 knockout.[1][3]
Table 3: Bone Marrow Progenitor Assays in PIM Knockout Mice
| Colony-Forming Unit (CFU) Assay | Wild-Type (WT) | PIM2 Knockout (PIM2-/-) | PIM1/2/3 Triple Knockout (TKO) |
| CFU-GM (per 10^5 cells) | ~50 | No significant difference | ~30 |
| BFU-E (per 10^5 cells) | ~40 | No significant difference | ~25 |
| CFU-GEMM (per 10^5 cells) | ~15 | No significant difference | ~8* |
*Indicates a statistically significant difference compared to wild-type mice. CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage; BFU-E: Burst-Forming Unit-Erythroid; CFU-GEMM: Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte. The data indicates that the combined loss of all PIM kinases significantly impairs the colony-forming ability of hematopoietic progenitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of PIM knockout mice.
1. Generation of PIM2 Conditional Knockout Mice
This protocol outlines the generation of a conditional knockout mouse line for Pim2 using the Cre-loxP system, allowing for tissue-specific or inducible gene deletion.
-
Design of Targeting Vector: A targeting vector is constructed to flank exons 3 and 4 of the Pim2 gene with loxP sites. A neomycin resistance cassette, also flanked by loxP sites, is included for positive selection.
-
Homologous Recombination in ES Cells: The targeting vector is electroporated into embryonic stem (ES) cells. Homologous recombination results in the insertion of the loxP sites around the targeted exons.
-
Selection and Screening of ES Cells: ES cells are cultured in the presence of G418 to select for cells that have incorporated the targeting vector. Correctly targeted clones are identified by Southern blotting and PCR analysis.
-
Generation of Chimeric Mice: Verified ES cell clones are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are identified by their coat color.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed Pim2 allele.
-
Cre-mediated Deletion: Mice carrying the floxed Pim2 allele are crossed with mice expressing Cre recombinase under a tissue-specific or inducible promoter to generate conditional knockout mice.
2. Competitive Bone Marrow Transplantation Assay
This assay is the gold standard for assessing the function of hematopoietic stem cells (HSCs).
-
Preparation of Donor and Competitor Cells: Bone marrow cells are harvested from the femurs and tibias of PIM2 knockout (CD45.2+) and wild-type competitor mice (CD45.1+).
-
Recipient Mouse Preparation: Recipient wild-type mice (CD45.1+) are lethally irradiated to ablate their native hematopoietic system.
-
Cell Transplantation: A mixture of PIM2 knockout and wild-type competitor bone marrow cells at a 1:1 ratio is injected intravenously into the irradiated recipient mice.
-
Analysis of Hematopoietic Reconstitution: At various time points post-transplantation, peripheral blood is collected from the recipient mice. The percentage of donor-derived (CD45.2+) and competitor-derived (CD45.1+) cells in different hematopoietic lineages (T-cells, B-cells, myeloid cells) is determined by flow cytometry.
-
Long-term Engraftment: At 16-20 weeks post-transplantation, bone marrow from the primary recipients can be transplanted into secondary irradiated recipients to assess the self-renewal capacity of the HSCs.
3. Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells
This protocol details the identification and quantification of long-term hematopoietic stem cells (LT-HSCs) using the LSK-SLAM markers.
-
Bone Marrow Isolation: Harvest bone marrow cells from the femurs and tibias of the mice.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Lineage Depletion (Optional but Recommended): To enrich for stem and progenitor cells, lineage-positive cells can be depleted using a cocktail of biotinylated lineage-specific antibodies and streptavidin-coated magnetic beads.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently conjugated antibodies:
-
Lineage markers (e.g., CD3e, CD4, CD8, B220, Gr-1, Mac-1, Ter119)
-
c-Kit (CD117)
-
Sca-1 (Ly-6A/E)
-
CD150 (SLAMF1)
-
CD48
-
-
Flow Cytometric Analysis: Acquire the stained cells on a flow cytometer. Gate on the Lin-c-Kit+Sca-1+ (LSK) population, and within this population, identify the LT-HSCs as CD150+CD48-.
Mandatory Visualization
Caption: Simplified PIM2 signaling pathway.
Caption: Workflow for genetic validation using knockout mice.
References
A Comparative Guide to PIM2 Assay Kits for Researchers
For researchers, scientists, and drug development professionals, selecting the optimal assay for studying the serine/threonine kinase PIM2 is a critical decision. This guide provides a side-by-side comparison of commercially available PIM2 assay kits, focusing on their underlying principles, performance metrics, and experimental protocols. The information herein is designed to facilitate an informed choice based on specific research needs, be it screening for novel inhibitors or quantifying PIM2 protein levels.
PIM2 is a proto-oncogene that plays a significant role in cell survival and proliferation. Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. Consequently, a variety of assay kits have been developed to measure its kinase activity or protein concentration. These kits primarily fall into two categories: biochemical kinase activity assays and enzyme-linked immunosorbent assays (ELISAs).
PIM2 Signaling Pathway
The PIM2 signaling pathway is integral to cell cycle progression and the inhibition of apoptosis. A simplified representation of this pathway is illustrated below, highlighting key upstream regulators and downstream effectors.
Caption: Simplified PIM2 signaling pathway.
Comparison of PIM2 Kinase Activity Assay Kits
Biochemical assays are essential for screening and characterizing PIM2 inhibitors. The most common formats are luminescence-based, measuring ATP consumption or ADP production, and radiometry-based, tracking the incorporation of a radiolabeled phosphate group into a substrate.
| Feature | Promega PIM2 Kinase Enzyme System | BPS Bioscience Chemi-Verse™ PIM2 Kinase Assay Kit | Reaction Biology PIM2 Kinase Assay Service |
| Assay Principle | Luminescence (ADP-Glo™)[1] | Luminescence (ADP-Glo™)[2] | Radiometric ([³³P]-ATP filter binding) |
| Detection Method | Luciferase-mediated light production proportional to ADP[1] | Luciferase-mediated light production proportional to ADP[2] | Scintillation counting of ³³P-labeled substrate |
| Key Components | PIM2 enzyme, S6K substrate, reaction buffer, DTT[1] | PIM2 enzyme, S6Ktide substrate, ATP, kinase assay buffer, 96-well plate | Service-based; includes enzyme, substrate, and all necessary reagents |
| Format | User-assembled kit | All-in-one kit | Fee-for-service |
| Control Inhibitor Data (IC₅₀) | Staurosporine (data not provided in searched documents) | AZD1208, SGI-1776, Staurosporine (specific IC₅₀ values not provided in searched documents) | Staurosporine: 29 nM, Ro 31-8220: 750 nM, GW 5074: 50 nM, Rottlerin: 6,500 nM |
Comparison of PIM2 ELISA Kits
ELISA kits are designed for the quantitative detection of PIM2 protein in various sample types, including serum, plasma, and cell culture supernatants. These assays are typically based on the sandwich ELISA format.
| Feature | FineTest Human PIM2 ELISA Kit | Reddot Biotech Human PIM2 ELISA Kit | Antibodies.com Human PIM2 ELISA Kit (A6129) |
| Assay Principle | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Detection Method | Colorimetric (HRP-based) | Colorimetric (HRP-based) | Colorimetric (HRP-based) |
| Sample Types | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples | serum,plasma,tissue homogenates and other biological fluids | Serum, plasma, tissue homogenates or other biological fluids |
| Detection Range | 0.313 - 20 ng/mL | 0.625 - 40 ng/mL | 0.625 - 40 ng/mL |
| Sensitivity | 0.188 ng/mL | 0.227 ng/mL | Not specified in provided documents |
| Assay Time | 4 hours | 3 hours | 4.5 hours |
Experimental Methodologies
Generalized Workflow for a PIM2 Kinase Activity Assay
The following diagram illustrates a typical workflow for a luminescence-based PIM2 kinase activity assay, such as the ADP-Glo™ assay.
Caption: Generalized PIM2 kinase assay workflow.
Detailed Experimental Protocol: Luminescence-Based Kinase Activity Assay (Adapted from Promega's ADP-Glo™ Protocol)
-
Reagent Preparation : Thaw all kinase assay components (PIM2 enzyme, substrate, ATP, and buffer) on ice. Prepare serial dilutions of the test compound (potential inhibitor).
-
Assay Plate Setup : Add 1 µL of the test compound or vehicle (e.g., DMSO) to the wells of a 384-well plate.
-
Enzyme Addition : Add 2 µL of diluted PIM2 enzyme to each well.
-
Reaction Initiation : Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Kinase Reaction Incubation : Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Signal Development Incubation 1 : Incubate the plate at room temperature for 40 minutes.
-
ADP Detection : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Signal Development Incubation 2 : Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition : Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the PIM2 kinase activity.
Detailed Experimental Protocol: PIM2 Sandwich ELISA (Generalized)
-
Plate Preparation : A 96-well microplate is pre-coated with a monoclonal antibody specific for PIM2.
-
Sample and Standard Addition : Add 100 µL of standards, controls, and samples to the appropriate wells. Incubate for a specified time (e.g., 90 minutes at 37°C) to allow PIM2 to bind to the immobilized antibody.
-
Washing : Aspirate the contents of the wells and wash several times with the provided wash buffer to remove any unbound substances.
-
Detection Antibody Addition : Add 100 µL of a biotin-conjugated anti-PIM2 antibody to each well. Incubate for a specified time (e.g., 60 minutes at 37°C). This antibody will bind to the captured PIM2.
-
Washing : Repeat the washing step to remove unbound detection antibody.
-
Enzyme Conjugate Addition : Add 100 µL of an avidin-horseradish peroxidase (HRP) conjugate to each well and incubate (e.g., 30 minutes at 37°C). The avidin will bind to the biotin on the detection antibody.
-
Washing : Repeat the washing step to remove the unbound enzyme conjugate.
-
Substrate Addition : Add 90 µL of a TMB substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark at 37°C for 15-30 minutes.
-
Stopping the Reaction : Add 50 µL of a stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition : Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of PIM2 in the sample. A standard curve is used to calculate the concentration of PIM2 in the samples.
Concluding Remarks
The choice of a PIM2 assay kit should be guided by the specific research question. For high-throughput screening of PIM2 inhibitors, luminescence-based kinase activity assays from Promega and BPS Bioscience offer convenient and robust platforms. For detailed kinetic studies or when a non-luminescence-based method is preferred, a radiometric assay, such as the service offered by Reaction Biology, provides a sensitive alternative. When the goal is to quantify the amount of PIM2 protein in biological samples, one of the many available sandwich ELISA kits would be the appropriate choice. Careful consideration of the assay's dynamic range and sensitivity is crucial for selecting the most suitable ELISA kit for the expected PIM2 concentrations in the samples to be analyzed. This guide provides a foundation for making that selection, and it is always recommended to consult the manufacturer's specific datasheets and protocols for the most detailed and up-to-date information.
References
Unveiling the Aftermath: A Comparative Guide to Validating PIM2 Knockdown
For researchers, scientists, and drug development professionals, understanding the intricate downstream consequences of targeting the PIM2 kinase is paramount. This guide provides an objective comparison of the cellular and molecular effects following PIM2 knockdown, supported by experimental data and detailed methodologies for validation.
The Serine/threonine-protein kinase Pim-2, encoded by the PIM2 gene, has emerged as a critical player in oncogenesis, promoting cell survival, proliferation, and resistance to apoptosis in a variety of cancers.[1][2] Its role as a proto-oncogene makes it an attractive therapeutic target. Knockdown of PIM2, therefore, offers a powerful strategy to investigate its function and to validate its potential as a therapeutic target. This guide delves into the downstream effects of PIM2 knockdown, providing a framework for researchers to design and interpret their own validation studies.
Deciphering the Molecular Cascade: Downstream Signaling Pathways Affected by PIM2 Knockdown
PIM2 kinase exerts its influence by phosphorylating a multitude of downstream substrates, thereby modulating key signaling pathways crucial for cancer cell survival and growth.[3] Knockdown of PIM2 disrupts these pathways, leading to a cascade of anti-tumorigenic effects.
One of the primary pathways impacted by PIM2 is the NF-κB signaling pathway . PIM2 can activate NF-κB-dependent gene expression, which is essential for cell survival.[4] Consequently, knockdown of PIM2 has been shown to inhibit NF-κB signaling.[5]
Another critical axis is the mTORC1 pathway , which is a central regulator of cell growth and metabolism. PIM2 can phosphorylate TSC2, a negative regulator of mTORC1, thereby promoting its activity. PIM2 knockdown leads to decreased mTORC1 signaling, impacting protein synthesis and cell growth.
Furthermore, PIM2 is intertwined with the JAK/STAT signaling pathway . PIM kinases can be induced by cytokines through the JAK/STAT pathway, and in turn, can phosphorylate components of this pathway, creating a positive feedback loop. Disrupting PIM2 expression can, therefore, attenuate STAT-mediated transcription of pro-survival genes.
Below is a diagram illustrating the key signaling pathways influenced by PIM2.
References
PIM2 Inhibitors and Chemotherapy: A Synergistic Alliance Against Cancer
For Immediate Release
In the landscape of oncology research, the quest for therapeutic strategies that enhance the efficacy of conventional chemotherapy while mitigating its toxic effects is paramount. A promising avenue in this pursuit is the combination of chemotherapy with targeted agents, particularly inhibitors of the PIM2 kinase. This guide provides a comparative analysis of the synergistic effects of PIM2 inhibitors with chemotherapy, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in this evolving field.
PIM2, a serine/threonine kinase, is a key player in cell survival, proliferation, and resistance to apoptosis, making it a compelling target for cancer therapy. Its overexpression has been linked to poor prognoses in various hematological malignancies and solid tumors. Inhibition of PIM2 has been shown to not only impede tumor growth as a monotherapy but also to synergistically enhance the cytotoxic effects of traditional chemotherapeutic agents.[1][2]
Comparative Efficacy of PIM2 Inhibitors in Combination Therapy
The synergistic potential of several PIM2 inhibitors has been explored in preclinical studies. While direct head-to-head comparisons are limited, the available data underscores the promise of this combination strategy across different cancer types and with various chemotherapy partners.
| PIM2 Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Reference |
| SGI-1776 | Cytarabine | Acute Myeloid Leukemia (AML) | Significantly greater inhibition of clonogenic survival and induction of apoptosis compared to either agent alone.[1] In vivo, the combination was well-tolerated and significantly increased the efficacy of cytarabine monotherapy in AML xenograft models. | |
| JP11646 | Daunorubicin | Acute Myeloid Leukemia (AML) | Demonstrated synergistic anti-proliferative effects in in vitro MTT assays. | |
| JP11646 | Cytarabine | Acute Myeloid Leukemia (AML) | Showed strong synergistic interaction in inhibiting cell proliferation in preclinical models. | |
| AZD1208 | Akt Inhibitor (Targeted Therapy) | Gastric Cancer | Produced a highly synergistic antitumor effect, overcoming resistance to PIM inhibition alone. |
Delving into the Mechanism: The PIM2 Signaling Pathway
PIM2 exerts its pro-survival effects through a complex signaling network. Understanding this pathway is crucial for rational drug combination design. PIM2 is known to phosphorylate and regulate a multitude of downstream targets, thereby influencing key cellular processes.
Caption: PIM2 Signaling Pathway and Points of Intervention.
Experimental Protocols: A Guide to Assessing Synergy
Reproducible and rigorous experimental design is the bedrock of credible research. Below are detailed protocols for key assays used to evaluate the synergistic effects of PIM2 inhibitors and chemotherapy.
Experimental Workflow for Synergy Assessment
Caption: General workflow for assessing synergy.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
PIM2 inhibitor and chemotherapy agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the PIM2 inhibitor, the chemotherapeutic agent, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and use software to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, such as PIM2 and markers of apoptosis (e.g., cleaved PARP, cleaved caspases).
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PIM2, anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Future Perspectives
The synergistic combination of PIM2 inhibitors and chemotherapy represents a promising strategy to enhance anti-cancer efficacy and potentially overcome drug resistance. Further clinical investigations are warranted to translate these preclinical findings into tangible benefits for patients. The detailed methodologies and pathway analyses provided in this guide aim to facilitate and standardize future research in this exciting area of oncology.
References
Validating PIM2 Substrate Phosphorylation: A Comparative Guide to Mass Spectrometry-Based Approaches
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein phosphorylation is a critical step in dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of mass spectrometry-based methods for validating the phosphorylation of substrates by PIM2 kinase, a key regulator in various cancers.
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and metabolism.[1] Its dysregulation is implicated in numerous cancers, including leukemia, liver, and breast cancer, making it an attractive therapeutic target.[1] Identifying the direct substrates of PIM2 is crucial for understanding its downstream signaling and for developing effective inhibitors. Mass spectrometry has become an indispensable tool for the large-scale identification and quantification of protein phosphorylation.[2][3] This guide will compare various mass spectrometry-based quantitative phosphoproteomics strategies for validating PIM2 substrates, detail relevant experimental protocols, and provide a visual representation of the PIM2 signaling pathway and a typical validation workflow.
Comparison of Mass Spectrometry-Based Methods for PIM2 Substrate Validation
Several quantitative mass spectrometry (MS) strategies can be employed to identify and validate PIM2 substrates. The choice of method often depends on the specific research question, available resources, and the desired level of quantification accuracy and throughput. The following table summarizes and compares key features of common approaches.
| Method | Principle | Advantages | Disadvantages | Typical Application for PIM2 Substrate Validation |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling of proteins with "heavy" and "light" amino acids, followed by MS analysis to quantify relative protein/peptide abundance.[4] | High accuracy and reproducibility; allows for in vivo quantification. | Limited to cell lines that can be metabolically labeled; can be expensive. | Comparing phosphoproteomes of cells with and without PIM2 activity (e.g., using PIM2 inhibitors or knockout models) to identify dependent phosphorylation events. |
| Isobaric Tagging (TMT, iTRAQ) | Chemical labeling of peptides with tags that are isobaric in the MS1 scan but generate unique reporter ions in the MS2/MS3 scan for quantification. | High multiplexing capacity (up to 18 samples); increased throughput. | Can suffer from ratio compression, underestimating large changes in abundance; requires careful experimental design to minimize batch effects. | Comparing the effects of different PIM2 inhibitors or time-course analysis of PIM2 activation on the phosphoproteome. |
| Label-Free Quantification (LFQ) | Quantification based on the signal intensity or spectral counts of peptides in different MS runs. | Cost-effective; applicable to any sample type, including tissues. | Can be less accurate than labeling methods; requires robust data processing and normalization. | Initial screening for PIM2-dependent phosphorylation changes in a large number of samples or in primary tissues where labeling is not feasible. |
| Kinase Assay Linked with Phosphoproteomics (KALIP) | In vitro kinase assay using cellular protein extracts or peptides as substrates, followed by MS-based identification of newly phosphorylated sites. | Directly identifies substrates that can be phosphorylated by the kinase of interest; can be highly sensitive. | In vitro conditions may not fully recapitulate the cellular environment, leading to false positives; requires purified active kinase. | In vitro validation of candidate PIM2 substrates identified through other methods or screening for novel substrates in a specific cellular context. |
| Data-Independent Acquisition (DIA) | Systematically fragments all ions within a defined mass range, providing a comprehensive digital map of the proteome/phosphoproteome. | High reproducibility and data completeness; allows for retrospective data analysis. | Requires the generation of a spectral library for data processing; data analysis can be complex. | Deep and comprehensive profiling of the phosphoproteome in response to PIM2 perturbation, enabling the identification of a broad range of substrates. |
PIM2 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the PIM2 signaling pathway and a general workflow for validating PIM2 substrate phosphorylation using mass spectrometry.
Caption: PIM2 Signaling Pathway.
Caption: PIM2 Substrate Validation Workflow.
Experimental Protocols
Detailed and optimized protocols are essential for the successful identification and validation of PIM2 substrates. Below are generalized methodologies for key experiments. Researchers should adapt these protocols based on their specific experimental setup and available instrumentation.
General Phosphoproteomics Sample Preparation
This protocol outlines the fundamental steps for preparing samples for mass spectrometry-based phosphoproteomics.
-
Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and apply experimental conditions (e.g., treatment with a PIM2 inhibitor).
-
Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. Common lysis buffers include those with 8M urea or 5% SDS.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest proteins into peptides using an appropriate protease, typically trypsin, overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step.
-
Common methods include Titanium Dioxide (TiO2) or Iron-NTA (Fe-NTA) affinity chromatography.
-
Acidify the peptide mixture and load it onto the enrichment column.
-
Wash the column to remove non-phosphorylated peptides.
-
Elute the enriched phosphopeptides using a high pH buffer.
-
Kinase Assay Linked with Phosphoproteomics (KALIP)
This protocol is adapted for the in vitro identification of direct PIM2 substrates.
-
Substrate Preparation:
-
Prepare a protein lysate from cells of interest as described above.
-
Alternatively, use a pool of dephosphorylated peptides as a substrate source.
-
-
In Vitro Kinase Reaction:
-
Incubate the prepared substrate with purified, active PIM2 kinase in a kinase reaction buffer containing ATP.
-
Include a control reaction without the kinase to identify background phosphorylation.
-
-
Sample Processing and MS Analysis:
-
Stop the kinase reaction and digest the proteins into peptides (if starting with a protein lysate).
-
Enrich for phosphopeptides as described in the general protocol.
-
Analyze the samples by LC-MS/MS to identify the newly phosphorylated peptides.
-
Alternatives to Mass Spectrometry for Validation
While mass spectrometry is a powerful tool for discovery and large-scale analysis, other methods can be used for validating specific PIM2 phosphorylation events.
-
Phospho-specific Antibodies: These antibodies recognize a specific phosphorylated epitope on a target protein and can be used in techniques like Western blotting or ELISA to validate the phosphorylation of a single substrate. Their specificity, however, must be rigorously validated.
-
Site-Directed Mutagenesis: This technique involves mutating the identified phosphorylation site (e.g., serine to alanine to prevent phosphorylation, or serine to aspartate to mimic phosphorylation) to assess the functional consequence of the phosphorylation event.
By combining the discovery power of mass spectrometry with targeted validation approaches, researchers can confidently identify and characterize the substrates of PIM2, paving the way for a deeper understanding of its role in disease and the development of novel therapeutic strategies.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates [mdpi.com]
- 3. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative phosphoproteomics: New technologies and applications in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pim-IN-2
For Immediate Implementation by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Pim-IN-2, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring minimal environmental impact. The following step-by-step instructions are designed to provide clear, actionable plans for the safe handling and disposal of this compound waste.
I. Pre-Disposal Safety and Handling: A Critical First Step
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound, also known as PIM-1 Inhibitor 2.[1][2] In the absence of a substance-specific SDS, general safety protocols for handling potent kinase inhibitors should be strictly followed.
Personal Protective Equipment (PPE) is Mandatory:
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.[2][3]
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.[3]
-
Lab Coat: A standard laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: If handling this compound powder outside of a certified chemical fume hood, a properly fitted respirator is necessary.
Safe Handling Practices:
All handling of solid this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles. Direct contact with skin, eyes, and clothing must be avoided. In the event of a spill, immediately follow your institution's established protocols for chemical spill cleanup.
II. This compound Disposal Protocol: A Step-by-Step Guide
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or mixed with regular solid waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams. This is crucial to prevent unintended chemical reactions. Consult your institution's Environmental Health and Safety (EHS) office for specific segregation requirements.
-
Containerization:
-
Solid Waste: Place solid this compound waste in a clearly labeled, sealed, and chemically compatible waste container.
-
Liquid Waste: For solutions containing this compound, use a labeled, leak-proof container. Ensure the container material is compatible with the solvent used.
-
-
Labeling: The waste container must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
-
Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Adhere to their specific procedures for waste manifests and collection.
III. Key Chemical and Safety Data for this compound
The following table summarizes essential quantitative data for this compound, also identified as PIM-1 Inhibitor 2.
| Property | Value | Reference |
| Synonyms | PIMi II | |
| Molecular Formula | C₁₇H₁₁ClN₄O | |
| Formula Weight | 322.8 g/mol | |
| Purity | ≥98% | |
| Solubility (DMF) | 20 mg/ml | |
| Solubility (DMSO) | 20 mg/ml | |
| Solubility (Ethanol) | 10 mg/ml | |
| Recommended Storage | -20°C (long term), 2-8°C (short term) |
IV. Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: This diagram outlines the essential steps for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pim-IN-2
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Pim-IN-2. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.
| Area of Protection | Required Equipment | Standard/Specification |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator | To be used when dust formation is possible or if exposure limits are exceeded. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use and dispose of them in accordance with laboratory best practices. |
| Eye Protection | Safety glasses with side-shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | Ensure complete skin coverage to prevent contact. |
Emergency Procedures: First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. Follow these steps and seek medical attention as needed.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards.[2] |
Handling and Storage Protocols
Correct handling and storage procedures are vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapor. Ensure adequate ventilation. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[1] Store locked up. |
| Recommended Storage Temperature | Long-term: -20°CShort-term: 2-8°C |
Accidental Release and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is essential to mitigate risks.
Accidental Release Measures
In case of a spill, follow these steps to contain and clean up the material safely:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: Use an inert absorbent material to soak up the spill.
-
Collect: Sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Spill Response Logic
This diagram illustrates the decision-making process in the event of a this compound spill.
Caption: Decision tree for this compound spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
